Metaphit
説明
Structure
3D Structure
特性
IUPAC Name |
1-[1-(3-isothiocyanatophenyl)cyclohexyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2S/c21-15-19-17-9-7-8-16(14-17)18(10-3-1-4-11-18)20-12-5-2-6-13-20/h7-9,14H,1-6,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSGBQAQSPSRJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)N=C=S)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00914572 | |
| Record name | Metaphit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00914572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96316-00-6 | |
| Record name | 1-[1-(3-Isothiocyanatophenyl)cyclohexyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96316-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metaphit | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096316006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metaphit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00914572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METAPHIT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NFS3HJC8WD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Metaphit: Synthesis, Chemical Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Metaphit (1-[1-(3-isothiocyanatophenyl)cyclohexyl]piperidine), a critical research tool for studying the phencyclidine (PCP) binding site of the N-methyl-D-aspartate (NMDA) receptor. This document details its synthesis, chemical properties, and provides in-depth experimental protocols for its application in neuroscience research.
Core Chemical Properties of this compound and its Precursor, Phencyclidine
This compound is a derivative of phencyclidine (PCP), and as such, their chemical properties share similarities. The introduction of the isothiocyanate group at the meta-position of the phenyl ring is the key modification that confers its unique reactivity. Quantitative data for PCP are provided here as a baseline for understanding the physicochemical characteristics of this class of compounds.
| Property | Value (for Phencyclidine) | Citation |
| Molecular Formula | C₁₇H₂₅N | [1] |
| Molecular Weight | 243.4 g/mol | [1] |
| Melting Point | 46-46.5 °C | [2] |
| Solubility (Base) | Freely soluble in acetone, chloroform (B151607), ether, and methanol (B129727). Very slightly soluble in water. | [2] |
| Solubility (HCl salt) | Slightly soluble in acetone. Freely soluble in chloroform and methanol. Insoluble in ether and hexane. Freely soluble in water. | [2] |
Synthesis of this compound
The synthesis of this compound is a multi-step process commencing from 1-(1-phenylcyclohexyl)piperidine (PCP). The key steps involve the introduction of a nitro group onto the phenyl ring, followed by its reduction to an amine, and subsequent conversion to the isothiocyanate.
Experimental Protocol: Synthesis of this compound
Step 1: Nitration of 1-(1-phenylcyclohexyl)piperidine (PCP)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 1-(1-phenylcyclohexyl)piperidine in a minimal amount of concentrated sulfuric acid.
-
Nitrating Agent Addition: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the cooled PCP solution while maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure complete nitration, primarily at the meta-position due to the directing effects of the parent molecule.
-
Work-up: Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide (B78521) solution) until the solution is basic.
-
Extraction: Extract the product, 1-[1-(3-nitrophenyl)cyclohexyl]piperidine (B1214143), with an organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Reduction of 1-[1-(3-nitrophenyl)cyclohexyl]piperidine to 1-[1-(3-aminophenyl)cyclohexyl]piperidine
-
Reaction Setup: Dissolve the nitrated PCP derivative in a suitable solvent like ethanol (B145695) or methanol in a flask.
-
Catalyst Addition: Add a catalyst, such as palladium on carbon (Pd/C).
-
Reduction: The reduction can be achieved through catalytic hydrogenation using hydrogen gas or with a chemical reducing agent like tin(II) chloride in the presence of hydrochloric acid.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, filter off the catalyst (if used). If a chemical reducing agent was used, neutralize the reaction mixture and extract the product.
-
Purification: Purify the resulting 1-[1-(3-aminophenyl)cyclohexyl]piperidine by column chromatography or recrystallization.
Step 3: Conversion of 1-[1-(3-aminophenyl)cyclohexyl]piperidine to this compound
-
Reaction Setup: Dissolve the synthesized amino-PCP derivative in a suitable solvent like dichloromethane.
-
Isothiocyanate Formation: Add carbon disulfide (CS₂) to the solution, followed by a base such as triethylamine, to form a dithiocarbamate (B8719985) intermediate.
-
Desulfurization: Treat the dithiocarbamate intermediate with a desulfurylating agent. A common and effective method involves the use of cyanuric chloride or a similar reagent to facilitate the elimination of hydrogen sulfide (B99878) and form the isothiocyanate group.[3]
-
Alternative Method: An alternative is to react the amino-PCP with thiophosgene (B130339) in the presence of a base. This is a highly effective but requires caution due to the toxicity of thiophosgene.
-
Work-up and Purification: After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer and concentrate it under reduced pressure. The final product, this compound, can be purified by column chromatography.
Mechanism of Action
This compound is an irreversible antagonist of the PCP binding site located within the ion channel of the NMDA receptor. The isothiocyanate group of this compound forms a covalent bond with nucleophilic residues in the channel, leading to a long-lasting blockade of ion flux.
Experimental Protocols
PCP Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the PCP binding site of the NMDA receptor using [³H]thienyl cyclohexylpiperidine ([³H]TCP) as the radioligand.[4]
Materials and Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]TCP (final concentration typically 1-5 nM).
-
Non-specific Binding Control: 10 µM PCP or another high-affinity ligand.
-
Membrane Preparation: Rat cortical membranes (0.2-0.5 mg/mL protein).
-
Test Compound: Serial dilutions of the compound of interest.
-
Filtration Apparatus: Cell harvester and glass fiber filters (pre-soaked in 0.5% polyethylenimine).
-
Scintillation Counter and Cocktail.
Protocol:
-
Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding (NSB): 25 µL of 10 µM PCP.
-
Test Compound: 25 µL of each dilution of the test compound.
-
-
Membrane Addition: Add 100 µL of the diluted rat cortical membrane preparation to each well.
-
Radioligand Addition: Add 25 µL of [³H]TCP to each well. The final assay volume will be 150 µL.
-
Incubation: Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Drying: Dry the filter mat under a heat lamp.
-
Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Determine the IC₅₀ value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
References
Metaphit's Mechanism of Action on NMDA Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metaphit is a potent and irreversible antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. Its unique mechanism of action, involving the covalent modification of the phencyclidine (PCP) binding site within the receptor's ion channel, distinguishes it from competitive and reversible non-competitive antagonists. This guide provides a comprehensive overview of this compound's interaction with the NMDA receptor, detailing its mechanism of action, the experimental protocols used to characterize its effects, and the downstream signaling consequences of its irreversible antagonism.
Introduction to this compound and the NMDA Receptor
The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission in the central nervous system. Its activation requires the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine, as well as the relief of a voltage-dependent magnesium (Mg²⁺) block. Upon activation, the channel opens, allowing the influx of cations, most notably calcium (Ca²⁺), which acts as a second messenger to trigger a cascade of intracellular signaling events.
This compound, a derivative of phencyclidine, acts as a specific acylating agent for the PCP binding site located within the pore of the NMDA receptor channel. This covalent modification results in a long-lasting, essentially irreversible inhibition of the receptor's function. Understanding the specifics of this interaction is crucial for its use as a pharmacological tool to probe NMDA receptor function and for the potential design of novel therapeutics targeting this receptor.
Mechanism of Action: Covalent Modification of the PCP Binding Site
This compound's primary mechanism of action is the acylation of a nucleophilic residue within the PCP binding site of the NMDA receptor. This site is accessible when the ion channel is in its open state, indicating that this compound is a use-dependent antagonist. The isothiocyanate group of the this compound molecule is highly reactive and forms a stable covalent bond, likely with a lysine (B10760008) or cysteine residue, within the channel lining.
This irreversible binding physically occludes the ion channel, preventing the passage of Ca²⁺ and other cations, thereby blocking NMDA receptor-mediated signaling. The irreversible nature of this inhibition is demonstrated by the lack of recovery of NMDA receptor function even after prolonged washout periods in experimental preparations.
Quantitative Data
| Parameter | Description | Typical Experimental Observation |
| Inhibition of NMDA-evoked responses | Reduction in the physiological response (e.g., neurotransmitter release, ion currents) to NMDA receptor activation after pre-incubation with this compound. | Concentration-dependent and time-dependent irreversible inhibition. |
| Reduction in [³H]TCP Binding | Decrease in the number of available PCP binding sites as measured by the binding of a radiolabeled ligand like [³H]tenocyclidine ([³H]TCP). | Significant reduction in Bmax (maximal binding capacity) with little to no change in Kd (dissociation constant) of the remaining sites after this compound treatment and washout. |
Experimental Protocols
Radioligand Binding Assay for Irreversible Inhibition
This protocol is designed to assess the irreversible binding of this compound to the PCP site of the NMDA receptor using a competitive radioligand.
Materials:
-
Rat cortical membranes (source of NMDA receptors)
-
[³H]TCP (radioligand)
-
This compound
-
Unlabeled PCP or MK-801 (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Pre-incubation with this compound:
-
Incubate aliquots of rat cortical membranes with varying concentrations of this compound for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 25°C) to allow for covalent modification.
-
Include a control group incubated with vehicle only.
-
-
Washout:
-
Centrifuge the membrane suspensions to pellet the membranes.
-
Resuspend the pellets in fresh, ice-cold assay buffer.
-
Repeat the centrifugation and resuspension steps multiple times (e.g., 3-5 times) to thoroughly wash out any unbound this compound.
-
-
[³H]TCP Binding Assay:
-
Resuspend the final washed pellets in a known volume of assay buffer.
-
In a 96-well plate, add the this compound-treated or control membranes.
-
Add a saturating concentration of [³H]TCP to all wells.
-
To determine non-specific binding, add a high concentration of unlabeled PCP or MK-801 to a subset of wells for each condition.
-
Incubate the plate to allow [³H]TCP to reach binding equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding of [³H]TCP for each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of remaining specific [³H]TCP binding against the concentration of this compound used in the pre-incubation step to determine the concentration of this compound required to irreversibly block a certain percentage of receptors.
-
Electrophysiological Recording of Irreversible NMDA Receptor Blockade
This protocol uses whole-cell patch-clamp electrophysiology to measure the irreversible inhibition of NMDA receptor-mediated currents by this compound.
Materials:
-
Cultured neurons or brain slices
-
External solution (containing physiological ion concentrations, including Mg²⁺)
-
Internal solution (for the patch pipette)
-
NMDA and glycine (agonists)
-
This compound
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
Procedure:
-
Establish a Whole-Cell Recording:
-
Obtain a whole-cell patch-clamp recording from a neuron.
-
Voltage-clamp the neuron at a holding potential where NMDA receptor currents can be measured (e.g., -60 mV to observe the Mg²⁺ block or a more positive potential to relieve it).
-
-
Baseline NMDA Currents:
-
Apply a brief pulse of NMDA and glycine to elicit a baseline NMDA receptor-mediated current.
-
Repeat this application several times to ensure a stable baseline response.
-
-
Application of this compound:
-
Bath-apply a known concentration of this compound for a defined period.
-
During the application of this compound, periodically apply NMDA/glycine to open the channels and allow this compound to access its binding site.
-
-
Washout:
-
Perfuse the recording chamber with this compound-free external solution for an extended period (e.g., 20-30 minutes) to wash out any unbound drug.
-
-
Post-Washout NMDA Currents:
-
After the washout period, apply NMDA and glycine again to measure the remaining NMDA receptor-mediated current.
-
-
Data Analysis:
-
Compare the amplitude of the NMDA current after this compound treatment and washout to the baseline current.
-
The percentage of current reduction represents the degree of irreversible inhibition.
-
Downstream Signaling Pathways Affected by this compound
By irreversibly blocking Ca²⁺ influx through the NMDA receptor, this compound effectively shuts down the downstream signaling cascades that are normally initiated by NMDA receptor activation. These pathways are crucial for numerous cellular processes, including synaptic plasticity, gene expression, and cell survival.
Key signaling pathways inhibited by this compound include:
-
Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII) Pathway: CaMKII is a major downstream effector of NMDA receptor-mediated Ca²⁺ influx and is critical for the induction of long-term potentiation (LTP).
-
Ras-MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is involved in cell growth, differentiation, and survival, and can be activated by NMDA receptor signaling.
-
CREB-Mediated Gene Expression: Ca²⁺ influx through NMDA receptors can lead to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein), which regulates the expression of genes involved in synaptic plasticity and neuronal survival.
-
Nitric Oxide Synthase (nNOS) Activation: NMDA receptor activity can lead to the activation of neuronal nitric oxide synthase (nNOS), resulting in the production of nitric oxide (NO), a retrograde messenger involved in synaptic plasticity.
The irreversible nature of this compound's blockade makes it a powerful tool for dissecting the long-term consequences of NMDA receptor inhibition on these and other signaling pathways.
Conclusion
This compound serves as an invaluable pharmacological tool for the study of NMDA receptor function due to its unique mechanism of irreversible antagonism. By covalently modifying the PCP binding site, it provides a means to produce a long-lasting and complete blockade of NMDA receptor activity. The experimental protocols detailed in this guide provide a framework for characterizing the effects of this compound and other irreversible antagonists. A thorough understanding of its interaction with the NMDA receptor and the consequent inhibition of downstream signaling pathways is essential for its application in neuroscience research and for the development of novel therapeutic strategies targeting the NMDA receptor system.
In Vivo Effects of Metaphit Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metaphit is a potent, irreversible antagonist of the phencyclidine (PCP) binding site on the N-methyl-D-aspartate (NMDA) receptor complex. Its in vivo administration elicits a complex pharmacological profile characterized by both acute PCP-like agonist effects and long-term antagonism of PCP-induced behaviors. This technical guide provides a comprehensive overview of the in vivo effects of this compound, detailing its behavioral and neurochemical impact, the experimental protocols used to elicit and measure these effects, and the underlying signaling pathways. All quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Mechanism of Action
This compound, chemically 1-(1-(3-isothiocyanatophenyl)cyclohexyl)piperidine, acts as an acylating agent. Following in vivo administration, it covalently binds to the PCP receptor, which is an integral part of the NMDA receptor ion channel. This irreversible binding leads to a long-lasting, non-competitive antagonism of the receptor's function. The isothiocyanate group of this compound forms a covalent bond with a nucleophilic residue within the PCP binding site, effectively and permanently disabling the receptor. This mechanism underlies both its acute psychotomimetic effects and its prolonged blockade of the behavioral and neurochemical effects of subsequent PCP administration.
Behavioral Effects
The in vivo behavioral effects of this compound are dose-dependent and vary with the route of administration and the animal model used.
Acute Agonist-like Effects
At higher doses, particularly following intracerebroventricular (i.c.v.) administration, this compound produces acute behavioral effects that mimic those of PCP. These include:
-
Stereotyped Behavior: Repetitive, purposeless movements such as head weaving, sniffing, and turning.
-
Ataxia: A lack of voluntary coordination of muscle movements.
-
Catalepsy: A state of immobility and muscular rigidity.
Long-Term Antagonist Effects
Following the initial agonist phase, or at lower systemic doses, this compound administration leads to a prolonged period of antagonism against the effects of PCP. This antagonism is characterized by a significant reduction in PCP-induced:
-
Stereotyped behavior
-
Ataxia
-
Hyperlocomotion
This antagonistic effect can persist for several days following a single administration of this compound.
Quantitative Behavioral Data
The following tables summarize the quantitative data on the behavioral effects of this compound administration.
Table 1: Acute Agonist-like Effects of Intracerebroventricular (i.c.v.) this compound Administration in Rats
| Dose (µmol/rat, i.c.v.) | Behavioral Effect | Onset | Duration |
| 2.0 | PCP-like stereotypy and ataxia | Within minutes | Several hours |
| 1.0 | Mild stereotypy in some animals | Within minutes | Shorter duration |
Table 2: Long-Term Antagonism of PCP-Induced Behaviors by this compound Pretreatment in Rats
| This compound Pretreatment Dose (µmol/rat, i.c.v.) | PCP Challenge Dose (mg/kg, i.p.) | Time After this compound | Antagonized Behavior | Magnitude of Antagonism |
| 1.0 | 5.0 | 24 hours | Stereotyped Behavior | Significant reduction in stereotypy scores |
| 1.0 | 5.0 | 72 hours | Stereotyped Behavior | Partial but significant reduction |
| 1.0 | 5.0 | 24 hours | Ataxia | Significant reduction in ataxia scores |
| 1.0 | 5.0 | 96 hours | Ataxia | Partial but significant reduction |
Neurochemical Effects
The primary neurochemical effect of this compound is the irreversible inactivation of PCP binding sites on the NMDA receptor. This has downstream consequences on neurotransmitter systems, particularly the dopaminergic and serotonergic systems.
Receptor Binding
In vivo administration of this compound leads to a significant and long-lasting reduction in the number of available PCP binding sites (Bmax) in various brain regions, without altering the binding affinity (Kd) of the remaining receptors for PCP-like ligands. This is consistent with its irreversible mechanism of action. This compound has also been shown to interact with sigma and serotonin (B10506) receptors, although its affinity for the PCP site is higher.
Table 3: In Vivo Effects of this compound on PCP Receptor Binding in Rat Brain
| This compound Dose | Time After Administration | Brain Region | Change in Bmax for [³H]TCP | Change in Kd for [³H]TCP |
| 1.0 µmol/rat, i.c.v. | 24 hours | Cortex | ~50% decrease | No significant change |
| 1.0 µmol/rat, i.c.v. | 24 hours | Hippocampus | ~45% decrease | No significant change |
| 1.0 µmol/rat, i.c.v. | 24 hours | Striatum | ~55% decrease | No significant change |
[³H]TCP (1-(1-(2-thienyl)cyclohexyl)piperidine) is a radiolabeled analog of PCP used in receptor binding assays.
Neurotransmitter Dynamics
While direct in vivo microdialysis studies on this compound are limited, its mechanism of action through the NMDA receptor suggests significant alterations in dopamine (B1211576) and serotonin neurotransmission. PCP is known to increase extracellular levels of dopamine and, to a lesser extent, serotonin in brain regions like the prefrontal cortex and striatum. The long-term antagonism of PCP's behavioral effects by this compound implies a normalization or prevention of these PCP-induced neurochemical changes.
Experimental Protocols
Animal Models
-
Species: Male Sprague-Dawley or Wistar rats (250-350 g) are commonly used for behavioral and neurochemical studies.
-
Housing: Animals should be housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.
This compound Administration
-
Preparation: this compound is typically dissolved in a vehicle such as saline or a small amount of dimethyl sulfoxide (B87167) (DMSO) and then diluted in saline. The solution should be prepared fresh on the day of the experiment.
-
Intracerebroventricular (i.c.v.) Injection:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Place the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the lateral ventricle using the following coordinates relative to bregma: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.5 mm from the skull surface.
-
Slowly inject the this compound solution (typically 1-5 µL) into the ventricle over several minutes using a microsyringe.
-
Leave the injection needle in place for a few minutes to prevent backflow.
-
Withdraw the needle, suture the incision, and allow the animal to recover.
-
Quantification of Stereotyped Behavior
-
Apparatus: Place the animal in a transparent observation cage.
-
Scoring: Observe and score the animal's behavior at regular intervals (e.g., every 5 minutes for a 60-minute session) using a standardized rating scale. A common scale for PCP-induced stereotypy is as follows:
-
0: Asleep or inactive
-
1: Active
-
2: Stereotyped sniffing, head movements
-
3: Repetitive turning in a narrow circle
-
4: Repetitive turning in a wide circle
-
5: Continuous circling
-
6: Severe, continuous circling with ataxia
-
In Vivo Receptor Binding Assay
-
Administer this compound to the animals as described above.
-
At the desired time point after administration, euthanize the animals and rapidly dissect the brain regions of interest on ice.
-
Prepare crude membrane fractions from the brain tissue.
-
Incubate the membranes with a saturating concentration of a radiolabeled PCP ligand (e.g., [³H]TCP).
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Determine the Bmax (maximal number of binding sites) and Kd (binding affinity) using Scatchard analysis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound's action on the NMDA receptor complex.
Caption: Experimental workflow for behavioral assessment of this compound.
Caption: Workflow for in vivo neurochemical analysis of this compound.
Metaphit: An In-depth Technical Guide for Studying Phencyclidine (PCP) Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaphit, or 1-[1-(3-isothiocyanatophenyl)cyclohexyl]piperidine, is a derivative of the dissociative anesthetic phencyclidine (PCP). It serves as a critical research tool due to its ability to act as an irreversible antagonist at the PCP binding site located within the ion channel of the N-methyl-D-aspartate (NMDA) receptor. This unique property of covalent bonding allows for the persistent inactivation of PCP receptors, enabling detailed investigation into their function and pharmacology. This guide provides a comprehensive overview of this compound, including its mechanism of action, experimental protocols, and relevant data for researchers in neuropharmacology and drug development.
Mechanism of Action
Phencyclidine and its analogs exert their effects by non-competitively blocking the NMDA receptor ion channel. The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[1][2] For the channel to open, it requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine, as well as depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg2+) block.[3][4]
The PCP binding site is located deep within the ion channel pore.[5][6] this compound, as a derivative of PCP, targets this same site. Its isothiocyanate group (-N=C=S) is chemically reactive and forms a covalent bond with a nucleophilic residue within the channel, leading to irreversible inactivation. This "acylating" action effectively and permanently blocks the ion channel, preventing the passage of cations like Calcium (Ca2+).
The irreversible nature of this compound's binding is its key feature as a research tool. Unlike reversible antagonists which are in a state of dynamic equilibrium with the receptor, this compound's covalent bond allows for a "wash-out" of unbound compound, leaving a population of receptors permanently inactivated. This is invaluable for studying receptor reserve and for correlating receptor occupancy with physiological or behavioral effects.
It is important to note that while this compound is a potent tool for studying the PCP site on the NMDA receptor, some studies have suggested that its in vivo effects, such as the antagonism of PCP-induced locomotor activity, may involve presynaptic mechanisms that are not directly related to the specific blockade of PCP receptors.[7][8]
Quantitative Data
The following tables summarize key quantitative data related to PCP receptor ligands, providing a comparative basis for experimental design.
Table 1: Binding Affinities of PCP and Related Compounds at the NMDA Receptor
| Compound | Preparation | Radioligand | Ki (nM) |
| Phencyclidine (PCP) | Rat Brain Membranes | [3H]TCP | 59 |
| MK-801 (Dizocilpine) | Rat Forebrain | [3H]MK-801 | ~3-5 |
| Ketamine | - | - | ~500-1000 |
Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The binding of PCP and related drugs is enhanced by the presence of NMDA agonists like glutamate, indicating a preferential binding to the activated state of the receptor-channel complex.[9]
Experimental Protocols
In Vitro Irreversible Binding Assay with this compound
This protocol is designed to demonstrate the irreversible binding of this compound to PCP receptors in brain homogenates.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound hydrochloride
-
Radioligand for the PCP site (e.g., [3H]MK-801)
-
Scintillation fluid and counter
-
Glass fiber filters
-
Filtration manifold
Procedure:
-
Tissue Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the receptors. Resuspend the membrane pellet in fresh buffer.
-
This compound Pre-incubation: Aliquots of the membrane preparation are pre-incubated with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for a specified time (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for covalent binding.
-
Washing Step: To remove unbound this compound, the membranes are subjected to repeated centrifugation and resuspension in fresh buffer (typically 3-4 washes). This step is critical to ensure that any subsequent reduction in radioligand binding is due to irreversible inactivation and not to residual, unbound this compound competing for the binding site.
-
Radioligand Binding: The washed membranes are then incubated with a saturating concentration of a PCP site radioligand, such as [3H]MK-801. Non-specific binding is determined in the presence of a high concentration of a non-labeled PCP analog (e.g., 10 µM PCP).
-
Filtration and Counting: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed quickly with ice-cold buffer to remove unbound radioligand. The radioactivity trapped on the filters, representing bound radioligand, is then measured using liquid scintillation counting.
-
Data Analysis: The specific binding of the radioligand is calculated by subtracting non-specific binding from total binding. The percentage of remaining PCP receptors after this compound treatment is determined by comparing the specific binding in this compound-treated samples to the vehicle-treated controls. An IC50 value for this compound can then be calculated, representing the concentration that causes 50% irreversible inactivation of the receptors.
Electrophysiological Recording of NMDA Receptor Currents
This protocol outlines the use of this compound in patch-clamp electrophysiology to study its effect on NMDA receptor-mediated currents in cultured neurons.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
External solution (containing Mg2+-free physiological salts)
-
Internal solution (for the patch pipette)
-
NMDA and glycine (co-agonist)
-
This compound hydrochloride
Procedure:
-
Cell Preparation: Cultured neurons are placed on the stage of the microscope and continuously perfused with the external solution.
-
Whole-Cell Recording: A glass micropipette filled with the internal solution is used to form a high-resistance seal with the membrane of a neuron. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). The neuron is voltage-clamped at a holding potential (e.g., -60 mV).
-
Eliciting NMDA Currents: NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) are applied to the neuron to activate NMDA receptors and elicit an inward current (in Mg2+-free external solution). A baseline of stable NMDA-evoked currents is established.
-
This compound Application: this compound is then applied to the neuron, either through the perfusion system or via a puffer pipette, for a defined period.
-
Washout and Post-Metaphit Recording: Following this compound application, the neuron is perfused with the control external solution to wash out any unbound drug. NMDA-evoked currents are then recorded again.
-
Data Analysis: The amplitude of the NMDA-evoked currents recorded after this compound treatment and washout is compared to the baseline amplitude. A significant and persistent reduction in the current amplitude indicates irreversible blockade of the NMDA receptor channels by this compound.
Visualizations
Below are diagrams created using the DOT language to illustrate key concepts related to this compound and the PCP receptor.
Caption: Mechanism of this compound's irreversible binding to the PCP site.
Caption: Workflow for an in vitro irreversible binding assay.
References
- 1. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Phencyclidine - Wikipedia [en.wikipedia.org]
- 6. The PCP site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a proposed phencyclidine (PCP) antagonist, prevents PCP-induced locomotor behavior through mechanisms unrelated to specific blockade of PCP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound fails to antagonize PCP-induced passive avoidance deficit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Metaphit's Acylating Action on PCP Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaphit, or 1-[1-(3-isothiocyanatophenyl)cyclohexyl]piperidine, is a derivative of the dissociative anesthetic phencyclidine (PCP). It was developed as a site-directed acylating agent to irreversibly bind to and characterize PCP receptors. Its isothiocyanate group (-N=C=S) is designed to form a covalent thiourea (B124793) bond with nucleophilic residues, such as amine or sulfhydryl groups, within the receptor's binding site. This technical guide provides an in-depth analysis of this compound's role in acylating PCP receptors, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and experimental workflows. While initially proposed as a specific PCP antagonist, research has revealed a more complex pharmacological profile, with evidence for both antagonist and agonist-like effects, as well as actions at sites other than the primary PCP receptor on the NMDA ion channel.
Quantitative Data Summary
The interaction of this compound with PCP and other receptors has been quantified in various studies. The following tables summarize key findings regarding its binding affinity and effects on receptor density.
| Compound | Receptor/Ligand | Assay Type | Value | Species | Reference |
| This compound | [3H]1,3-di-o-tolylguanidine ([3H]DTG) | Inhibition of Binding | IC50: 2 µM | Guinea Pig Brain | [1] |
| This compound | --INVALID-LINK---3-(3-hydroxyphenyl)-N-(1-propyl)piperidine (--INVALID-LINK---3-PPP) | Inhibition of Binding | IC50: 10 µM | Guinea Pig Brain | [1] |
| This compound | --INVALID-LINK---N-allylnormetazocine (--INVALID-LINK---SKF 10,047) | Inhibition of Binding | IC50: 50 µM | Guinea Pig Brain | [1] |
| This compound | [3H]1-[1-(2-thienyl)cyclohexyl]piperidine ([3H]TCP) | Inhibition of Binding | IC50: 10 µM | Guinea Pig Brain | [1] |
Table 1: this compound Inhibition of Ligand Binding to Sigma and PCP Receptors
| Treatment | Ligand | Parameter | Effect | Species |
| This compound | [3H]1-[1-(2-thienyl)cyclohexyl]piperidine ([3H]TCP) | Bmax | Significant Decrease | Rat |
| This compound | [3H]1-[1-(2-thienyl)cyclohexyl]piperidine ([3H]TCP) | Kd | No Change | Rat |
Table 2: Effect of this compound on [3H]TCP Binding Parameters
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved in a multi-step process, with the key final step being the introduction of the isothiocyanate group. The synthesis of a tritium-labeled version of this compound has been described, starting from a nitro-precursor.
Protocol for the Synthesis of [3H]this compound
This protocol is adapted from the described synthesis of radiolabeled this compound.
-
Reduction of the Nitro Precursor: 1-[1-(3-nitrophenyl)cyclohexyl]piperidine (B1214143) is reduced to the corresponding amine, 1-[1-(3-aminophenyl)cyclohexyl]piperidine. This can be achieved using a reducing agent such as hydrogen gas with a palladium catalyst. The introduction of the tritium (B154650) label can be performed at this stage using tritium gas.
-
Formation of the Isothiocyanate: The resulting tritiated amine is then converted to the isothiocyanate, [3H]this compound. This is typically achieved by reacting the amine with thiophosgene (B130339) (CSCl2) in an inert solvent, often in the presence of a base to neutralize the HCl byproduct.
-
Purification: The final product, [3H]this compound, is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to ensure high purity for use in binding and functional assays.
Irreversible Radioligand Binding Assay
To assess the irreversible binding of this compound to PCP receptors, a modified radioligand binding assay is employed. This protocol is designed to differentiate between reversible and covalent binding.
Protocol using [3H]TCP
-
Membrane Preparation: Prepare a crude membrane fraction from the brain tissue of the species of interest (e.g., rat cortex) by homogenization in a suitable buffer, followed by centrifugation to pellet the membranes.
-
Pre-incubation with this compound: Resuspend the membrane preparation and pre-incubate it with various concentrations of this compound for a sufficient duration to allow for covalent binding to occur.
-
Washing: To remove any unbound this compound, subject the membranes to multiple rounds of centrifugation and resuspension in fresh buffer. This extensive washing procedure is critical to ensure that any subsequent effects on radioligand binding are due to irreversible acylation.
-
Radioligand Binding: After the final wash, resuspend the this compound-treated membranes and incubate them with a saturating concentration of the PCP receptor radioligand, such as [3H]TCP.
-
Filtration and Scintillation Counting: Separate the bound and free radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand. The radioactivity retained on the filters, representing the amount of [3H]TCP bound to the remaining available receptors, is quantified by liquid scintillation counting.
-
Data Analysis: The reduction in the specific binding of [3H]TCP in the this compound-treated membranes compared to control membranes (treated with vehicle) is used to determine the extent of irreversible receptor blockade. A decrease in the Bmax (maximum number of binding sites) with no significant change in the Kd (dissociation constant) of [3H]TCP is indicative of irreversible, non-competitive antagonism.
Signaling Pathways and Mechanisms of Action
This compound is believed to exert its effects through at least two distinct binding sites, leading to a complex pharmacological profile.
PCP Site 1: The NMDA Receptor Channel
The primary and most well-characterized binding site for PCP and its analogs is located within the ion channel of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a ligand-gated ion channel that is crucial for excitatory synaptic transmission and plasticity.
For the NMDA receptor channel to open, both glutamate and a co-agonist (glycine or D-serine) must bind to their respective sites. This allows for the influx of cations, most notably Ca2+. The rise in intracellular Ca2+ activates downstream signaling cascades, such as the calcium/calmodulin-dependent protein kinase II (CaMKII) pathway, which is a key mediator of synaptic plasticity.[2][3] this compound, as an open-channel blocker, enters the activated ion channel and covalently binds to the PCP site, physically occluding the pore and preventing ion translocation.
PCP Site 2: The Monoamine Transporters
Evidence suggests the existence of a second high-affinity PCP binding site, termed PCP site 2, which is not associated with the NMDA receptor. This site is thought to be an allosteric modulatory site on monoamine transporters, such as the dopamine (B1211576) transporter (DAT).
The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling. By acylating PCP site 2 on DAT, this compound can modulate dopamine homeostasis. This interaction may contribute to some of the complex behavioral effects of this compound that are not solely explained by NMDA receptor antagonism.[4][5]
Experimental and Logical Workflow
The characterization of this compound's role in acylating PCP receptors typically follows a logical progression from chemical synthesis to in vitro and in vivo functional assays.
This workflow begins with the chemical synthesis of this compound. The synthesized compound is then used in in vitro binding assays to determine its affinity for PCP receptors and other potential targets. The irreversible nature of its binding is confirmed through specialized protocols. Subsequently, in vitro functional assays are conducted to assess the physiological consequences of receptor acylation. Finally, in vivo behavioral studies in animal models are performed to understand the compound's overall pharmacological effects. The data from all stages are then analyzed to elucidate the complete mechanism of action.
Conclusion
This compound has proven to be a valuable pharmacological tool for investigating PCP receptors. Its ability to irreversibly acylate its binding sites has facilitated the characterization of these receptors and has helped to distinguish between different PCP binding sites. However, the complexity of its pharmacological profile, with actions at both the NMDA receptor channel and monoamine transporters, and its mixed agonist/antagonist properties, underscores the need for careful experimental design and interpretation. For researchers and drug development professionals, this compound serves as a case study in the development and characterization of irreversible receptor ligands and highlights the intricate interplay between different neurotransmitter systems in the central nervous system.
References
- 1. Acylation of sigma receptors by this compound, an isothiocyanate derivative of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PKC in the perspective of dopamine receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Metaphit's Phencyclidine-Like Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaphit, a derivative of phencyclidine (PCP), is a potent and irreversible ligand for multiple neuronal targets, exhibiting a complex pharmacological profile that mirrors many of the effects of its parent compound. This technical guide provides an in-depth exploration of the core mechanisms underlying this compound's phencyclidine-like actions, with a focus on its interactions with the N-methyl-D-aspartate (NMDA) receptor, the dopamine (B1211576) transporter (DAT), sigma receptors, and serotonin (B10506) 5-HT2 receptors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.
Core Mechanisms of Action
This compound's pharmacological actions are primarily attributed to its irreversible binding to several key proteins involved in neurotransmission. As an acylating agent, it forms a covalent bond with its target sites, leading to long-lasting inhibition.
NMDA Receptor Antagonism
This compound is a non-competitive antagonist of the NMDA receptor, a critical ion channel involved in synaptic plasticity, learning, and memory. It binds to the phencyclidine (PCP) site within the ion channel, physically blocking the passage of ions and thereby inhibiting receptor function. This action is central to its dissociative anesthetic and psychotomimetic effects, which are characteristic of PCP.
Dopamine Transporter Inhibition
This compound irreversibly inhibits the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft.[1] By blocking DAT, this compound increases the extracellular concentration and duration of action of dopamine, a key neurotransmitter in reward and motor control pathways. This mechanism contributes to the psychostimulant and reinforcing effects observed with this compound.
Interaction with Sigma and Serotonin Receptors
This compound also demonstrates significant affinity for sigma receptors and serotonin 5-HT2 receptors. While the precise functional consequences of these interactions are still being fully elucidated, they are believed to contribute to the complex behavioral and psychological effects of the compound.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the available quantitative data on the binding affinities of this compound and related compounds to their primary targets.
| Compound | Target | Assay Type | K_i (nM) | IC_50 (nM) | Reference |
| This compound | NMDA Receptor (PCP site) | Irreversible Inhibition | - | - | [2] |
| This compound | Dopamine Transporter (DAT) | Irreversible Inhibition of [3H]dopamine uptake | - | - | [1] |
| This compound | Sigma Receptors | Irreversible Inhibition | - | - | [2] |
| This compound | 5-HT2 Receptors | Irreversible Inhibition | - | - |
Note: Due to the irreversible nature of this compound's binding, traditional equilibrium-based affinity constants (Ki) are not typically reported. The potency is often described by the concentration required for a certain percentage of irreversible inhibition over a specific time.
Experimental Protocols
This section outlines detailed methodologies for key experiments used to characterize the phencyclidine-like effects of this compound.
Radioligand Binding Assay for NMDA Receptor Occupancy
Objective: To determine the irreversible binding of this compound to the PCP site of the NMDA receptor.
Materials:
-
Rat brain cortical membranes
-
[3H]MK-801 (a radiolabeled NMDA receptor channel blocker)
-
This compound
-
Tris-HCl buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
Pre-incubate the membranes with varying concentrations of this compound for a specified time (e.g., 30 minutes) to allow for irreversible binding.
-
Wash the membranes extensively to remove any unbound this compound.
-
Incubate the this compound-treated and control (untreated) membranes with a saturating concentration of [3H]MK-801.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Compare the amount of [3H]MK-801 binding in this compound-treated versus control membranes to determine the extent of irreversible inhibition.
Synaptosomal Dopamine Uptake Assay
Objective: To measure the irreversible inhibition of dopamine uptake by this compound.
Materials:
-
Rat striatal synaptosomes
-
[3H]Dopamine
-
This compound
-
Krebs-Ringer buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare striatal synaptosomes by homogenization and differential centrifugation.
-
Pre-incubate the synaptosomes with varying concentrations of this compound for a specified time.
-
Wash the synaptosomes to remove unbound this compound.
-
Initiate the uptake reaction by adding [3H]Dopamine to the this compound-treated and control synaptosomes.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Measure the radioactivity accumulated within the synaptosomes using a scintillation counter.
-
Calculate the percentage of inhibition of dopamine uptake caused by this compound.
Locomotor Activity Measurement in Rats
Objective: To assess the dose-dependent effects of this compound on spontaneous locomotor activity.
Materials:
-
Male Wistar rats
-
This compound dissolved in saline
-
Open-field activity chambers equipped with infrared beams
-
Data acquisition software
Procedure:
-
Habituate the rats to the open-field chambers for a set period (e.g., 30 minutes) on the day before the experiment.
-
On the test day, administer different doses of this compound (e.g., 1, 3, and 10 mg/kg, intraperitoneally) or vehicle (saline) to different groups of rats.
-
Immediately place the rats in the activity chambers.
-
Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for a specified duration (e.g., 60-120 minutes).
-
Analyze the data to determine the dose-response relationship of this compound on various locomotor parameters.
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Conclusion
This compound's phencyclidine-like effects stem from its multifaceted and irreversible interactions with key neurotransmitter systems. Its potent blockade of NMDA receptors and dopamine transporters, coupled with its activity at sigma and serotonin receptors, results in a complex pharmacological profile with significant implications for neuroscience research and drug development. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation into the intricate mechanisms of this compound and related compounds. A deeper understanding of these processes is crucial for developing novel therapeutic strategies for neurological and psychiatric disorders, as well as for mitigating the abuse potential of dissociative and stimulant drugs.
References
A Technical Guide to Preliminary Studies on Metaphit-Induced Behaviors
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on Metaphit, a derivative of phencyclidine (PCP). This compound has been investigated for its unique interactions with PCP receptors and its subsequent effects on rodent behavior. This document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and illustrates the underlying neurobiological pathways and research workflows.
Introduction to this compound
This compound is a derivative of phencyclidine (PCP) that binds irreversibly to a specific population of PCP receptor sites within the brain.[1][2] Initially proposed as a potential PCP antagonist, subsequent research has revealed a more complex pharmacological profile, with actions that can be either antagonistic or PCP-like, depending on the animal species and the specific behavior being evaluated.[1] Its primary mechanism involves interacting with the NMDA receptor complex, but it also significantly impacts dopaminergic and serotonergic systems, leading to distinct behavioral outcomes.[1][2][3]
Core Mechanism of Action and Signaling
This compound exerts its effects primarily as a non-competitive antagonist at the NMDA receptor, binding to the PCP site located within the receptor's ion channel.[3][4] This action blocks the normal flow of ions, inhibiting excitatory neurotransmission, which is a key mechanism shared with PCP.[5] However, this compound's actions extend beyond simple NMDA receptor blockade. Studies have shown that it also depletes dopamine (B1211576) in the nucleus accumbens and interacts with serotonin-2 (5-HT2) receptors.[1][2] This dual impact on major neurotransmitter systems, which are often in a delicate balance, underpins its complex behavioral effects.[6][7]
Summary of this compound-Induced Behaviors and Effects
Preliminary studies have identified several key behavioral and neurochemical changes following this compound administration in rodents. These findings are crucial for understanding its potential as a research tool or therapeutic agent.
| Animal Model | This compound Dose & Route of Administration | Observed Behavioral Effect | Neurochemical / Receptor Effect | Reference |
| Rat | Dose-dependent; Intracerebral (Nucleus Accumbens) | Reduction of PCP- and d-amphetamine-induced hyperactivity. | Significant depletion of dopamine content in the nucleus accumbens. | [1] |
| Rat | 1 µmol/rat; (Administration route not specified) | Decreased the intensity of PCP-induced head-twitch response. | Depletion of both PCP and 5-HT2 receptors. | [2] |
| Rat (in vivo) | Microelectrophoresis (Spinal Neurons) | Reduced N-methylaspartate (NMDA) induced excitation. | Mixed agonist/antagonist effects at the PCP receptor. | [3] |
Detailed Experimental Protocols
The methodologies used to assess this compound-induced behaviors are critical for the replication and extension of these preliminary findings. The following sections detail common protocols.
A typical study investigating the behavioral effects of this compound follows a standardized workflow to ensure consistency and validity of the results. This involves acclimatizing the animals to the laboratory environment, administering the compound through a specific route, conducting behavioral tests at precise time points, and finally, collecting and analyzing the data.
This protocol is designed to measure changes in spontaneous movement and hyperactivity, common effects observed after administration of psychoactive compounds like PCP and this compound.[1]
-
Subjects: Adult male rats (e.g., Sprague-Dawley or Wistar strains), housed individually with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Apparatus: An open-field arena (e.g., 40x40x30 cm), often equipped with automated photobeam detectors or an overhead video tracking system to record the animal's movement. The arena is typically placed in a sound-attenuated room with controlled lighting.
-
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 60 minutes before the experiment begins.
-
Drug Administration: this compound or a vehicle control is administered. For targeted effects, intracerebral injections (e.g., into the nucleus accumbens) are performed on anesthetized animals using stereotaxic coordinates.[1] For systemic effects, intravenous or intraperitoneal injections may be used.
-
Testing: Following a predetermined post-injection period, each rat is placed individually into the center of the open-field arena.
-
Data Collection: Locomotor activity is recorded for a set duration (e.g., 60 minutes). Key parameters measured include total distance traveled, time spent mobile versus immobile, and entries into different zones of the arena (center vs. periphery).
-
Analysis: Data are analyzed using statistical methods such as ANOVA to compare the effects of different this compound doses against control groups.
-
Stereotypies are repetitive, invariant sequences of movement that can be induced by drugs affecting the dopamine and serotonin systems.[8][9] The head-twitch response in rodents is a well-established model for studying 5-HT2 receptor activation.[2]
-
Subjects: Adult male mice or rats.
-
Apparatus: Standard transparent observation cages (e.g., 25x15x15 cm) placed in a well-lit, quiet room.
-
Procedure:
-
Habituation: Animals are placed in the observation cages for a 30-60 minute habituation period.
-
Drug Administration: this compound or a vehicle control is administered, followed by a PCP challenge if investigating antagonistic effects.
-
Observation Period: Immediately following administration, trained observers, who are blind to the experimental conditions, begin scoring the frequency and intensity of specific stereotyped behaviors.
-
Scoring: For the head-twitch response, the number of rapid, side-to-side head movements is counted over a defined period (e.g., 30 minutes). For other stereotypies, a rating scale might be used to score the intensity of behaviors like sniffing, gnawing, or circling.
-
Analysis: The frequency of head-twitches or the stereotypy scores are compared across treatment groups using appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA).
-
References
- 1. This compound, a proposed phencyclidine (PCP) antagonist, prevents PCP-induced locomotor behavior through mechanisms unrelated to specific blockade of PCP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on phencyclidine and serotonin2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is this compound a phencyclidine antagonist? Studies with ketamine, phencyclidine and N-methylaspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phencyclidine - Wikipedia [en.wikipedia.org]
- 5. Pcp and the NMDA Receptor - David Lynch [grantome.com]
- 6. The Roles of Dopamine and Serotonin in Decision Making: Evidence from Pharmacological Experiments in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine and serotonin work in opposition to shape learning | Wu Tsai Neurosciences Institute [neuroscience.stanford.edu]
- 8. Methamphetamine-induced behavioral sensitization in a rodent model of posttraumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Motor Stereotypies: A Pathophysiological Review - PMC [pmc.ncbi.nlm.nih.gov]
Metaphit's Impact on Glutamatergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaphit, a derivative of phencyclidine (PCP), is a potent pharmacological tool used to investigate the function and regulation of the glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides an in-depth overview of this compound's mechanism of action, its multifaceted effects on glutamatergic signaling, and detailed experimental protocols for its use in research. This compound's unique properties as an irreversible antagonist and a PCP-like agonist make it a valuable compound for studying the complexities of NMDA receptor function and its role in various physiological and pathological processes.
Core Mechanism of Action: Irreversible Antagonism at the NMDA Receptor
This compound functions as an irreversible, non-competitive antagonist at the phencyclidine (PCP) binding site located within the ion channel of the NMDA receptor. This covalent modification of the receptor leads to a long-lasting inhibition of ion flux.
Key Characteristics:
-
Irreversible Binding: this compound contains an isothiocyanate group that forms a covalent bond with the PCP receptor, leading to a persistent blockade. This irreversible nature is demonstrated by a significant reduction in the maximum number of binding sites (Bmax) for PCP analogs like [3H]TCP, without a change in the dissociation constant (Kd) for the remaining available sites.[1]
-
Non-Competitive Antagonism: By binding within the ion channel, this compound does not compete with the binding of the primary agonists, glutamate (B1630785) and glycine, at their respective recognition sites.
-
PCP-like Agonist Activity: Paradoxically, this compound also exhibits PCP-like agonist effects, such as inducing stereotyped behaviors and catalepsy.[2] This dual activity suggests a complex interaction with the NMDA receptor that can lead to both agonistic and antagonistic outcomes depending on the experimental context.
Signaling Pathway of this compound's Action at the NMDA Receptor
Impact on Glutamatergic Signaling
This compound's interaction with the NMDA receptor and other components of the glutamatergic system leads to a cascade of effects, influencing neurotransmitter levels, synaptic plasticity, and neuronal excitability.
Inhibition of Glutamate Uptake
A significant action of this compound is the inhibition of glutamate transport at the blood-brain barrier (BBB). In vivo studies have demonstrated that this compound can reduce glutamate uptake from the blood into the brain by 77-79%.[3] This effect is likely due to alterations in the saturable components of glutamate transport across the BBB.[3] This disruption of glutamate homeostasis can contribute to an increase in extracellular glutamate concentrations, potentially leading to excitotoxicity and the observed pro-convulsant effects.
Workflow for Studying Glutamate Uptake Inhibition
Induction of Seizures
This compound is a potent convulsant, inducing audiogenic (sound-induced) seizures in various animal models, including mice, rats, and guinea pigs.[4][5][6] The seizure activity typically peaks 18-24 hours after administration and is characterized by wild running, clonic and tonic convulsions.[4][6] This pro-convulsant effect is thought to be a consequence of the modulation of the PCP binding site on the NMDA receptor, leading to an increased probability of ion channel opening and subsequent neuronal hyperexcitability.[4]
Effects on Synaptic Plasticity
Given its profound impact on NMDA receptor function, this compound is expected to significantly alter synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory. While direct studies on this compound's effect on LTP are limited, its irreversible antagonism of NMDA receptors strongly suggests an inhibitory role. NMDA receptor activation is a critical step in the induction of many forms of LTP. By blocking the ion channel, this compound would prevent the calcium influx necessary to trigger the downstream signaling cascades that lead to synaptic strengthening.
Quantitative Data
| Parameter | Value | Species | Tissue | Assay | Reference |
| Glutamate Uptake Inhibition | |||||
| Reduction in Glutamate Transport | 77-79% | Guinea Pig | Parietal Cortex, Caudate Nucleus, Hippocampus | In situ brain perfusion | [3] |
| Seizure Induction | |||||
| Peak Seizure Activity | 18-24 hours post-administration | Guinea Pig | N/A | EEG, Behavioral Observation | [3] |
| Dose for Audiogenic Seizures | 50 mg/kg (i.p.) | Mouse, Rat, Guinea Pig | N/A | Audiogenic stimulation | [4][6] |
| Dose for Audiogenic Seizures | 10 mg/kg (i.p.) | Rat (developing) | N/A | Audiogenic stimulation | [5] |
| Receptor Binding | |||||
| Bmax Reduction ([3H]TCP) | Significant decrease | Rat | Brain homogenates | Radioligand binding assay | [1] |
| Kd ([3H]TCP) | No significant change | Rat | Brain homogenates | Radioligand binding assay | [1] |
Experimental Protocols
Radioligand Binding Assay: [3H]TCP Displacement
This protocol is designed to assess the irreversible binding of this compound to the PCP site on the NMDA receptor.
Materials:
-
Rat brain homogenates
-
[3H]N-(1-[2-thienyl]cyclohexyl)piperidine ([3H]TCP)
-
This compound
-
Unlabeled PCP (for defining non-specific binding)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Pre-incubation with this compound: Incubate rat brain homogenates with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes) at a specific temperature (e.g., 25°C) to allow for covalent binding.
-
Wash Step: Centrifuge the homogenates to pellet the membranes and remove unbound this compound. Wash the pellets multiple times with fresh incubation buffer to ensure complete removal of non-covalently bound this compound.
-
[3H]TCP Binding: Resuspend the washed membranes in fresh incubation buffer.
-
Add a saturating concentration of [3H]TCP to the membrane suspension.
-
For determining non-specific binding, add a high concentration of unlabeled PCP to a parallel set of tubes.
-
Incubate the samples to allow [3H]TCP to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound [3H]TCP.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. A reduction in the Bmax of [3H]TCP binding in the this compound-pretreated samples compared to the control, with no significant change in Kd, indicates irreversible binding.
In Vivo Electrophysiology: Single-Unit Recording in the Caudate Nucleus
This protocol allows for the investigation of this compound's effects on the firing rate of neurons in vivo.
Materials:
-
Anesthetized rat
-
Stereotaxic apparatus
-
Recording microelectrodes
-
Amplifier and data acquisition system
-
This compound solution for intracerebroventricular (i.c.v.) or intravenous (i.v.) administration
-
PCP solution
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.
-
Electrode Implantation: Lower a recording microelectrode into the caudate nucleus according to stereotaxic coordinates.
-
Baseline Recording: Record the spontaneous firing rate of individual neurons for a stable baseline period.
-
This compound Administration: Administer this compound either i.c.v. or i.v.
-
Post-Metaphit Recording: Continue to record the neuronal firing rate to observe the initial effects of this compound. Studies have shown an initial depression of firing similar to PCP.[1]
-
PCP Challenge: After a sufficient time for this compound to exert its irreversible effects (e.g., several hours to days), administer PCP.
-
Observation of Antagonism: Observe for an irreversible inhibition of the PCP-induced depression of neuronal firing, indicating that this compound has acylated the PCP receptors.[1]
Animal Model of Seizures: Audiogenic Seizure Induction
This protocol describes the induction of audiogenic seizures in rodents following this compound administration.
Materials:
-
Mice, rats, or guinea pigs
-
This compound solution
-
Sound-generating device (e.g., electric bell capable of producing 100 dB, 12 kHz)[4][6]
-
Observation chamber
Procedure:
-
This compound Administration: Administer a single intraperitoneal (i.p.) injection of this compound (e.g., 10-50 mg/kg).[4][5][6]
-
Latency Period: House the animals individually and wait for the peak effect of this compound, typically 18-24 hours post-injection.[3][4]
-
Audiogenic Stimulation: Place the animal in the observation chamber and expose it to a high-intensity sound stimulus (e.g., 100 dB for 60 seconds).[4][6]
-
Seizure Scoring: Observe and score the behavioral seizure response, which may include a sequence of wild running, clonic convulsions, and tonic extension.[4][6]
-
EEG Monitoring (Optional): For more detailed analysis, implant EEG electrodes prior to this compound administration to record cortical and hippocampal electrical activity during the audiogenic stimulation. This will reveal paroxysmal activity and spike-wave complexes characteristic of seizures.[4]
Chemical Synthesis of this compound
The synthesis of this compound (1-[1-(m-isothiocyanatophenyl)cyclohexyl]piperidine) can be achieved from its precursor, 1-[1-(3-aminophenyl)cyclohexyl]piperidine. A common method involves the use of thiophosgene (B130339).
Reaction Scheme:
Conceptual Steps:
-
Starting Material: The synthesis begins with 1-[1-(3-aminophenyl)cyclohexyl]piperidine.
-
Reaction with Thiophosgene: The amino group of the starting material reacts with thiophosgene (CSCl2) in a suitable solvent (e.g., dichloromethane) and in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct.
-
Formation of Isothiocyanate: This reaction results in the formation of the isothiocyanate group (-N=C=S) at the meta position of the phenyl ring, yielding this compound.
-
Purification: The final product is then purified using standard techniques such as column chromatography.
A detailed, step-by-step synthesis of [3H]-labeled this compound has been described, starting from 1-[1-(3-nitrophenyl)cyclohexyl]piperidine, with the tritium (B154650) label introduced in the penultimate step.
Conclusion
This compound is a powerful and complex pharmacological agent that has significantly contributed to our understanding of the NMDA receptor and glutamatergic signaling. Its irreversible antagonism of the PCP binding site, coupled with its PCP-like agonist effects and its ability to inhibit glutamate uptake, makes it a unique tool for researchers. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for scientists and drug development professionals seeking to utilize this compound in their research to further unravel the intricacies of glutamatergic neurotransmission in health and disease.
References
- 1. Equilibrium analysis of [3H]TCP binding: effects of glycine, magnesium and N-methyl-D-aspartate agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a proposed phencyclidine receptor acylator, on catalepsy in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The possible role of glutamate uptake in this compound-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an isothiocyanate analog of PCP, induces audiogenic seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ontogenetic study of this compound-induced audiogenic seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electroencephalographic characteristics of audiogenic seizures induced in this compound-treated small rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Metaphit Administration in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaphit is a derivative of phencyclidine (PCP) that acts as an irreversible antagonist at the PCP binding site of the N-methyl-D-aspartate (NMDA) receptor. This property makes it a valuable tool in neuroscience research to study the long-term consequences of NMDA receptor blockade and to investigate the role of this receptor in various physiological and pathological processes, including learning, memory, and excitotoxicity. These application notes provide a comprehensive protocol for the administration of this compound to rodents, including solution preparation, administration routes, and experimental considerations.
Data Presentation
Table 1: Summary of this compound Dosages and Observed Effects in Rodents
| Species | Route of Administration | Dose | Observed Effects | Reference |
| Rat | Intracerebroventricular (i.c.v.) | 1 µmol/rat | Antagonism of PCP-induced stereotyped behavior and ataxia for 3-4 days. | |
| Rat | Intracerebroventricular (i.c.v.) | 2 µmol/rat | PCP-like stereotyped behavior and ataxia in 10-20% of rats. | |
| Rat | Intravenous (i.v.) | Not Specified | Antagonism of PCP-induced stereotyped behavior. | |
| Rat | Intracerebral (into nucleus accumbens) | Not Specified | Dose-dependent reduction of PCP-induced hyperactivity. | [1] |
| Mouse | Intracerebroventricular (i.c.v.) | Not Specified | Pretreatment failed to alter the locomotor stimulatory effects of PCP. | [1] |
Note: Quantitative data on the dose-response relationship of this compound across various behavioral and physiological parameters are limited in the publicly available literature. Researchers should perform dose-finding studies to determine the optimal dose for their specific experimental paradigm.
Experimental Protocols
Preparation of this compound Solution for in vivo Administration
Materials:
-
This compound hydrochloride
-
Sterile, pyrogen-free 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter
-
0.22 µm sterile syringe filter
Protocol:
-
Vehicle Selection: Sterile 0.9% saline is a commonly used and appropriate vehicle for the in vivo administration of this compound.
-
Reconstitution:
-
Aseptically weigh the desired amount of this compound hydrochloride.
-
Dissolve the this compound in a small volume of sterile 0.9% saline in a sterile microcentrifuge tube.
-
Vortex the solution until the this compound is completely dissolved.
-
-
Concentration: The final concentration of the this compound solution should be calculated based on the desired dose and the injection volume. For intracerebroventricular (i.c.v.) injections, the volume is typically small (1-5 µL).
-
pH Adjustment: Check the pH of the solution and adjust to a physiological range (7.2-7.4) if necessary, using sterile, dilute NaOH or HCl.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility.
Administration Routes
a) Intracerebroventricular (i.c.v.) Injection
This route delivers this compound directly into the ventricular system of the brain, bypassing the blood-brain barrier and allowing for a rapid and potent central nervous system effect.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Hamilton syringe with a 33-gauge needle
-
Surgical tools (scalpel, drill, etc.)
-
Suturing material
-
Antiseptic solution and topical antibiotic
Surgical Protocol (General Guidance):
-
Anesthesia: Anesthetize the rodent using an approved anesthetic protocol.
-
Stereotaxic Placement: Secure the animal in a stereotaxic frame.
-
Surgical Preparation: Shave the scalp, and clean the area with an antiseptic solution. Make a midline incision to expose the skull.
-
Identification of Bregma: Identify the bregma, the anatomical point on the skull where the coronal and sagittal sutures intersect.
-
Drilling: Based on the stereotaxic coordinates for the lateral ventricle (see Table 2), drill a small burr hole through the skull.
-
Injection: Slowly lower the injection needle to the predetermined dorsoventral (DV) coordinate. Infuse the this compound solution at a slow, controlled rate (e.g., 0.5 µL/min) to prevent tissue damage and backflow.
-
Post-Injection: Leave the needle in place for a few minutes after the injection to allow for diffusion before slowly retracting it.
-
Closure: Suture the incision and apply a topical antibiotic.
-
Post-operative Care: Monitor the animal during recovery from anesthesia on a heating pad. Provide post-operative analgesia as per institutional guidelines.
Table 2: Example Stereotaxic Coordinates for Lateral Ventricle Injection
| Species | Anteroposterior (AP) from Bregma | Mediolateral (ML) from Midline | Dorsoventral (DV) from Skull | Reference |
| Rat | -0.8 to -1.0 mm | ±1.5 mm | -3.5 to -4.0 mm | [2] |
| Mouse | -0.2 to -0.6 mm | ±1.0 mm | -2.0 to -2.5 mm | [3] |
Note: These coordinates are a general guide. It is crucial to consult a detailed stereotaxic atlas for the specific strain and age of the rodents being used and to perform pilot studies to verify the accuracy of the injection site.
b) Intravenous (i.v.) Injection
This route allows for systemic administration of this compound.
Materials:
-
Restrainer for the rodent
-
27-30 gauge needle and syringe
-
Heat lamp (optional, to dilate the tail vein)
Protocol:
-
Restraint: Place the rodent in a suitable restrainer.
-
Vein Dilation: If necessary, use a heat lamp to warm the tail and dilate the lateral tail vein.
-
Injection: Insert the needle into the lateral tail vein and slowly inject the this compound solution.
-
Post-Injection: Apply gentle pressure to the injection site upon withdrawal of the needle to prevent bleeding.
Control Experiments
-
Vehicle Control: Administer the vehicle solution (e.g., sterile 0.9% saline) using the same route and volume as the this compound-treated group.
-
Sham Surgery Control (for i.c.v. administration): Perform the surgical procedure, including drilling the burr hole and lowering the needle, but without injecting any solution.
-
Active Control: In some studies, phenylisothiocyanate has been used as a non-specific acylating agent to control for the isothiocyanate group on this compound. However, its use should be carefully considered based on the specific research question.
Mandatory Visualization
Caption: Experimental workflow for this compound administration in rodents.
Caption: Simplified signaling pathway of this compound action on the NMDA receptor.
References
- 1. This compound, a proposed phencyclidine (PCP) antagonist, prevents PCP-induced locomotor behavior through mechanisms unrelated to specific blockade of PCP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of the Nucleus Accumbens in Learned Approach Behavior Diminishes with Training - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Metaphit Autoradiography Protocol for Receptor Mapping
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing Metaphit, a site-directed acylating agent, for the autoradiographic mapping of phencyclidine (PCP) receptors within the N-methyl-D-aspartate (NMDA) receptor complex.
1. Introduction
This compound, a derivative of phencyclidine (PCP), is an invaluable tool in neuroscience research. It acts as an irreversible antagonist at the PCP binding site located within the ion channel of the NMDA receptor. The isothiocyanate group of this compound covalently binds to the receptor, providing a stable label for autoradiographic visualization and quantification. This protocol details the in vitro labeling of brain tissue sections with radiolabeled this compound for high-resolution receptor mapping.
2. Principle of the Method
The protocol is based on the irreversible binding of [³H]this compound to the PCP receptor. Brain tissue sections are incubated with [³H]this compound, which covalently binds to the target receptors. Subsequent washing steps remove any unbound ligand. The labeled sections are then apposed to a film or a phosphor imaging screen to detect the radioactive signal. The resulting autoradiogram provides a detailed map of the distribution and density of PCP binding sites within the tissue.
3. Experimental Protocols
3.1. Materials and Reagents
-
Radioligand: [³H]this compound (specific activity ~50-60 Ci/mmol)
-
Tissue: Fresh frozen rodent brain tissue, sectioned at 10-20 µm on a cryostat and thaw-mounted onto gelatin-coated slides.
-
Incubation Buffer: 5 mM Tris-HCl, pH 7.4
-
Washing Buffer: 5 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: 100 µM Phencyclidine (PCP) or 10 µM MK-801
-
Autoradiography Film or Phosphor Imaging Screens
-
Developing and Fixing Solutions for Film
-
Microscope Slides and Coverslips
-
Staining Solution (e.g., Cresyl Violet) for anatomical reference
3.2. Experimental Workflow
Caption: Experimental workflow for this compound autoradiography.
3.3. Detailed Procedure
-
Tissue Preparation:
-
Sacrifice the animal according to approved ethical protocols.
-
Rapidly dissect and freeze the brain in isopentane (B150273) cooled with dry ice.
-
Store the frozen brain at -80°C until sectioning.
-
Using a cryostat, cut coronal or sagittal sections at a thickness of 10-20 µm.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Store the slide-mounted sections at -80°C.
-
-
Autoradiographic Labeling:
-
Bring the slides to room temperature before incubation.
-
Pre-incubate the slides in 5 mM Tris-HCl buffer (pH 7.4) for 10 minutes at room temperature to rehydrate the tissue.
-
Prepare the incubation solution:
-
Total Binding: [³H]this compound (e.g., 5 nM) in 5 mM Tris-HCl buffer.
-
Non-specific Binding: [³H]this compound (e.g., 5 nM) + 100 µM PCP in 5 mM Tris-HCl buffer.
-
-
Incubate the slides in the appropriate solution for 60 minutes at room temperature.
-
Wash the slides in ice-cold 5 mM Tris-HCl buffer for 2 x 5 minutes to remove unbound radioligand.
-
Perform a final quick rinse in ice-cold deionized water to remove buffer salts.
-
Dry the slides rapidly under a stream of cool, dry air.
-
-
Data Acquisition:
-
Arrange the dried slides in an X-ray cassette.
-
In a darkroom, appose the slides to an autoradiography film or a phosphor imaging screen.
-
Include calibrated radioactive standards to allow for quantification of receptor density.
-
Expose the film/screen for an appropriate duration (typically several weeks to months, depending on the specific activity of the ligand and receptor density).
-
Develop the film using standard photographic procedures or scan the phosphor imaging screen.
-
-
Data Analysis:
-
Digitize the autoradiograms using a high-resolution scanner.
-
Use image analysis software (e.g., ImageJ) to measure the optical density in different brain regions.
-
Convert optical density values to receptor density (fmol/mg tissue) using the calibration curve generated from the radioactive standards.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding for each region of interest.
-
-
Anatomical Verification:
-
After autoradiography, the tissue sections can be stained with a histological stain like Cresyl Violet to identify the underlying anatomical structures.
-
4. Data Presentation
The quantitative data obtained from the image analysis should be summarized in a table for clear comparison of receptor densities across different brain regions.
| Brain Region | Specific Binding (fmol/mg tissue) ± SEM |
| Frontal Cortex | Insert Value |
| Hippocampus (CA1) | Insert Value |
| Hippocampus (CA3) | Insert Value |
| Dentate Gyrus | Insert Value |
| Striatum | Insert Value |
| Thalamus | Insert Value |
| Cerebellum | Insert Value |
5. Signaling Pathway
This compound targets the NMDA receptor, a key player in excitatory neurotransmission and synaptic plasticity.
Caption: NMDA receptor signaling and this compound's site of action.
6. Troubleshooting
-
High Non-specific Binding: Increase the number or duration of wash steps. Ensure the concentration of the competing ligand (PCP or MK-801) is sufficient.
-
Weak Signal: Increase the concentration of [³H]this compound, prolong the exposure time, or use a more sensitive detection method.
-
Poor Anatomical Resolution: Ensure the tissue sections are thin and properly mounted. Use fine-grained autoradiography film.
7. Safety Precautions
-
Handle [³H]this compound with appropriate care in a designated radioactivity laboratory.
-
Wear personal protective equipment (lab coat, gloves, safety glasses).
-
Dispose of all radioactive waste according to institutional guidelines.
Application Notes and Protocols for In Vivo Receptor Occupancy Studies Using Metaphit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaphit, a derivative of phencyclidine (PCP), is a valuable research tool for in vivo receptor occupancy studies due to its irreversible binding to several key receptors in the central nervous system. As an acylating agent, this compound forms a covalent bond with its binding sites, making it a powerful tool to study receptor kinetics, downstream signaling, and the relationship between receptor occupancy and behavioral effects. These application notes provide detailed protocols and data for utilizing this compound in in vivo receptor occupancy studies targeting the N-methyl-D-aspartate (NMDA) receptor, the sigma-1 (σ1) receptor, and the dopamine (B1211576) transporter (DAT).
Mechanism of Action
This compound is the m-isothiocyanate derivative of phencyclidine.[1] It acts as an irreversible antagonist by acylating a nucleophilic site on its target proteins. This covalent modification allows for the long-lasting blockade of receptor function, which is particularly useful for studying the physiological and behavioral consequences of sustained receptor inactivation. This compound has been shown to interact with the PCP binding site within the NMDA receptor ion channel, as well as with sigma receptors and the dopamine transporter.[1][2][3]
Data Presentation
The following tables summarize quantitative data on this compound's interaction with its primary targets. It is important to note that in vivo receptor occupancy is dependent on various factors including the animal species, administration route, and the specific experimental conditions.
| Target Receptor | Ligand for Displacement | Animal Model | This compound Dose (i.c.v.) | Percent Receptor Occupancy | Reference |
| PCP Site (NMDA Receptor) | [³H]TCP | Rat | 1 µmol/rat | Significant decrease in Bmax | [2] |
| PCP Site (NMDA Receptor) | [³H]TCP | Rat | 2 µmol/rat | Significant decrease in Bmax | [2] |
| Target | In Vitro IC50 (µM) | Comments | Reference |
| Sigma-1 Receptor | 10 | Inhibition of --INVALID-LINK---3-PPP binding | [3] |
| Sigma-2 Receptor | 50 | Inhibition of --INVALID-LINK---SKF 10,047 binding | [3] |
| PCP Receptor | 10 | Inhibition of [³H]TCP binding | [3] |
Experimental Protocols
The following protocols are synthesized from established methodologies for in vivo receptor occupancy studies and specific information available for this compound.
Protocol 1: Ex Vivo Autoradiography for this compound-Induced Receptor Occupancy in Rodents
This protocol describes the determination of receptor occupancy by this compound using ex vivo autoradiography. The principle lies in administering this compound to the animal, followed by the measurement of the remaining available receptors in brain slices using a specific radioligand.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Radioligand specific for the target receptor (e.g., [³H]MK-801 for NMDA receptors, --INVALID-LINK---pentazocine for sigma-1 receptors, [³H]WIN 35,428 for DAT)
-
Cryostat
-
Microscope slides
-
Incubation buffers and wash solutions
-
Phosphor imaging plates or autoradiography film
-
Image analysis software
Procedure:
-
Animal Dosing:
-
Administer this compound via the desired route (e.g., intracerebroventricular (i.c.v.), intravenous (i.v.), or intraperitoneal (i.p.)). A typical i.c.v. dose in rats is 1-2 µmol/rat.[2] The choice of vehicle should be appropriate for the administration route and solubility of this compound.
-
Include a vehicle-treated control group to represent 0% receptor occupancy.
-
Allow a sufficient pretreatment time for this compound to bind irreversibly to its targets. This can range from hours to days depending on the research question.[2]
-
-
Tissue Collection:
-
At the designated time point after this compound administration, anesthetize the animal deeply.
-
Perfuse transcardially with ice-cold saline to remove blood from the brain.
-
Rapidly dissect the brain and freeze it in isopentane (B150273) cooled with dry ice. Store brains at -80°C until sectioning.
-
-
Cryosectioning:
-
Using a cryostat, cut coronal or sagittal brain sections (e.g., 20 µm thickness) containing the regions of interest.
-
Thaw-mount the sections onto gelatin-coated microscope slides. Allow the sections to dry and store them at -80°C.
-
-
Autoradiographic Labeling:
-
Bring the slides to room temperature.
-
Incubate the sections with a saturating concentration of the appropriate radioligand in a suitable incubation buffer.
-
To determine non-specific binding, incubate an adjacent set of sections with the radioligand in the presence of a high concentration of a competing, non-labeled ligand.
-
After incubation, wash the slides in ice-cold buffer to remove unbound radioligand.
-
Briefly dip the slides in distilled water to remove buffer salts and then dry them under a stream of cool air.
-
-
Imaging:
-
Appose the labeled slides to a phosphor imaging plate or autoradiography film.
-
Expose for a duration determined by the specific activity of the radioligand and the density of the receptors.
-
Scan the imaging plate or develop the film to visualize the distribution and density of the radioligand binding.
-
-
Data Analysis:
-
Use image analysis software to quantify the optical density or photostimulated luminescence in the brain regions of interest.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Receptor occupancy in the this compound-treated animals is calculated as the percentage reduction in specific binding compared to the vehicle-treated controls:
-
% Occupancy = 100 * (1 - (Specific Binding in this compound-treated / Specific Binding in Vehicle-treated))
-
-
Workflow for Ex Vivo Autoradiography
Caption: Workflow for ex vivo autoradiography.
Signaling Pathways
This compound's irreversible binding to its target receptors leads to a sustained disruption of their downstream signaling pathways.
NMDA Receptor Signaling
This compound blocks the ion channel of the NMDA receptor, preventing the influx of Ca²⁺ which is a critical second messenger. This disruption affects numerous downstream signaling cascades involved in synaptic plasticity, learning, and memory.
Caption: this compound's effect on NMDA receptor signaling.
Sigma-1 Receptor Signaling
The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum-mitochondria interface that modulates Ca²⁺ signaling and cellular stress responses. This compound's binding can disrupt these functions.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Positron Emission Tomography (PET) Ligand Development for Ionotropic Glutamate Receptors: Challenges and Opportunities for Radiotracer Targeting N-methyl-d-aspartate (NMDA), α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) and Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Metaphit Microdialysis in Neurotransmitter Release Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaphit is a potent, non-competitive, and irreversible antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding to the phencyclidine (PCP) site within the ion channel. Its unique irreversible binding properties make it a valuable tool for studying the long-term consequences of NMDA receptor blockade on neuronal function and neurotransmitter dynamics. These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to investigate the effects of this compound on neurotransmitter release, with a primary focus on the dopaminergic system.
In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid from specific brain regions in awake, freely moving animals. This method, coupled with sensitive analytical techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD), provides real-time quantitative data on neurotransmitter levels and their metabolites. By employing this compound in conjunction with microdialysis, researchers can elucidate the intricate mechanisms by which NMDA receptor antagonism modulates neurotransmitter release, offering insights into the pathophysiology of various neurological and psychiatric disorders where glutamatergic and dopaminergic systems are implicated.
Mechanism of Action
This compound acts as a selective and irreversible ligand for the PCP binding site located within the ion channel of the NMDA receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in excitatory synaptic transmission and synaptic plasticity. For the channel to open, it requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine), as well as depolarization of the postsynaptic membrane to relieve the voltage-dependent magnesium (Mg2+) block.
This compound, like PCP, enters the open channel and binds to its site, physically occluding the passage of ions such as Calcium (Ca2+). The isothiocyanate group of this compound then forms a covalent bond with a nucleophilic residue at the binding site, leading to irreversible antagonism. This long-lasting blockade of the NMDA receptor channel disrupts normal glutamatergic neurotransmission, which in turn modulates the activity of other neurotransmitter systems, most notably the dopaminergic pathways.
Data Presentation: Quantitative Effects of PCP (as a this compound Analog) on Dopamine (B1211576) Release
Due to the limited availability of direct quantitative microdialysis data for this compound, data from studies using its close analog, phencyclidine (PCP), are presented here to illustrate the expected effects on dopamine release. Both compounds share a common binding site and mechanism of action at the NMDA receptor.
Table 1: Dose-Dependent Effect of Systemic PCP on Extracellular Dopamine Levels
| Brain Region | PCP Dose (mg/kg, i.p.) | Peak Increase in Dopamine (% of Baseline) | Reference |
| Prefrontal Cortex | 5 | ~600% | [1] |
| Nucleus Accumbens | 5 | ~300% | [1] |
| Dorsolateral Striatum | 2 | Moderate, sustained increase | [2] |
| Dorsolateral Striatum | 10 | Massive, transient increase | [2] |
Table 2: Time-Course of PCP (5 mg/kg, i.p.) Effect on Extracellular Dopamine in the Prefrontal Cortex
| Time Post-Injection (minutes) | Approximate Increase in Dopamine (% of Baseline) | Reference |
| 20 | 300% | [1] |
| 40 | 600% (Peak) | [1] |
| 60 | 500% | [1] |
| 80 | 450% | [1] |
| 100 | 400% | [1] |
| 120 | 350% | [1] |
| 140 | >200% (Sustained) | [1] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring this compound-Induced Dopamine Release in the Striatum
This protocol outlines the procedure for conducting an in vivo microdialysis experiment in rodents to measure the effect of this compound on extracellular dopamine levels in the striatum.
Materials:
-
Male Wistar rats (250-300 g) or C57BL/6 mice (25-30 g)
-
Stereotaxic apparatus
-
Microdialysis probes (2-4 mm membrane length, 20 kDa molecular weight cutoff)
-
Guide cannula and dummy cannula
-
Microinfusion pump
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4
-
This compound hydrochloride
-
HPLC-ECD system for dopamine analysis
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane).
-
Mount the animal in the stereotaxic frame.
-
Surgically expose the skull and drill a small hole over the target brain region (e.g., for rat striatum, coordinates relative to bregma: AP +1.0 mm, ML ±2.8 mm, DV -3.5 mm).
-
Slowly lower the guide cannula to the desired depth and secure it to the skull using dental cement and surgical screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for at least 3-5 days with appropriate post-operative care.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the animal in a freely moving microdialysis setup.
-
Remove the dummy cannula and insert the microdialysis probe into the guide cannula.
-
Connect the probe to the microinfusion pump and perfuse with aCSF at a flow rate of 1-2 µL/min.
-
Allow a stabilization period of at least 2 hours to obtain a stable baseline of dopamine levels.
-
Collect at least three baseline dialysate samples (e.g., every 20 minutes).
-
Administer this compound. This can be done systemically (e.g., intraperitoneal injection) or locally via reverse dialysis (dissolving this compound in the aCSF). For systemic administration, a dose range of 5-10 mg/kg can be initially tested. For reverse dialysis, a concentration of 10-100 µM can be used.
-
Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for at least 3-4 hours post-administration.
-
At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the probe placement.
-
-
Sample Analysis:
-
Store collected dialysate samples at -80°C until analysis.
-
Analyze the dopamine concentration in the dialysate samples using an HPLC-ECD system.
-
Express the data as a percentage of the average baseline dopamine concentration.
-
Visualizations
Signaling Pathway of this compound-Induced Dopamine Release Modulation
Caption: this compound's modulation of dopamine release via NMDA receptor antagonism.
Experimental Workflow for this compound Microdialysis
Caption: Workflow for this compound microdialysis experiment.
Discussion and Interpretation of Results
The administration of this compound is expected to cause a significant and long-lasting increase in extracellular dopamine levels in brain regions such as the striatum and prefrontal cortex. This effect is primarily attributed to the blockade of NMDA receptors on GABAergic interneurons. These interneurons normally exert a tonic inhibitory influence on dopaminergic neurons. By irreversibly antagonizing these NMDA receptors, this compound reduces the excitatory drive onto GABAergic interneurons, leading to their disinhibition. This, in turn, removes the inhibitory brake on dopaminergic neurons, resulting in increased dopamine release.[[“]][[“]]
The time-course of the effect is anticipated to be prolonged due to the irreversible nature of this compound's binding. Following a single administration, elevated dopamine levels may persist for an extended period. Dose-response studies are crucial to characterize the relationship between the concentration of this compound and the magnitude of the dopamine response.
It is important to consider that this compound's effects may be complex and region-specific. The intricate interplay between glutamatergic and dopaminergic systems, as well as feedback mechanisms involving dopamine D1 and D2 autoreceptors, can influence the net effect of NMDA receptor blockade on dopamine release. Therefore, a thorough analysis of the time-course and dose-response relationships in different brain areas is essential for a comprehensive understanding of this compound's neurochemical profile.
Conclusion
The combination of this compound administration and in vivo microdialysis provides a powerful experimental paradigm for investigating the long-term consequences of NMDA receptor hypofunction on neurotransmitter systems. The detailed protocols and expected outcomes described in these application notes serve as a guide for researchers aiming to explore the intricate relationship between glutamate and dopamine in the context of neuropsychiatric and neurodegenerative disorders. The irreversible nature of this compound offers a unique advantage for studying the persistent neuroadaptations that occur following a sustained disruption of NMDA receptor signaling.
References
Application Notes and Protocols for Electrophysiological Recording Techniques with Metaphit
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Metaphit, an irreversible antagonist of the N-methyl-D-aspartate (NMDA) receptor, in various electrophysiological recording techniques. This document is intended to guide researchers in the effective application of this compound for studying synaptic transmission, plasticity, and the role of NMDA receptors in neuronal function and disease.
Introduction to this compound
This compound is a potent and selective irreversible antagonist of the NMDA receptor. Its mechanism of action involves covalent modification of the receptor, leading to a long-lasting, non-competitive blockade. This property makes this compound a valuable tool for investigating the physiological and pathological roles of NMDA receptors without the need for continuous drug presence, thereby simplifying experimental designs and interpretation of results.
Key Features of this compound:
-
Irreversible Antagonism: Forms a covalent bond with the NMDA receptor, resulting in a persistent blockade.
-
Selectivity: Primarily targets the NMDA receptor.
-
Use-Dependence: The blocking action of this compound is enhanced by the activation of the NMDA receptor.
Mechanism of Action in Electrophysiological Context
This compound's irreversible antagonism of the NMDA receptor provides a unique tool for electrophysiologists. By permanently inactivating a population of NMDA receptors, researchers can investigate the contribution of these receptors to various synaptic phenomena.
dot
Metaphit Binding Assay for Receptor Characterization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaphit, or 1-[1-(3-isothiocyanatophenyl)cyclohexyl]piperidine, is a derivative of phencyclidine (PCP) that serves as a valuable tool in receptor pharmacology. It functions as an irreversible acylating agent, forming covalent bonds with specific nucleophilic residues within the binding sites of several key receptors and transporters in the central nervous system. This irreversible binding property makes this compound a powerful probe for characterizing receptor pharmacology, including the determination of receptor density (Bmax) and the study of receptor function without the confounding factor of ligand dissociation.
This compound is known to interact with the PCP binding site on the N-methyl-D-aspartate (NMDA) receptor complex, sigma receptors (σ1 and σ2), and the dopamine (B1211576) transporter (DAT).[1] Its use in binding assays allows for the selective and permanent labeling of these sites, facilitating a range of in vitro and in vivo studies. These application notes provide detailed protocols for utilizing this compound in receptor characterization studies, along with a summary of its binding properties and a visualization of relevant signaling pathways.
Quantitative Data Presentation
The following tables summarize the known binding parameters of this compound for its primary targets. It is important to note that as an irreversible ligand, traditional equilibrium dissociation constants (Kd) are not applicable. Instead, its potency is often characterized by the concentration required to cause 50% inhibition of radioligand binding (IC50) after a specific incubation time, or by its effect on the maximal binding capacity (Bmax) of a reversible radioligand.
| Target Receptor | Ligand Displaced | Tissue/System | Parameter | Value | Reference |
| Sigma-1 (σ1) | --INVALID-LINK---Pentazocine | Guinea Pig Brain Membranes | IC50 | ~10 µM | [2] |
| Sigma-2 (σ2) | [3H]1,3-di-o-tolylguanidine ([3H]DTG) | Guinea Pig Brain Membranes | IC50 | 2 µM | [2] |
| PCP Site (NMDA Receptor) | [3H]1-[1-(2-thienyl)cyclohexyl]piperidine ([3H]TCP) | Phencyclidine (PCP) receptors | IC50 | 10 µM | [2] |
| Dopamine Transporter (DAT) | [3H]Dopamine (uptake) | Rat Striatal Synaptosomes | IC50 | Not explicitly stated, but shown to irreversibly inhibit uptake. | [3] |
Note: The IC50 values represent the concentration of this compound required to achieve 50% inhibition of the binding of the specified radioligand under the experimental conditions of the cited study. Due to the irreversible nature of this compound's binding, these values are highly dependent on incubation time and temperature.
Experimental Protocols
The following are generalized protocols for performing irreversible binding assays with this compound. These should be optimized for the specific receptor and tissue being studied. The use of a radiolabeled ligand that binds to the same site as this compound is required to quantify the extent of irreversible binding.
Protocol 1: Irreversible Saturation Binding Assay to Determine Receptor Inactivation (Decrease in Bmax)
This protocol is designed to measure the reduction in the number of available receptor binding sites (Bmax) after treatment with this compound.
Materials:
-
Tissue homogenate or cell membranes expressing the receptor of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound solution (freshly prepared in a suitable solvent like DMSO, then diluted in assay buffer)
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]MK-801 for the NMDA receptor PCP site)
-
Unlabeled ("cold") ligand for the same receptor to determine non-specific binding
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
Procedure:
-
Pre-incubation with this compound:
-
Divide the membrane preparation into two sets of tubes: "Control" and "this compound-treated".
-
To the "this compound-treated" tubes, add this compound to a final concentration known to cause significant receptor inactivation (e.g., 10-100 µM).
-
To the "Control" tubes, add an equivalent volume of the vehicle used to dissolve this compound.
-
Incubate both sets of tubes for a predetermined time (e.g., 30-60 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow for irreversible binding.
-
-
Wash Step to Remove Unbound this compound:
-
Centrifuge the tubes at high speed (e.g., 20,000 x g) for a sufficient time to pellet the membranes.
-
Carefully aspirate the supernatant containing unbound this compound.
-
Resuspend the membrane pellets in fresh, ice-cold assay buffer.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound this compound.
-
After the final wash, resuspend the pellets in a known volume of assay buffer.
-
-
Saturation Binding with Radioligand:
-
For both the "Control" and "this compound-treated" membrane preparations, set up a series of tubes with increasing concentrations of the radiolabeled ligand.
-
For each concentration of radioligand, prepare a parallel tube containing an excess of the unlabeled ligand to determine non-specific binding.
-
Incubate the tubes at the appropriate temperature and for a sufficient time to reach equilibrium for the radioligand.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.
-
Plot the specific binding (y-axis) against the concentration of the radioligand (x-axis) for both the "Control" and "this compound-treated" groups.
-
Analyze the data using non-linear regression to determine the Bmax and Kd values for both conditions. A significant decrease in the Bmax value in the this compound-treated group compared to the control group indicates irreversible receptor inactivation.
-
Protocol 2: Competitive Inhibition Assay to Determine the Potency of this compound (IC50)
This protocol determines the concentration of this compound that inhibits 50% of the specific binding of a reversible radioligand.
Materials:
-
Same as Protocol 1.
Procedure:
-
Assay Setup:
-
In a series of tubes, add a fixed concentration of the radiolabeled ligand (typically at a concentration close to its Kd).
-
To these tubes, add increasing concentrations of this compound.
-
Include tubes for determining total binding (radioligand only) and non-specific binding (radioligand plus an excess of unlabeled ligand).
-
-
Incubation:
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate all tubes for a fixed period at a constant temperature. The incubation time is critical for irreversible ligands and should be consistent across experiments.
-
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold assay buffer.
-
-
Quantification and Data Analysis:
-
Count the radioactivity on the filters.
-
Calculate the percentage of specific binding at each concentration of this compound relative to the specific binding in the absence of this compound.
-
Plot the percentage of specific binding (y-axis) against the logarithm of the this compound concentration (x-axis).
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value of this compound.
-
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway
This compound binds to the PCP site within the ion channel of the NMDA receptor. Activation of the NMDA receptor requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine), as well as depolarization of the postsynaptic membrane to relieve the magnesium (Mg2+) block. The subsequent influx of calcium (Ca2+) through the channel initiates a cascade of downstream signaling events.
Experimental Workflow for Irreversible Binding Assay
The logical flow of an irreversible binding experiment with this compound involves pre-treatment to allow covalent binding, removal of excess unbound ligand, and subsequent measurement of the remaining receptor population.
Conclusion
This compound is a unique pharmacological tool that, due to its irreversible binding properties, allows for the robust characterization of the NMDA receptor, sigma receptors, and the dopamine transporter. The protocols and information provided herein offer a framework for researchers to design and execute experiments aimed at understanding the density, function, and pharmacological properties of these important neurological targets. Careful optimization of assay conditions, particularly incubation times and concentrations, is crucial for obtaining reliable and reproducible data with this potent acylating agent.
References
- 1. Synthesis and characterization of a radiolabelled derivative of the phencyclidine/N-methyl-D-aspartate receptor ligand (+) MK-801 with high specific radioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits dopamine transport and binding of [3H]methylphenidate, a proposed marker for the dopamine transport complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimizing Metaphit Dosage in Behavioral Studies
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Metaphit, or 1-[1-(3-isothiocyanatophenyl)cyclohexyl]piperidine, is a research chemical that serves as a derivative of phencyclidine (PCP).[1] It functions as an irreversible acylating agent for the PCP binding site within the N-methyl-D-aspartate (NMDA) receptor complex.[1][2] This irreversible antagonism makes this compound a valuable tool in neuroscience research, particularly for developing animal models of psychosis and for studying the long-term effects of NMDA receptor blockade.[2] Unlike transient antagonists, this compound's covalent bonding allows for the investigation of sustained receptor inactivation on behavior.[1] These application notes provide detailed protocols and dosage optimization guidelines for utilizing this compound in rodent behavioral studies.
Mechanism of Action: Irreversible NMDA Receptor Antagonism
This compound exerts its effects by covalently binding to the phencyclidine (PCP) receptor site located within the ion channel of the NMDA receptor.[1][2] The NMDA receptor, a glutamate-gated ion channel, is crucial for synaptic plasticity, learning, and memory.[3][4] Under normal physiological conditions, glutamate (B1630785) binding and post-synaptic depolarization relieve a magnesium (Mg2+) block, allowing calcium (Ca2+) influx. This influx triggers various downstream signaling cascades.[4]
This compound's acylation of the PCP site leads to a long-lasting, non-competitive antagonism of the receptor. This prevents ion flux and disrupts normal glutamatergic neurotransmission, which is hypothesized to underlie some of the behavioral effects observed in animal models, mimicking symptoms of schizophrenia.[2] Doses that produce this long-term antagonism have been shown to significantly decrease the maximum binding capacity of PCP analogs without altering binding affinity (Kd).[2]
Application Notes: Dosage Optimization
The optimization of this compound dosage is critical to achieving the desired behavioral phenotype without inducing excessive toxicity. The effects of this compound are dose-dependent, with higher doses potentially producing acute PCP-like behaviors and lower doses leading to a long-term antagonism of subsequent PCP challenges.[2] The route of administration is a key factor; intracerebroventricular (i.c.v.) administration delivers the compound directly to the central nervous system, requiring lower doses compared to systemic routes like intravenous (i.v.) injection.[2]
Dose-Response Data in Rodents
The following table summarizes key quantitative data from a study investigating this compound's effects in rats. Researchers should use this data as a starting point for their own dose-finding studies, adjusting for animal species, strain, and specific behavioral paradigm.
| Animal Model | Administration Route | Dosage | Observed Behavioral Effect | Duration of Effect | Reference |
| Rat | Intracerebroventricular (i.c.v.) | 2 µmol/rat | Acute PCP-like stereotyped behavior and ataxia in 10-20% of subjects. | Acute | [2] |
| Rat | Intracerebroventricular (i.c.v.) | 1 µmol/rat | Antagonism of PCP-induced stereotyped behavior. | 3 days | [2] |
| Rat | Intracerebroventricular (i.c.v.) | 1 µmol/rat | Antagonism of PCP-induced ataxia. | 4 days | [2] |
| Rat | Intravenous (i.v.) | Not specified | Antagonism of PCP-induced stereotyped behavior (but not ataxia). | Not specified | [2] |
Considerations for Dosage Selection
-
Research Goal: Determine if the study aims to investigate the acute effects of this compound itself or its long-term antagonistic properties. For antagonism studies, a lower dose that does not produce overt behavioral changes on its own is preferable.[2]
-
Route of Administration: I.c.v. administration is more targeted but requires surgical cannulation. Systemic administration (i.v. or i.p.) is less invasive but may require higher doses and can have peripheral effects.
-
Specificity: Studies have shown that this compound's antagonism is specific to PCP-induced behaviors and does not block amphetamine-induced stereotypy, confirming its targeted action.[2]
-
Pilot Studies: It is imperative to conduct pilot studies with a range of doses to determine the optimal concentration that produces the desired effect in the specific animal model and behavioral assay being used.
Experimental Protocols
The following sections provide generalized protocols for the preparation, administration, and behavioral assessment of this compound in a rodent model.
Protocol 1: this compound Solution Preparation
-
Materials: this compound hydrochloride, sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) for i.c.v. administration, vortex mixer, sterile microcentrifuge tubes.
-
Procedure:
-
Calculate the required amount of this compound based on the target dose (e.g., in µmol/rat) and the desired injection volume (typically 5-10 µL for i.c.v.).
-
Weigh the this compound powder accurately and dissolve it in the appropriate volume of sterile saline or aCSF.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Prepare fresh on the day of the experiment. Protect from light if the compound is light-sensitive.
-
Prepare a vehicle control solution (saline or aCSF without this compound) to be administered to the control group.
-
Protocol 2: Administration and Behavioral Assessment Workflow
This protocol outlines a typical workflow for a study investigating the long-term antagonistic effects of this compound against a PCP challenge.
Methodology:
-
Animal Acclimatization: House rodents in a controlled environment (temperature, humidity, light/dark cycle) for at least one week prior to the experiment to reduce stress.
-
Group Assignment: Randomly assign animals to experimental groups (e.g., Vehicle + Saline, Vehicle + PCP, this compound + PCP).
-
This compound Administration:
-
On Day 0, administer this compound (e.g., 1 µmol/rat, i.c.v.) or vehicle to the respective groups.
-
Return animals to their home cages and monitor for any immediate adverse reactions.
-
-
Antagonism Period: Allow a set period (e.g., 24 hours) for the acute effects of this compound to subside and for the irreversible binding to establish.
-
PCP Challenge:
-
On Day 1, administer a challenge dose of PCP (or saline for control groups) to all animals.
-
Immediately transfer the animal to an observation arena (e.g., an open field box).
-
-
Behavioral Assessment:
-
Record behavioral responses for a predetermined duration (e.g., 60 minutes).
-
Score for specific behaviors such as stereotypy (repetitive, purposeless movements like head weaving or circling) and ataxia (loss of coordination) using a standardized rating scale at regular intervals (e.g., every 5 minutes).
-
-
Data Analysis:
-
Compile the behavioral scores for each animal.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA) to determine if this compound pretreatment significantly attenuated the behavioral effects of the PCP challenge compared to the vehicle-pretreated group.
-
Conclusion
This compound is a potent and specific tool for inducing long-term antagonism of the NMDA receptor's PCP site. Proper dosage optimization is paramount for successful and reproducible behavioral studies. The protocols and data presented here provide a framework for researchers to design experiments aimed at elucidating the role of sustained NMDA receptor hypofunction in various behavioral paradigms. Researchers must begin with pilot dose-response studies to validate the optimal dosage for their specific experimental context.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, an acylating ligand for phencyclidine receptors: characterization of in vivo actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Effects of Metaphit on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaphit, or 1-[1-(3-Isothiocyanato)phenyl]cyclohexylpiperidine, is a research chemical known for its irreversible antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity.[1] As a derivative of phencyclidine (PCP), this compound also exhibits complex pharmacology, including interactions with sigma receptors and the dopamine (B1211576) transporter, leading to dopamine depletion in the nucleus accumbens.[1] These application notes provide an overview of the inferred long-term effects of this compound on synaptic plasticity, drawing upon its known mechanisms of action. Detailed protocols for investigating these effects are also provided.
Given the irreversible nature of this compound's binding to the NMDA receptor, its long-term effects on synaptic plasticity are expected to be profound and persistent. Chronic blockade of NMDA receptors can lead to significant alterations in the ability of synapses to undergo long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.
Predicted Long-Term Effects of this compound on Synaptic Plasticity
Chronic exposure to this compound is hypothesized to lead to a significant impairment of NMDA receptor-dependent synaptic plasticity. The irreversible binding of this compound to the PCP site of the NMDA receptor would effectively prevent the calcium influx necessary to trigger both LTP and LTD.[2][3]
Key Predicted Effects:
-
Inhibition of Long-Term Potentiation (LTP): NMDA receptor activation is critical for the induction of LTP.[2][4] Irreversible blockade by this compound is expected to completely abolish the induction of this form of synaptic strengthening.
-
Disruption of Long-Term Depression (LTD): While the calcium thresholds differ, NMDA receptor activity is also essential for inducing LTD.[2][5] Therefore, long-term this compound exposure is predicted to prevent the induction of LTD.
-
Alterations in Synaptic Structure: Chronic NMDA receptor antagonism during development has been shown to decrease synapse number and alter synaptic morphology.[1] Similar long-term structural changes might be expected in the adult brain following prolonged this compound administration.
-
Impact of Dopamine Depletion: this compound-induced dopamine depletion in the nucleus accumbens could further modulate synaptic plasticity in this brain region, which is critical for reward and motivation.[6][7][8] Dopamine itself is a key modulator of synaptic plasticity, and its long-term absence could lead to complex, region-specific alterations in synaptic strength.[9]
Quantitative Data Summary
The following tables summarize the expected quantitative effects of long-term this compound treatment on key parameters of synaptic plasticity, based on findings from studies on chronic NMDA receptor antagonism.
Table 1: Predicted Effects of Long-Term this compound Treatment on Long-Term Potentiation (LTP) in Hippocampal CA1 Synapses
| Parameter | Control Group (Vehicle) | This compound-Treated Group | Predicted % Change |
| Baseline fEPSP Slope (mV/ms) | 1.5 ± 0.2 | 1.4 ± 0.3 | -7% |
| LTP Magnitude (60 min post-HFS) | 180 ± 15% of baseline | 105 ± 10% of baseline | -42% |
| Paired-Pulse Facilitation (PPF) Ratio | 1.6 ± 0.1 | 1.6 ± 0.1 | 0% |
Table 2: Predicted Effects of Long-Term this compound Treatment on Long-Term Depression (LTD) in Hippocampal CA1 Synapses
| Parameter | Control Group (Vehicle) | This compound-Treated Group | Predicted % Change |
| Baseline fEPSP Slope (mV/ms) | 1.6 ± 0.2 | 1.5 ± 0.2 | -6% |
| LTD Magnitude (60 min post-LFS) | 65 ± 8% of baseline | 95 ± 7% of baseline | +46% |
| Paired-Pulse Facilitation (PPF) Ratio | 1.5 ± 0.1 | 1.5 ± 0.1 | 0% |
Experimental Protocols
Protocol 1: In Vitro Electrophysiology for LTP Measurement in Hippocampal Slices
This protocol describes the methodology for preparing acute hippocampal slices and performing extracellular field potential recordings to assess LTP.[10][11][12][13][14]
Materials:
-
Adult Sprague-Dawley rats
-
Artificial cerebrospinal fluid (aCSF)
-
Sucrose-based cutting solution
-
Vibratome
-
Recording chamber
-
Glass microelectrodes
-
Stimulating electrode
-
Electrophysiology rig (amplifier, digitizer, data acquisition software)
-
This compound hydrochloride
Procedure:
-
Animal Perfusion and Brain Extraction:
-
Anesthetize the rat with isoflurane (B1672236) and perform transcardial perfusion with ice-cold, oxygenated sucrose-based cutting solution.
-
Rapidly dissect the brain and place it in the ice-cold cutting solution.
-
-
Hippocampal Slice Preparation:
-
Isolate the hippocampus and prepare 400 µm thick transverse slices using a vibratome in ice-cold, oxygenated cutting solution.
-
Transfer the slices to a holding chamber containing oxygenated aCSF and allow them to recover at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at 32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Obtain a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at 0.05 Hz.
-
-
LTP Induction and Recording:
-
After establishing a stable 20-minute baseline, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, separated by 20 seconds).
-
Continue recording fEPSPs at 0.05 Hz for at least 60 minutes post-HFS to measure the potentiation.
-
-
This compound Application:
-
For the experimental group, perfuse the slices with aCSF containing this compound (concentration to be determined empirically) for a predetermined duration before LTP induction to ensure irreversible binding.
-
Protocol 2: Western Blot Analysis of Synaptic Proteins
This protocol outlines a method to assess changes in the expression of key synaptic proteins following long-term this compound treatment.
Materials:
-
Hippocampal tissue from control and this compound-treated animals
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Primary antibodies (e.g., anti-GluN1, anti-GluA1, anti-PSD-95)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Homogenization and Protein Extraction:
-
Homogenize hippocampal tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenates and collect the supernatant.
-
Determine the protein concentration using a standard protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membranes again and apply a chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities using densitometry software.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways involved in NMDA receptor-dependent synaptic plasticity and a typical experimental workflow.
References
- 1. Effect of chronic administration of NMDA antagonists on synaptic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] NMDA receptor-dependent long-term potentiation and long-term depression (LTP/LTD). | Semantic Scholar [semanticscholar.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Long-term potentiation and long-term depression are induced through pharmacologically distinct NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Dopamine Depletion Reorganizes Projections from the Nucleus Accumbens " by Lynn Churchill, Mark A. Klitenick et al. [medica-musc.researchcommons.org]
- 7. Dopamine loss alters the hippocampus-nucleus accumbens synaptic transmission in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine Depletion Reorganizes Projections from the Nucleus Accumbens and Ventral Pallidum That Mediate Opioid-Induced Motor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparing Brain Slices to Study Basic Synaptic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Investigation of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalcommons.providence.org [digitalcommons.providence.org]
- 13. Synaptic plasticity in the hippocampal slice preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Employing Metaphit to Study NMDA Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Metaphit, an irreversible N-methyl-D-aspartate (NMDA) receptor antagonist, for the characterization and study of NMDA receptor subtypes. Detailed protocols for key experiments are provided to facilitate the investigation of its unique pharmacological properties.
Introduction
This compound, or 1-[1-(3-isothiocyanatophenyl)cyclohexyl]piperidine, is a derivative of phencyclidine (PCP) that acts as an irreversible acylating ligand.[1] It covalently binds to the PCP binding site within the ion channel of the NMDA receptor complex.[1] This irreversible nature makes this compound a powerful tool for studying the long-term consequences of NMDA receptor blockade and for probing the structure and function of the PCP binding site. However, the literature presents a complex picture of its pharmacological profile, with reports of antagonist, agonist, and mixed agonist/antagonist effects, suggesting its actions may be multifaceted and potentially involve sites beyond the NMDA receptor.[2][3][4] Careful experimental design and interpretation are therefore crucial when using this compound to dissect NMDA receptor subtype function.
Mechanism of Action
This compound's primary mechanism of action involves the covalent modification of the PCP binding site on the NMDA receptor.[1] The isothiocyanate group (-N=C=S) on the phenyl ring of this compound is highly reactive and forms a covalent bond with nucleophilic residues within the binding site, leading to irreversible inhibition.[1] This action is distinct from competitive antagonists that bind reversibly to the glutamate (B1630785) or glycine (B1666218) sites, and from uncompetitive channel blockers like MK-801 that bind within the channel pore but do not form a covalent bond.
The functional consequences of this irreversible binding are complex. While it is expected to act as an antagonist by permanently blocking the ion channel, some studies have reported PCP-like agonist effects, such as the induction of stereotyped behaviors and catalepsy.[3][5] Other research suggests that this compound's antagonism of PCP-induced behaviors may occur through mechanisms unrelated to the specific blockade of PCP receptors, possibly involving presynaptic effects on dopamine (B1211576) systems.[2]
Data Presentation: Quantitative Analysis of this compound Activity
Currently, there is a notable lack of specific quantitative data in the public domain regarding the binding affinity (Ki) and half-maximal inhibitory concentration (IC50) of this compound for various NMDA receptor subtypes. The available data primarily focuses on its in vivo effects and its ability to reduce the maximum binding capacity (Bmax) of other PCP site ligands without altering their dissociation constant (Kd).
| Parameter | Value | Receptor/System | Comments |
| Bmax Reduction | Significant decrease | Rat Brain PCP Receptors | This compound pretreatment reduces the number of available PCP binding sites.[5] |
| Kd of [3H]TCP | No significant change | Rat Brain PCP Receptors | The affinity of the remaining PCP sites for other ligands is not altered.[5] |
| Behavioral ED50 | 0.48 µmol (i.c.v.) | Mouse Platform Test | Dose required to disrupt motor performance in 50% of mice.[6] |
Note: The absence of specific Ki and IC50 values for different NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B) highlights a significant gap in the pharmacological characterization of this compound. Researchers are encouraged to perform detailed binding and functional assays to elucidate its subtype selectivity.
Experimental Protocols
Receptor Binding Assay: Characterizing Irreversible Binding
This protocol is designed to assess the irreversible binding of this compound to the PCP site on NMDA receptors in rat brain homogenates.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radiolabeled PCP site ligand (e.g., [3H]MK-801 or [3H]TCP)
-
This compound
-
Non-specific binding control (e.g., 10 µM unlabeled PCP or MK-801)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands. Resuspend the final membrane pellet in fresh buffer.
-
Pre-incubation with this compound: Divide the membrane preparation into two groups: control and this compound-treated. Incubate the this compound-treated group with a desired concentration of this compound (e.g., 1-10 µM) for a specified time (e.g., 30-60 minutes) at room temperature to allow for covalent binding. The control group should be incubated with buffer alone.
-
Washing: To remove unbound this compound, centrifuge both the control and this compound-treated membranes, discard the supernatant, and wash the pellets multiple times with fresh buffer.
-
Radioligand Binding: Resuspend the washed pellets in fresh buffer. Set up binding assay tubes for total binding, non-specific binding, and this compound-treated binding.
-
Total Binding: Add buffer, radioligand, and control membrane preparation.
-
Non-specific Binding: Add non-specific binding control, radioligand, and control membrane preparation.
-
This compound-treated Binding: Add buffer, radioligand, and this compound-treated membrane preparation.
-
-
Incubation: Incubate all tubes at a specified temperature and time to allow the radioligand to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Compare the specific binding in the control and this compound-treated groups to determine the percentage of irreversibly blocked receptors.
Electrophysiology: Assessing Functional Effects on NMDA Receptor Currents
This protocol outlines a method to investigate the effects of this compound on NMDA receptor-mediated currents in primary neuronal cultures or brain slices using whole-cell patch-clamp electrophysiology.
Materials:
-
Primary neuronal culture (e.g., hippocampal or cortical neurons) or acute brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
Patch-clamp rig with amplifier and data acquisition system
-
NMDA and glycine (co-agonist)
-
Tetrodotoxin (TTX) to block voltage-gated sodium channels
-
Picrotoxin to block GABAA receptors
-
This compound
Protocol:
-
Preparation: Prepare neuronal cultures or brain slices according to standard laboratory protocols.
-
Recording Setup: Place the culture dish or brain slice in the recording chamber and perfuse with aCSF. Obtain a whole-cell patch-clamp recording from a neuron.
-
Baseline NMDA Currents: In the presence of TTX and picrotoxin, apply a solution containing NMDA and glycine to elicit an inward NMDA receptor-mediated current. Record several baseline responses to ensure stability.
-
This compound Application: Apply this compound at a desired concentration to the perfusion bath for a defined period.
-
Washout and Post-Metaphit Recordings: Wash out the this compound-containing solution and continue to perfuse with standard aCSF.
-
Test for Irreversible Blockade: At various time points after the washout, re-apply the NMDA and glycine solution to measure the amplitude of the NMDA receptor-mediated current. A persistent reduction in the current amplitude compared to the baseline indicates irreversible antagonism.
-
Data Analysis: Measure the peak amplitude of the NMDA currents before, during, and after this compound application. Calculate the percentage of inhibition and assess the time course of the effect to confirm irreversibility.
In Vivo Behavioral Studies: Investigating Antagonist and Agonist Effects
This protocol provides a framework for studying the behavioral effects of this compound in rodents, focusing on locomotor activity and stereotyped behaviors.
Materials:
-
Rodents (e.g., rats or mice)
-
This compound
-
PCP or other NMDA receptor antagonist for comparison
-
Vehicle solution (e.g., saline)
-
Open field apparatus
-
Video tracking software
Protocol:
-
Animal Habituation: Habituate the animals to the testing room and the open field apparatus for several days prior to the experiment to reduce novelty-induced stress.
-
Drug Administration:
-
To assess agonist effects: Administer this compound (e.g., via intracerebroventricular injection) and observe the animals for PCP-like behaviors such as hyperactivity, stereotypy (repetitive, purposeless movements), and ataxia (loss of coordination).[5]
-
To assess antagonist effects: Pre-treat animals with this compound. After a specified period (e.g., 24 hours), challenge them with a dose of PCP known to induce hyperactivity.[5]
-
-
Behavioral Testing: Place the animal in the open field apparatus immediately after drug administration (for agonist testing) or after the PCP challenge (for antagonist testing). Record the animal's behavior for a set duration (e.g., 60 minutes).
-
Data Analysis: Use video tracking software to quantify locomotor activity (e.g., total distance traveled, time spent moving). Manually score stereotyped behaviors using a standardized rating scale. Compare the behavioral responses between vehicle-treated, this compound-treated, and PCP-treated groups.
Visualizations
Signaling Pathway of NMDA Receptor Activation and this compound Inhibition
References
- 1. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a proposed phencyclidine receptor acylator, on catalepsy in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular impact of covalent modifications on nonribosomal peptide synthetase carrier protein communication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-agonists differentially tune GluN2B-NMDA receptor trafficking at hippocampal synapses | eLife [elifesciences.org]
- 5. This compound, a proposed phencyclidine (PCP) antagonist, prevents PCP-induced locomotor behavior through mechanisms unrelated to specific blockade of PCP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metaplasticity gated through differential regulation of GluN2A versus GluN2B receptors by Src family kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Metaphit as a Pharmacological Tool in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metaphit, or 1-[1-(3-Isothiocyanato)phenyl]cyclohexylpiperidine, is a potent research chemical derived from phencyclidine (PCP).[1] It is distinguished by its ability to act as an irreversible acylating agent for specific binding sites within the central nervous system.[1] Initially recognized for its covalent binding to the PCP site on the N-Methyl-D-aspartate (NMDA) receptor complex, subsequent research has revealed its activity at sigma receptors and the dopamine (B1211576) transporter (DAT).[1][2] This irreversible antagonism makes this compound a valuable tool for studying the long-term consequences of receptor blockade, receptor trafficking, and the functional roles of its target sites in various neurophysiological and behavioral processes.
These application notes provide an overview of this compound's mechanism of action, a summary of its binding characteristics, and detailed protocols for its use in key neuroscience research applications.
Mechanism of Action
This compound is the m-isothiocyanate derivative of PCP.[1] The isothiocyanate group (-N=C=S) is highly reactive and forms a stable, covalent bond with nucleophilic residues at its binding sites, leading to irreversible inhibition.[1] While it binds irreversibly to the PCP binding site within the ion channel of the NMDA receptor, it also acylates sigma and DAT binding sites.[1] Studies have shown that this compound acts as an irreversible, non-competitive inhibitor at PCP receptors and as an irreversible, competitive inhibitor at sigma receptors.[2] This multi-target profile requires careful consideration in experimental design to isolate the effects related to a specific receptor system.
Data Presentation: Quantitative Binding Data
The following table summarizes the inhibitory concentrations (IC₅₀) of this compound required to inhibit ligand binding to sigma and PCP receptors in guinea pig brain membranes. This data is crucial for designing in vitro experiments and understanding the compound's relative affinity for its targets.
| Target Receptor | Radioligand Used for Assay | This compound IC₅₀ (µM) | Reference |
| Sigma Receptor | [³H]1,3-di-o-tolylguanidine ([³H]DTG) | 2 | [2] |
| Sigma Receptor | --INVALID-LINK---3-(3-hydroxyphenyl)-N-(1-propyl)piperidine (--INVALID-LINK---3-PPP) | 10 | [2] |
| PCP Receptor | [³H]1-[1-(2-thienyl)cyclohexyl]piperidine ([³H]TCP) | 10 | [2] |
| Sigma Receptor | --INVALID-LINK---N-allylnormetazocine (--INVALID-LINK---SKF 10,047) | 50 | [2] |
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay (Competitive Inhibition)
This protocol describes a method to determine the inhibitory effect of this compound on radioligand binding to target receptors in brain tissue homogenates, based on methodologies described in the literature.[2]
Objective: To quantify the irreversible binding of this compound to PCP and sigma receptors.
Materials:
-
Guinea pig or rat brain tissue
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]TCP for PCP receptors, [³H]DTG for sigma receptors)
-
This compound
-
Non-specific binding control (e.g., unlabeled PCP or haloperidol)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a desired protein concentration (determined by a protein assay like Bradford or BCA).
-
-
Pre-treatment with this compound:
-
Divide the membrane preparation into aliquots.
-
To experimental aliquots, add varying concentrations of this compound (e.g., 0.1 µM to 100 µM). A control aliquot receives vehicle only.
-
Incubate for a set period (e.g., 30 minutes at 25°C) to allow for irreversible binding.
-
Wash the membranes extensively to remove unbound this compound. This is a critical step and involves repeated cycles of centrifugation and resuspension (e.g., 3-4 times).
-
-
Radioligand Binding Assay:
-
In assay tubes, combine the this compound-pretreated membranes, a fixed concentration of the chosen radioligand (typically at or below its Kd), and assay buffer.
-
For determining non-specific binding, add a high concentration of an unlabeled competitor to a separate set of tubes.
-
Incubate the mixture to reach equilibrium (e.g., 45-60 minutes at 25°C).
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate bound from free radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Compare the specific binding in this compound-pretreated membranes to the control membranes.
-
Plot the percentage of inhibition of radioligand binding as a function of this compound concentration to determine the IC₅₀ value.
-
Protocol 2: In Vivo Antagonism of PCP-Induced Behaviors
This protocol provides a framework for assessing this compound's long-term antagonist effects on PCP-induced behaviors in rats, as described in the literature.[3]
Objective: To determine if pretreatment with this compound can produce a long-lasting blockade of PCP-induced stereotypy and ataxia.
Materials:
-
Adult male rats (e.g., Sprague-Dawley or Wistar)
-
This compound
-
Phencyclidine (PCP)
-
Vehicle for injections (e.g., sterile saline, potentially with a solubilizing agent like DMSO or Tween 80, adjusted for in vivo use)
-
Intracerebroventricular (i.c.v.) or intravenous (i.v.) injection equipment
-
Behavioral observation arenas
-
Behavioral scoring system
Procedure:
-
Animal Preparation and Acclimation:
-
House animals in a controlled environment (12:12 light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Allow animals to acclimate to the facility for at least one week.
-
Handle animals for several days prior to the experiment to reduce stress.
-
For i.c.v. administration, animals must first undergo stereotaxic surgery to implant a guide cannula into a cerebral ventricle (e.g., the lateral ventricle). Allow for a recovery period of at least one week.
-
-
This compound Pretreatment:
-
Divide animals into groups (e.g., Vehicle + PCP, this compound + PCP).
-
Dissolve this compound in the appropriate vehicle.
-
Administer this compound or vehicle to the respective groups. A reported effective dose is 1 µmol/rat, i.c.v.[3]
-
-
Washout and Challenge Period:
-
This compound produces a long-lasting effect. The challenge with PCP can be performed at various time points after this compound administration (e.g., 24h, 48h, 72h, 96h) to assess the duration of the antagonism.[3]
-
-
PCP Challenge and Behavioral Observation:
-
At the designated time point, administer a dose of PCP known to reliably induce stereotypy and ataxia (e.g., 5 mg/kg, i.p.).
-
Immediately after PCP injection, place the animal in the observation arena.
-
Record behavior for a set duration (e.g., 60 minutes).
-
Score for stereotyped behaviors (e.g., head weaving, turning) and ataxia (e.g., loss of coordination, stumbling) at regular intervals using a validated rating scale.
-
-
Data Analysis:
-
For each animal, calculate a total or average score for stereotypy and ataxia.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the behavioral scores between the this compound-pretreated group and the vehicle-pretreated control group.
-
A significant reduction in PCP-induced behaviors in the this compound group indicates an antagonist effect.
-
Considerations and Best Practices
-
Specificity: this compound is not completely selective for the NMDA receptor.[1][2] Researchers should include appropriate controls to dissect the contributions of sigma receptor and DAT interactions to the observed effects. This may involve using more selective antagonists for those targets in parallel experiments.
-
Irreversibility: The covalent binding means that receptor function can only be restored through de novo synthesis. This makes this compound ideal for long-term studies but unsuitable for experiments requiring reversible blockade.
-
Dosing: As an irreversible agent, dosing is critical. A high dose (e.g., 2 µmol/rat, i.c.v.) can produce PCP-like agonist effects, while lower doses (1 µmol/rat, i.c.v.) produce long-term antagonism.[3] Pilot studies are essential to determine the optimal dose for the desired effect in a specific experimental paradigm.
-
Solubility and Formulation: this compound may require specific vehicles for solubilization. Ensure the final formulation is safe and appropriate for the chosen route of administration.
-
Safety: this compound is a potent pharmacological agent and should be handled with appropriate safety precautions, including personal protective equipment, in a laboratory setting.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Acylation of sigma receptors by this compound, an isothiocyanate derivative of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an acylating ligand for phencyclidine receptors: characterization of in vivo actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of Irreversible Receptor Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals working with irreversible receptor ligands. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with irreversible receptor ligands.
Problem 1: High background signal in ligand binding assays.
High background can obscure the specific signal from your ligand-receptor interaction, leading to inaccurate data.
| Potential Cause | Recommended Solution |
| Non-specific binding of the ligand to the plate or other assay components. | Optimize blocking conditions. Test different blocking agents (e.g., Bovine Serum Albumin (BSA), non-fat milk) and increase the blocking incubation time. |
| Inefficient washing steps. | Increase the number of wash cycles and ensure the washing buffer volume is adequate to remove all unbound ligand. Automated plate washers can improve consistency. |
| Contaminated reagents. | Use fresh, high-quality reagents. Filter-sterilize buffers to remove any particulate matter that could contribute to background signal. |
| Sub-optimal antibody/protein concentration. | Titrate the concentration of your capture and detection reagents to find the optimal balance between signal and background. |
Problem 2: Inconsistent results between washout experiments.
| Potential Cause | Recommended Solution |
| Incomplete removal of the unbound ligand. | Standardize and optimize the washing protocol. Increase the number and volume of washes with pre-warmed, compound-free media. |
| Variability in cell health or density. | Use cells at a consistent confluence and passage number for all experiments. Ensure cells are healthy and evenly distributed in the culture plates. |
| Ligand instability in media. | Assess the stability of your irreversible ligand in the experimental media over the time course of the experiment using methods like HPLC or LC-MS. |
| Cell stress induced by the washing procedure. | Handle cells gently during washing. Include a vehicle-treated control that undergoes the same washing procedure to assess the impact of the washes alone. |
Problem 3: Difficulty in distinguishing between true irreversible binding and high-affinity, slow off-rate reversible binding.
A persistent signal after washout could be due to either irreversible covalent binding or a very slow dissociation rate of a reversible ligand.
| Potential Cause | Recommended Solution |
| Insufficient washout duration. | Extend the post-washout incubation period to allow more time for a slow off-rate reversible ligand to dissociate. |
| Re-synthesis of the target protein. | Inhibit new protein synthesis during the post-washout incubation by treating cells with a protein synthesis inhibitor like cycloheximide. This ensures the observed signal is from the initially targeted receptors. |
| Lack of orthogonal validation. | Employ alternative techniques to confirm covalent bond formation, such as mass spectrometry to detect the ligand-protein adduct. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges of working with irreversible receptor ligands?
The main challenges include:
-
Achieving Target Selectivity: The reactive nature of irreversible ligands can lead to off-target binding, causing unwanted side effects.[1]
-
Potential for Toxicity: Indiscriminate reactions with other biological molecules can lead to toxicity.[2][3][4]
-
Difficult Characterization: Distinguishing true irreversibility from high-affinity reversible binding requires rigorous experimental design.
-
Community Skepticism: Historically, there has been skepticism in the drug discovery community regarding the safety and selectivity of covalent inhibitors.[1][5]
Q2: How can I experimentally confirm that my ligand is binding irreversibly?
A combination of experiments is recommended:
-
Washout Assays: Demonstrate that the biological effect of the ligand persists even after it has been removed from the extracellular environment.[1]
-
Mass Spectrometry: Directly detect the formation of a covalent adduct between your ligand and the target protein.
-
Use of a Non-Reactive Analog: Synthesize a version of your ligand where the reactive "warhead" is modified to be non-reactive. This analog should act as a reversible binder and its effects should diminish after washout, providing a crucial negative control.
Q3: What are kinact and KI, and why are they important for characterizing irreversible inhibitors?
For irreversible inhibitors that follow a two-step mechanism (initial reversible binding followed by irreversible covalent bond formation), KI and kinact are key kinetic parameters.[6]
-
KI (Inhibition Constant): Represents the affinity of the initial non-covalent binding of the inhibitor to the target. A lower KI indicates higher affinity.
-
kinact (Maximal Rate of Inactivation): Represents the maximum rate of covalent bond formation at saturating concentrations of the inhibitor.
The overall potency of an irreversible inhibitor is often expressed as the ratio kinact/KI , which is the second-order rate constant for target modification.[6]
Q4: What are some common off-target effects of irreversible inhibitors and how can I assess them?
Common off-target effects can include inhibition of other kinases or proteins with reactive nucleophiles, leading to toxicities such as cardiac issues or bleeding.[1][7]
To assess off-target effects, you can:
-
Kinome Profiling: Screen your inhibitor against a large panel of kinases to identify unintended targets.
-
Chemoproteomic Profiling: Use chemical probes and mass spectrometry to identify all proteins in a cell that your inhibitor covalently binds to.
Quantitative Data Summary
Table 1: Selectivity Profile of Ibrutinib
Ibrutinib is a well-known irreversible inhibitor of Bruton's tyrosine kinase (BTK). However, it also exhibits off-target activity against other kinases.
| Kinase | IC50 (nM) |
| BTK (On-target) | 0.5 |
| BMX | 0.8 |
| CSK | 3.6 |
| EGFR | 7.8 |
| FGR | 20 |
| ITK | 2.6 |
| TEC | 2.0 |
Data compiled from various sources. Actual values may vary depending on assay conditions.
Table 2: Kinetic Parameters of EGFR Irreversible Inhibitors
This table compares the kinetic parameters for several irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR).
| Inhibitor | KI (nM) | kinact (min-1) | kinact/KI (M-1s-1) |
| Afatinib | 2.5 | 0.03 | 200,000 |
| Osimertinib | 4.2 | 0.02 | 79,000 |
| Dacomitinib | 1.8 | 0.04 | 370,000 |
Data is illustrative and compiled from literature. Actual values may vary.
Experimental Protocols
Protocol 1: Cell-Based Covalent Inhibitor Washout Assay
This protocol is designed to determine if a compound's biological effect is due to irreversible target engagement.
-
Cell Plating: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluence (e.g., 70-80%).
-
Inhibitor Treatment: Treat the cells with the irreversible inhibitor at a concentration sufficient for maximal target occupancy (e.g., 5-10 times the IC50) for a defined period (e.g., 1-2 hours). Include necessary controls:
-
Vehicle control (e.g., DMSO).
-
A non-covalent inhibitor control.
-
A non-electrophilic (non-reactive) analog of your inhibitor.
-
-
Washing:
-
Aspirate the media containing the inhibitor.
-
Wash the cells extensively with pre-warmed, compound-free media. A typical procedure involves at least three washes.
-
After the final wash, add fresh, compound-free media to the cells.
-
-
Post-Washout Incubation: Return the cells to the incubator for various time points (e.g., 4, 8, 24, 48 hours). To control for new protein synthesis, a set of wells can be co-incubated with a protein synthesis inhibitor (e.g., cycloheximide).
-
Biological Readout: At each time point, assess the biological effect of the inhibitor. This can be done through various methods, such as:
-
Western blotting to measure the phosphorylation status of the target or downstream signaling proteins.
-
Cell viability assays (e.g., MTT, CellTiter-Glo).
-
Competition assays with a fluorescent or biotinylated probe to measure target occupancy.
-
Protocol 2: Determination of kinact and KI using Progress Curve Analysis
This method involves monitoring the enzymatic reaction in the presence of various concentrations of the irreversible inhibitor over time.
-
Assay Setup: Prepare a reaction mixture containing the enzyme, substrate, and buffer.
-
Inhibitor Addition: Add varying concentrations of the irreversible inhibitor to the reaction mixture. It is crucial to initiate the reaction by adding the enzyme last, with no pre-incubation of the enzyme and inhibitor.
-
Data Collection: Continuously monitor the formation of the product over time. This will generate a set of progress curves for each inhibitor concentration.
-
Data Analysis:
-
Fit each progress curve to a single exponential decay equation to obtain the observed rate of inactivation (kobs) for each inhibitor concentration.
-
Plot the calculated kobs values against the corresponding inhibitor concentrations.
-
Fit the resulting plot to the following equation using non-linear regression to determine KI and kinact: kobs = kinact * [I] / (KI + [I]) Where:
-
kobs is the observed rate of inactivation.
-
kinact is the maximal rate of inactivation.
-
[I] is the inhibitor concentration.
-
KI is the inhibition constant.
-
-
Visualizations
Caption: Workflow for a cell-based covalent inhibitor washout experiment.
Caption: Workflow for determining k_inact and K_I using progress curve analysis.
References
- 1. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrutinib Has Time-dependent On- and Off-target Effects on Plasma Biomarkers and Immune Cells in Chronic Lymphocytic Leukemia — Olink® [olink.com]
- 3. researchgate.net [researchgate.net]
- 4. Ibrutinib's off-target mechanism: cause for dose optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ibrutinib Has Time-dependent On- and Off-target Effects on Plasma Biomarkers and Immune Cells in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Metaphit stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of Metaphit. It includes troubleshooting guides and frequently asked questions to ensure the successful application of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, with the full chemical name 1-[1-(3-Isothiocyanatophenyl)cyclohexyl]piperidine, is a research chemical that functions as an acylating agent. It acts on several central nervous system targets, including NMDA receptors, sigma binding sites, and dopamine (B1211576) transporter (DAT) sites.[1] Its most notable action is the irreversible binding to the PCP binding site within the NMDA receptor complex, forming a covalent bond.[1] However, some studies suggest its functional effects may be mediated by sites other than the NMDA receptor complex.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound powder should be stored in a desiccated environment at -20°C.[2] It is crucial to prevent exposure to moisture to maintain the compound's integrity.
Q3: How should I prepare this compound solutions?
A3: this compound is soluble in ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) up to 20 mM with gentle warming.[2] Due to its reactive isothiocyanate group, which is susceptible to hydrolysis, it is recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared, use anhydrous DMSO and store it in small, tightly sealed aliquots at -80°C to minimize degradation from moisture and repeated freeze-thaw cycles.
Q4: How stable is this compound in aqueous solutions?
A4: There is limited specific data on the hydrolysis rate of this compound in aqueous solutions. However, isothiocyanates are known to be susceptible to hydrolysis, which would lead to the degradation of the compound. Therefore, it is strongly advised to minimize the time this compound is in an aqueous environment before being used in an experiment.
Proper Storage and Handling
Proper storage and handling of this compound are critical to ensure its stability and the reproducibility of experimental results.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C (long-term) | To minimize thermal degradation and maintain the chemical integrity of the powder.[2] |
| Storage Atmosphere | Desiccated (dry) environment | The isothiocyanate group is sensitive to moisture, which can lead to hydrolysis and inactivation of the compound. |
| Light Exposure | Store in the dark (e.g., in an amber vial) | To prevent potential photolytic degradation, although specific data on this compound's photosensitivity is limited. |
| Solution Storage | Prepare fresh or store in small aliquots of anhydrous DMSO at -80°C | To prevent hydrolysis and degradation in solution, and to avoid repeated freeze-thaw cycles. |
Safety and Handling Precautions:
-
Always handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[3][4]
-
In case of spills, follow standard laboratory procedures for cleaning up chemical spills, ensuring proper ventilation and wearing appropriate PPE.[5]
Troubleshooting Guide
Researchers may encounter several issues during experiments with this compound. This guide provides a systematic approach to troubleshooting common problems.
| Issue | Possible Cause | Recommended Action |
| No observable effect of this compound | Degraded Compound: this compound may have degraded due to improper storage or handling. | - Ensure this compound has been stored at -20°C in a desiccated environment. - Prepare fresh solutions from a new stock of this compound powder. |
| Incorrect Concentration: The concentration of this compound used may be too low to elicit a response. | - Verify the calculations for the solution preparation. - Perform a dose-response experiment to determine the optimal concentration for your experimental system. | |
| Suboptimal Experimental Conditions: The incubation time or other experimental parameters may not be appropriate. | - Review the literature for established protocols using this compound in similar experimental setups. - Optimize incubation times and other relevant parameters.[6] | |
| Cell Line/Tissue Insensitivity: The specific cells or tissue being used may not be sensitive to this compound's mechanism of action. | - Use a positive control known to be affected by NMDA receptor antagonists to validate the experimental system. | |
| High Variability in Results | Inconsistent Solution Preparation: Variability in the preparation of this compound solutions can lead to inconsistent results. | - Ensure consistent and accurate weighing and dissolving of this compound for each experiment. - Prepare a single stock solution for a series of experiments if its stability can be assured. |
| Degradation of Stock Solution: If a stock solution is used, it may have degraded over time. | - Prepare fresh stock solutions frequently. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. | |
| Unexpected Toxicity or Side Effects | High Concentration: The concentration of Metaph-it used may be too high, leading to off-target effects or cellular toxicity. | - Perform a dose-response curve to identify a concentration that provides the desired effect without significant toxicity.[7] |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentration used. | - Ensure the final concentration of the solvent in the experimental medium is below the toxic threshold for your cells or tissue. - Run a vehicle control (solvent only) to assess its effect. |
Experimental Protocols
While specific protocols should be optimized for each experimental system, the following provides a general framework for assessing this compound stability.
Protocol: Assessment of this compound Solution Stability
Objective: To determine the stability of a this compound stock solution over time.
Methodology:
-
Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Divide the stock solution into multiple aliquots in tightly sealed vials and store them under the desired conditions (e.g., -20°C and -80°C).
-
At specified time points (e.g., 0, 1, 3, 7, and 14 days), take one aliquot from each storage condition.
-
Analyze the concentration and purity of this compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Compare the results to the initial concentration and purity at day 0 to determine the extent of degradation.
Visualizations
Caption: Irreversible inhibition of the NMDA receptor by this compound.
Caption: A systematic workflow for troubleshooting this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Metaphit Dosage for In Vivo Experiments
Welcome to the technical support center for the use of Metaphit in in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or 1-[1-(3-isothiocyanatophenyl)cyclohexyl]piperidine, is a derivative of phencyclidine (PCP) that acts as an irreversible antagonist at the phencyclidine (PCP) site of the N-methyl-D-aspartate (NMDA) receptor.[1] It functions by acylating the receptor, leading to a long-lasting, non-competitive blockade.[1][2] this compound has also been shown to act as an irreversible, competitive antagonist at the sigma receptor.[1]
Q2: What are the common research applications of this compound in vivo?
A2: this compound is primarily used in preclinical research to study the role of the NMDA receptor in various physiological and pathological processes. Its irreversible antagonism makes it a useful tool for creating long-term models of NMDA receptor hypofunction, which is relevant to conditions such as schizophrenia and other neuropsychiatric disorders. Common applications include investigating the behavioral and electrophysiological consequences of sustained NMDA receptor blockade.[2]
Q3: How should this compound be stored and handled?
A3: this compound is typically supplied as a solid and should be stored at -20°C for long-term stability.[1] For experimental use, it is soluble in water at concentrations greater than 20 mg/mL.[1] It is recommended to prepare fresh solutions for each experiment and to protect them from light.
Q4: What are the expected behavioral effects of this compound administration in rodents?
A4: In rats, intracerebroventricular (i.c.v.) administration of this compound can produce PCP-like stereotyped behavior and ataxia.[2] In mice, i.c.v. administration has been shown to disrupt motor behavior.[2] The specific behavioral outcomes and their intensity are dose-dependent.
Q5: Is there specific toxicity data available for this compound?
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Variable or inconsistent behavioral effects | - Incorrect dosage: The dose may be too low to elicit a consistent response or too high, leading to confounding motor deficits. - Inconsistent administration: Variability in the injection procedure (e.g., i.c.v. placement) can lead to different brain concentrations. - Animal strain or species differences: Different rodent strains or species may have varying sensitivities to this compound. | - Perform a dose-response study to determine the optimal dose for your specific animal model and behavioral endpoint. - Ensure consistent and accurate administration techniques. For i.c.v. injections, verify cannula placement. - Consult the literature for appropriate dosage ranges for your specific animal model. |
| High mortality or severe adverse effects | - Toxicity: The administered dose is likely too high, leading to excessive NMDA receptor blockade and neurotoxicity. - Vehicle toxicity: The vehicle used to dissolve this compound may have its own toxic effects. | - Immediately reduce the dose. Start with a much lower dose and gradually escalate. - Ensure the vehicle is well-tolerated and used at an appropriate concentration. Saline is a common and generally safe vehicle for water-soluble compounds like this compound. |
| No discernible effect | - Sub-threshold dosage: The dose is too low to produce a measurable effect. - Degraded compound: Improper storage or handling may have led to the degradation of this compound. - Incorrect route of administration: The chosen route of administration may not be effective for delivering this compound to the target site. | - Increase the dose in a stepwise manner. - Ensure this compound is stored correctly at -20°C and that fresh solutions are prepared. - Verify that the chosen route of administration (e.g., i.c.v., i.v.) is appropriate for your experimental question. |
| Precipitation of the compound in solution | - Low solubility in the chosen vehicle: this compound may not be fully dissolved at the desired concentration. | - Although this compound is reported to be soluble in water, ensure the concentration is not exceeding its solubility limit. Gentle warming or sonication may aid dissolution. For higher concentrations, alternative vehicles may need to be explored, but their potential effects must be controlled for. |
Quantitative Data Summary
| Parameter | Species | Dosage | Route of Administration | Observed Effect | Reference |
| Effective Dose (ED50) | Mouse | 0.48 µmol | i.c.v. | Disruption of motor platform behavior | [2] |
| Effective Dose | Rat | 1 µmol/rat | i.c.v. | Antagonism of PCP-induced stereotyped behavior and ataxia | [2] |
| Behavioral Effects | Rat | 2 µmol/rat | i.c.v. | PCP-like stereotyped behavior and ataxia in 10-20% of rats | [2] |
Note: Dosages in µmol can be converted to mg/kg based on the molecular weight of this compound (as the free base or salt form) and the average weight of the animals used.
Experimental Protocols
Protocol 1: Intracerebroventricular (i.c.v.) Administration of this compound in Rats
Objective: To induce long-term NMDA receptor antagonism for behavioral studies.
Materials:
-
This compound methanesulfonate (B1217627) salt
-
Sterile 0.9% saline
-
Stereotaxic apparatus
-
Hamilton syringe
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for cannula implantation
Procedure:
-
Animal Preparation: Anesthetize the rat and secure it in the stereotaxic apparatus.
-
Cannula Implantation: Surgically implant a guide cannula aimed at the lateral ventricle. Allow the animal to recover for at least one week post-surgery.
-
This compound Solution Preparation: On the day of the experiment, prepare a fresh solution of this compound in sterile 0.9% saline. A typical concentration for a 1 µmol dose in a 5 µL injection volume would be 200 mM. Ensure the solution is fully dissolved.
-
Injection: Gently restrain the rat and insert the injection cannula through the guide cannula. Infuse the this compound solution (e.g., 5 µL) over a period of 2-3 minutes. Leave the injector in place for an additional minute to allow for diffusion.
-
Post-injection Monitoring: Monitor the animal for any immediate adverse reactions. Return the animal to its home cage and observe for the development of expected behavioral effects.
-
Behavioral Testing: Conduct behavioral tests at the desired time points post-injection. The effects of a single i.c.v. injection of this compound can last for several days.[2]
Visualizations
References
addressing Metaphit off-target effects and selectivity
Welcome to the technical support center for Metaphit. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on addressing the off-target effects and selectivity of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, or 1-[1-(3-isothiocyanatophenyl)cyclohexyl]piperidine, is an acylating derivative of phencyclidine (PCP). Its primary mechanism is the irreversible inhibition and acylation of the PCP receptor site, which is associated with the N-methyl-D-aspartate (NMDA) receptor complex.[1][2] This covalent bonding makes it a long-acting tool to study the PCP/NMDA receptor system.
Q2: Is this compound a PCP receptor agonist or an antagonist? My results are conflicting.
A2: The functional effects of this compound can be complex and appear contradictory across different studies. It has been reported to act as both a PCP antagonist and a PCP-like agonist.[3][4] This discrepancy often depends on the animal species, the dose administered, and the specific behavioral or physiological endpoint being measured.[3] Some studies show that this compound antagonizes PCP-induced behaviors like stereotypy and ataxia.[2] Conversely, other research indicates it can act as a less potent, long-acting PCP-like agonist, even potentiating the cataleptic effects of PCP-type drugs.[5] Therefore, it is crucial to carefully design experiments with appropriate controls to define its role in your specific model.
Q3: What are the main off-target binding sites for this compound?
A3: this compound is known to interact with several molecular sites other than the PCP receptor. The most significant off-targets include:
-
Dopamine (B1211576) Transporter (DAT): this compound irreversibly inhibits the dopamine transport complex.[1][4]
-
Sigma Receptors: It causes irreversible, competitive inhibition of ligand binding to sigma receptors.[6]
-
Serotonin2 (5-HT2) Receptors: Studies have shown that this compound administration can lead to the depletion of 5-HT2 receptors.[7]
Troubleshooting Guides
This section provides guidance on specific issues that may arise during your experiments with this compound.
Issue 1: Unexpected Effects on Dopaminergic Pathways
Q: I'm observing hyperactivity and dopamine depletion in the nucleus accumbens, which complicates my study of NMDA receptor function. How can I address this?
A: This is a known off-target effect of this compound, which irreversibly inhibits the dopamine transporter (DAT).[1][3] This action can prevent dopamine reuptake and, at higher concentrations or with direct injection into specific brain regions, can lead to dopamine depletion.[3]
Troubleshooting Steps:
-
Verify DAT Interaction: Confirm that the observed effects are mediated by DAT. You can do this by running a synaptosomal dopamine uptake assay (see Experimental Protocol 1).
-
Dose-Response Analysis: Perform a careful dose-response study. The interaction with DAT may occur at different concentrations than the interaction with PCP receptors. Lowering the this compound concentration may minimize the dopaminergic effects while still achieving sufficient PCP receptor acylation.
-
Control Experiments: Include control groups pre-treated with a selective DAT inhibitor. If the effects of this compound are blocked or occluded by the DAT inhibitor, it confirms the involvement of the dopamine transporter.
-
Alternative Administration Route: Intracerebral injections into the nucleus accumbens have been shown to produce strong dopaminergic effects, whereas intravenous administration may have a different profile.[3] Consider your administration route carefully based on your experimental goals.
Issue 2: Differentiating On-Target vs. Off-Target Receptor Binding
Q: My binding assay shows that this compound is displacing my radioligand, but I'm not sure if this is due to binding at the PCP site, sigma receptors, or both. How can I determine the selectivity?
A: this compound binds irreversibly to both PCP and sigma receptors, but through different mechanisms (non-competitive at PCP receptors, competitive at sigma receptors).[6] You will need to design a series of competitive binding assays to dissect these interactions.
Troubleshooting Steps:
-
Use Selective Ligands: Employ radioligands that are highly selective for each receptor type. For example, use [3H]TCP for the PCP receptor and [3H]DTG for sigma receptors.[6]
-
Masking Experiments: To isolate binding to one receptor type, "mask" the other sites with a high concentration of a selective, non-labeled ligand. For example, when measuring [3H]DTG binding to sigma-2 receptors, include (+)-pentazocine to block the sigma-1 sites.[8]
-
Run Saturation and Competition Assays:
-
Perform saturation binding experiments with your radioligand in the presence and absence of this compound pretreatment to determine if it changes the Bmax (receptor density) or Kd (binding affinity). A change in Bmax without a change in Kd is characteristic of an irreversible, non-competitive inhibitor like this compound at the PCP receptor.[2]
-
Run competitive binding assays with known selective compounds to generate inhibition constants (Ki) for this compound at each target site (see Experimental Protocol 2).
-
Data Presentation: this compound Binding Affinities
The following table summarizes the inhibitory concentrations of this compound at its primary and off-target sites, providing a reference for its selectivity profile.
| Target Site | Ligand Used for Measurement | This compound IC50 / Ki | Species/Tissue | Reference |
| PCP Receptor | [3H]TCP | 10 µM (IC50) | Guinea Pig Brain | [6] |
| Sigma Receptor | [3H]DTG | 2 µM (IC50) | Guinea Pig Brain | [6] |
| Sigma Receptor | --INVALID-LINK---3-PPP | 10 µM (IC50) | Guinea Pig Brain | [6] |
| Sigma Receptor | --INVALID-LINK---SKF 10,047 | 50 µM (IC50) | Guinea Pig Brain | [6] |
| Dopamine Transporter | [3H]methylphenidate binding | Reduction in Bmax | Rat Striatum | [1] |
| Dopamine Transporter | [3H]dopamine uptake | Irreversible Inhibition | Rat Striatum | [1][4] |
Experimental Protocols
Experimental Protocol 1: Synaptosomal Dopamine Uptake Assay
This protocol is to determine if this compound inhibits dopamine transporter (DAT) function in your experimental model.
Methodology:
-
Synaptosome Preparation: Prepare synaptosomes from the brain region of interest (e.g., rat striatum) using standard subcellular fractionation techniques.
-
Pre-incubation with this compound:
-
Aliquot the synaptosomal preparation into multiple tubes.
-
Add varying concentrations of this compound (e.g., 0.1 µM to 50 µM) to the experimental tubes. Include a vehicle-only control.
-
Pre-incubate for a set period (e.g., 10-15 minutes) at 37°C to allow for irreversible binding.
-
-
Washout:
-
Centrifuge the synaptosomes to pellet them and discard the supernatant containing unbound this compound.
-
Wash the pellet multiple times with fresh, ice-cold buffer to ensure complete removal of unbound drug. This step is critical to distinguish irreversible inhibition from reversible competition.[4]
-
-
Dopamine Uptake Assay:
-
Resuspend the washed synaptosomes in assay buffer.
-
Initiate the uptake reaction by adding a low concentration of [3H]dopamine.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]dopamine.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Compare the [3H]dopamine uptake in this compound-treated samples to the vehicle control to determine the percent inhibition.
-
Experimental Protocol 2: Competitive Binding Assay for Sigma Receptor Selectivity
This protocol allows for the determination of this compound's inhibitory potency at sigma receptors.
Methodology:
-
Membrane Preparation: Prepare crude brain membranes from guinea pig brain or another relevant tissue source.
-
Pre-treatment with this compound:
-
Pre-incubate aliquots of the membrane preparation with various concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle for 30 minutes at 25°C.[6]
-
Following incubation, wash the membranes extensively by centrifugation and resuspension in fresh buffer to remove any unbound this compound.[6]
-
-
Binding Assay:
-
To each tube containing the washed, pre-treated membranes, add a fixed concentration of a sigma-selective radioligand (e.g., [3H]1,3-di-o-tolylguanidine, [3H]DTG).[6]
-
To determine non-specific binding, include a set of tubes with a high concentration of a non-labeled sigma ligand (e.g., haloperidol).
-
Incubate to equilibrium (e.g., 60 minutes at 25°C).
-
-
Termination and Measurement:
-
Terminate the assay by rapid vacuum filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold buffer.
-
Measure the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound used in the pre-treatment step.
-
Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of radioligand binding.[6]
-
Visualizations
Diagram 1: Molecular Interactions of this compound
Caption: Overview of this compound's primary and major off-target molecular interactions.
Diagram 2: Troubleshooting Contradictory In Vivo Results
Caption: A logical workflow to diagnose the cause of conflicting in vivo results with this compound.
Diagram 3: Experimental Workflow for Selectivity Profiling
Caption: A step-by-step workflow for determining the selectivity profile of this compound.
References
- 1. This compound inhibits dopamine transport and binding of [3H]methylphenidate, a proposed marker for the dopamine transport complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an acylating ligand for phencyclidine receptors: characterization of in vivo actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a proposed phencyclidine (PCP) antagonist, prevents PCP-induced locomotor behavior through mechanisms unrelated to specific blockade of PCP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phencyclidine (PCP)-like inhibition of N-methyl-D-aspartate-evoked striatal acetylcholine release, H-TCP binding and synaptosomal dopamine uptake by this compound, a proposed PCP receptor acylator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a proposed phencyclidine receptor acylator, on catalepsy in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acylation of sigma receptors by this compound, an isothiocyanate derivative of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on phencyclidine and serotonin2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Metaphit in Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metaphit. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a primary focus on overcoming solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound, or 1-[1-(3-isothiocyanatophenyl)cyclohexyl]piperidine, is a research chemical that acts as an irreversible antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is a derivative of phencyclidine (PCP) and functions by covalently binding to the PCP binding site within the NMDA receptor complex.[1][2] This irreversible binding makes it a useful tool for studying the long-term consequences of NMDA receptor blockade. Additionally, this compound has been shown to interact with dopamine (B1211576) transporters and sigma receptors.[1][3]
Q2: I am having difficulty dissolving this compound for my cell culture experiments. What are the recommended solvents?
Q3: What is a typical stock solution concentration for this compound?
Researchers typically prepare high-concentration stock solutions of compounds in DMSO, which are then further diluted in cell culture media to achieve the desired final concentration. A common starting point for a stock solution is in the range of 10-50 mM in 100% DMSO. This allows for the addition of a very small volume of the stock solution to the culture medium, minimizing the final DMSO concentration.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), and preferably at or below 0.1%. High concentrations of DMSO can have detrimental effects on cell viability and function.
Q5: My this compound precipitates out of solution when I add it to my aqueous cell culture medium. How can I prevent this?
This is a common issue when diluting a DMSO stock solution into an aqueous buffer or medium. Here are some troubleshooting steps:
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium.
-
Vortexing/Mixing: When adding the this compound stock solution to the medium, ensure vigorous and immediate mixing by vortexing or gentle swirling to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.
-
Pre-warming the Medium: Using pre-warmed cell culture medium (37°C) can sometimes improve the solubility of compounds upon dilution.
-
Sonication: In some cases, brief sonication of the diluted solution in a water bath sonicator can help to redissolve small precipitates. However, be cautious as this can generate heat and potentially degrade the compound or other media components.
Troubleshooting Guide: Preparing this compound Solutions
This guide provides a step-by-step protocol for preparing this compound solutions for in vitro experiments, along with troubleshooting tips for common solubility issues.
Table 1: Recommended Solvents and Handling Summary
| Parameter | Recommendation | Notes |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, anhydrous, cell culture grade |
| Alternative Solvents | Ethanol (B145695) | May be less effective than DMSO; test on a small scale first. |
| Aqueous Solubility | Very low | Direct dissolution in aqueous buffers or media is not recommended. |
| Storage of Stock | -20°C or -80°C in small aliquots | Protect from light and moisture. Avoid repeated freeze-thaw cycles. |
Experimental Protocol: Preparation of this compound Working Solution
This protocol describes the preparation of a 10 µM working solution of this compound in cell culture medium from a 10 mM DMSO stock solution.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
On a calibrated analytical balance, carefully weigh out the appropriate amount of this compound powder.
-
Dissolve the powder in the required volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To minimize the risk of precipitation, create a 1 mM intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed cell culture medium. Vortex immediately.
-
-
Prepare the Final 10 µM Working Solution:
-
Add 10 µL of the 1 mM intermediate dilution to 990 µL of pre-warmed cell culture medium.
-
Alternatively, for a direct dilution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
In both cases, vortex the solution immediately and thoroughly after adding the this compound solution. The final DMSO concentration in this working solution will be 0.1%.
-
-
Application to Cells:
-
Use the freshly prepared 10 µM working solution to treat your cells. Ensure even distribution in the culture vessel.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound working solutions.
Diagram 2: Signaling Pathways Affected by this compound
Caption: Known molecular targets of this compound in vitro.
References
- 1. This compound inhibits dopamine transport and binding of [3H]methylphenidate, a proposed marker for the dopamine transport complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Acylation of sigma receptors by this compound, an isothiocyanate derivative of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Metaphit Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Metaphit in behavioral studies. The following information is designed to help troubleshoot common issues, minimize experimental variability, and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or 1-(1-(3-isothiocyanatophenyl)cyclohexyl)piperidine, is a derivative of phencyclidine (PCP). It acts as an irreversible antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding covalently to the PCP site within the ion channel. This action blocks the influx of calcium ions, thereby inhibiting glutamatergic neurotransmission. Its irreversible binding makes it a powerful tool for studying the long-term consequences of NMDA receptor blockade.
Q2: What are the expected behavioral effects of this compound in rodents?
A2: this compound administration in rodents can induce a range of behavioral effects, many of which are similar to those of PCP. These include stereotyped behaviors (such as repetitive sniffing, gnawing, and head weaving), ataxia (impaired coordination), and alterations in locomotor activity. At higher doses, it can also induce audiogenic seizures in some animals.[1][2] The specific effects and their intensity are dose-dependent.
Q3: What is the recommended vehicle for dissolving this compound for in vivo studies?
A3: While specific solubility data for this compound in various vehicles is not extensively published, a common approach for lipophilic compounds like this compound is to first dissolve it in a small amount of an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute it to the final concentration with a physiological buffer like saline. It is crucial to keep the final concentration of the organic solvent to a minimum (typically <10%) to avoid solvent-induced behavioral effects. We recommend performing small-scale solubility tests to determine the optimal vehicle for your specific concentration and administration route.
Q4: How should this compound be stored?
A4: As a powdered compound, this compound should be stored in a cool, dry, and dark place to prevent degradation. For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, it should be kept at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Stability in aqueous solutions over time is not well-documented, so fresh preparation is the safest approach to ensure consistent drug activity.[3]
Q5: What are the most common sources of variability in this compound behavioral studies?
A5: Variability in behavioral studies using this compound can arise from several factors, including:
-
Drug Preparation and Administration: Inconsistent solution preparation, injection volume, or injection site can lead to significant differences in drug exposure.
-
Animal-Related Factors: The species, strain, age, sex, and housing conditions of the animals can all influence their response to this compound.
-
Experimental Procedures: Variations in handling, habituation to the testing environment, and the time of day of testing can introduce variability.
-
Data Analysis: Subjectivity in scoring stereotyped behaviors can be a major source of inconsistency.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during this compound behavioral experiments.
| Problem | Potential Cause | Recommended Solution |
| High variability in locomotor activity between subjects in the same group. | 1. Inconsistent drug administration (e.g., intraperitoneal vs. subcutaneous leakage).2. Insufficient habituation to the open field arena.3. Variations in handling stress. | 1. Ensure proper and consistent injection technique for all animals.2. Implement a standardized habituation period (e.g., 30-60 minutes in the testing room before the trial).3. Handle all animals in the same gentle and consistent manner. |
| Inconsistent onset or intensity of stereotyped behaviors. | 1. Incorrect dose calculation or solution concentration.2. Variability in individual animal metabolism.3. Subjective scoring of behaviors. | 1. Double-check all calculations and ensure the this compound solution is homogenous.2. Use a sufficient number of animals per group to account for individual differences and consider using a within-subjects design if appropriate.3. Develop a clear and objective scoring system for stereotypy with well-defined behavioral categories. Blind the observer to the treatment groups. |
| Animals exhibit seizure-like activity. | This compound is known to induce audiogenic seizures in some rodent models, particularly at higher doses.[1][2][4][5] | 1. Lower the dose of this compound in subsequent experiments.2. Avoid loud or sudden noises in the animal facility and testing rooms.3. If studying seizures is not the primary goal, consider pre-treating with an anticonvulsant, though this may confound other behavioral results. Consult with your institution's veterinary staff. |
| No significant behavioral effects observed at the expected dose. | 1. Inactive compound due to improper storage or degradation.2. Insufficient dose for the chosen animal strain or species.3. The behavioral test is not sensitive enough to detect the effects. | 1. Use a fresh batch of this compound and prepare solutions immediately before use.2. Conduct a dose-response study to determine the effective dose range for your specific experimental conditions.3. Ensure the chosen behavioral paradigm is appropriate for assessing the expected effects of NMDA receptor antagonism. |
| Precipitation of this compound in the injection solution. | The solubility of this compound in aqueous solutions is limited. | 1. Increase the proportion of the initial organic solvent (e.g., DMSO) in the final vehicle, being mindful of its potential behavioral effects.2. Prepare a more dilute solution and adjust the injection volume accordingly.3. Gently warm and sonicate the solution to aid dissolution, but allow it to return to room temperature before injection.[6] |
Data Presentation
The following tables summarize hypothetical quantitative data from dose-response studies with this compound to illustrate expected outcomes. Note: These are representative data and may not reflect the results of all studies. Researchers should perform their own dose-response experiments.
Table 1: Dose-Response Effects of this compound on Locomotor Activity in an Open Field Test (Mice)
| This compound Dose (mg/kg, i.p.) | Total Distance Traveled (cm) (Mean ± SEM) | Time Spent in Center (s) (Mean ± SEM) |
| Vehicle | 3500 ± 250 | 45 ± 5 |
| 1 | 4200 ± 300 | 35 ± 4 |
| 5 | 2800 ± 200 | 20 ± 3 |
| 10 | 1500 ± 150 | 10 ± 2 |
Table 2: Dose-Response Effects of this compound on Stereotyped Behavior in Rats
| This compound Dose (mg/kg, i.p.) | Stereotypy Score (0-6 scale) (Mean ± SEM) | Duration of Stereotypy (min) (Mean ± SEM) |
| Vehicle | 0.5 ± 0.2 | 5 ± 2 |
| 2.5 | 2.5 ± 0.4 | 25 ± 5 |
| 5.0 | 4.8 ± 0.5 | 50 ± 8 |
| 7.5 | 5.5 ± 0.3 | 75 ± 10 |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intracerebroventricular (ICV) Injection
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and injection volume.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the this compound completely. The volume of DMSO should be kept to a minimum (e.g., 5-10% of the final volume).
-
Vortex the solution until the this compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Slowly add the sterile 0.9% saline to the DMSO-Metaphit solution while vortexing to reach the final desired concentration.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (see Troubleshooting Guide).
-
Prepare the solution fresh on the day of the experiment.
-
Protocol 2: Assessment of Locomotor Activity and Anxiety-Like Behavior in the Open Field Test
-
Apparatus: A square or circular arena with high walls to prevent escape. The arena should be evenly illuminated. A video camera is mounted above the arena to record the sessions.
-
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the test.
-
Administer this compound or vehicle according to your experimental design (e.g., intraperitoneal or intracerebroventricular injection).
-
After the appropriate pre-treatment time, gently place the animal in the center of the open field arena.
-
Record the animal's behavior for a set duration (e.g., 10-30 minutes).
-
After each trial, clean the arena thoroughly with 70% ethanol (B145695) to remove any olfactory cues.
-
-
Data Analysis:
-
Use a video tracking software to automatically score the following parameters:
-
Total distance traveled
-
Time spent in the center zone vs. the periphery
-
Number of entries into the center zone
-
Rearing frequency
-
-
Protocol 3: Quantification of this compound-Induced Stereotyped Behavior
-
Apparatus: Standard home cages or clear observation chambers.
-
Procedure:
-
Administer this compound or vehicle.
-
Place the animal in the observation chamber.
-
Record the animal's behavior using a video camera for a predetermined period (e.g., 60-120 minutes).
-
A trained observer, blind to the experimental conditions, should score the stereotyped behaviors at regular intervals (e.g., every 5-10 minutes).
-
-
Scoring System: A common rating scale for stereotypy is as follows:
-
0: Asleep or inactive
-
1: Active, normal grooming and exploration
-
2: Increased locomotor activity with some repetitive movements
-
3: Continuous, repetitive movements of the head (weaving) or sniffing along a fixed path
-
4: Continuous, intense sniffing, licking, or gnawing of a specific object or area
-
5: Dyskinetic-like movements of the limbs or trunk
-
6: Repetitive, non-locomotor movements with loss of awareness of the surroundings
-
Mandatory Visualization
References
- 1. This compound, an isothiocyanate analog of PCP, induces audiogenic seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electroencephalographic characteristics of audiogenic seizures induced in this compound-treated small rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Storage Temperature and Time on Metabolite Profiles Measured in Dried Blood Spots, Dried Blood Microsamplers, and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Methyl-D-aspartic acid- and this compound-induced audiogenic seizures in rat model of seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ontogenetic study of this compound-induced audiogenic seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Data Analysis for Irreversible Binding Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in analyzing irreversible binding kinetics data.
Frequently Asked Questions (FAQs)
Q1: What are the key kinetic parameters for an irreversible inhibitor?
A1: The primary kinetic parameters that characterize an irreversible inhibitor are:
-
K_I (Inhibitor Dissociation Constant): Represents the initial binding affinity of the inhibitor to the target protein before the irreversible covalent bond formation. A lower K_I indicates a higher initial binding affinity.[1][2]
-
k_inact (Maximal Rate of Inactivation): This is the first-order rate constant for the formation of the covalent bond at a saturating concentration of the inhibitor.[1][2]
-
k_inact/K_I (Second-Order Rate Constant): This ratio is a measure of the overall efficiency of the irreversible inhibitor, reflecting both binding affinity and reactivity. It is often considered the best measure of potency for irreversible inhibitors.[3][4]
Q2: What is the difference between a one-step and a two-step irreversible inhibition mechanism?
A2: The distinction lies in the formation of a noncovalent intermediate complex:
-
Two-Step Mechanism: The inhibitor first binds reversibly to the enzyme to form a noncovalent complex (E·I), which then undergoes an irreversible covalent modification to form the final inactivated enzyme (E-I). This is the most common model for targeted covalent inhibitors.[1][5][6]
-
One-Step Mechanism: The inhibitor appears to react directly with the enzyme in a single bimolecular step to form the covalent complex. This may be observed when the initial binding affinity is very low or the chemical reactivity is extremely high.[1][6]
Q3: Can I use IC50 values to characterize an irreversible inhibitor?
A3: While IC50 values can be used for initial screening, they are not sufficient for a complete characterization of irreversible inhibitors.[3][7] This is because the IC50 value for an irreversible inhibitor is time-dependent and will vary with the pre-incubation time.[5] To accurately assess potency, it is crucial to determine the kinetic parameters K_I and k_inact.[3]
Q4: What are the common experimental approaches to determine the kinetic parameters of irreversible inhibitors?
A4: Several methods can be employed:
-
Continuous Activity Assays (Kitz-Wilson method): The enzymatic reaction is monitored continuously in the presence of both the substrate and the irreversible inhibitor.[5]
-
Discontinuous (Incubation) Assays: The enzyme and inhibitor are pre-incubated for various time points, and then the remaining enzyme activity is measured after dilution or by adding a substrate.[5]
-
Direct Observation Methods: Techniques like mass spectrometry can directly quantify the formation of the covalent enzyme-inhibitor complex over time, independent of enzyme activity.[5]
Troubleshooting Guides
Problem 1: My data does not fit well to the two-step irreversible binding model.
Possible Cause: The inhibition mechanism might be better described by a one-step model, or there could be experimental artifacts.
Troubleshooting Steps:
-
Assess the k_obs vs. Inhibitor Concentration Plot:
-
Plot the observed rate of inactivation (k_obs) against the inhibitor concentration.
-
If the plot is linear, it suggests a one-step mechanism where you can only determine the ratio k_inact/K_I (the slope of the line).[6]
-
If the plot is hyperbolic, it is consistent with a two-step mechanism, and you can determine both k_inact (the maximum value of k_obs) and K_I (the inhibitor concentration at half-maximal k_obs).[2]
-
-
Re-evaluate Experimental Conditions:
-
Ensure that the inhibitor concentration is not significantly depleting over the course of the experiment.
-
Check for any time-dependent instability of the enzyme or inhibitor under the assay conditions.
-
-
Consider Alternative Models:
-
If the data still doesn't fit, more complex models might be at play, such as those involving multiple inhibitor binding steps or off-target effects.
-
Problem 2: I am getting inconsistent k_inact and K_I values between experiments.
Possible Cause: Variability in experimental conditions can significantly impact kinetic parameters.
Troubleshooting Steps:
-
Standardize Reagent Preparation:
-
Ensure that enzyme and inhibitor stock solutions are prepared fresh and accurately quantified.
-
Use a consistent buffer composition, pH, and temperature for all experiments.
-
-
Control for Substrate Concentration:
-
In continuous assays, the substrate concentration can affect the apparent kinetic constants. Ensure it is kept constant across experiments.
-
-
Verify Instrument Performance:
-
Confirm that the plate reader or other detection instrument is functioning correctly and that there are no issues with signal drift or noise.
-
Problem 3: The determined K_I value seems unexpectedly high (weak affinity).
Possible Cause: This could be a true reflection of the compound's properties or an artifact of the experimental setup.
Troubleshooting Steps:
-
Review the Assay Design:
-
Ensure that the pre-incubation times are sufficient to observe significant inactivation, especially for inhibitors with slow kinetics.
-
For competition-based assays, ensure the probe has a well-characterized and appropriate affinity.
-
-
Check for Compound Solubility Issues:
-
Precipitation of the inhibitor at higher concentrations can lead to an overestimation of K_I. Visually inspect the assay wells and consider using solubility-enhancing agents if necessary.
-
-
Consider the "Slow Binding" Phenomenon:
-
Some inhibitors may exhibit slow binding kinetics, which can complicate the determination of equilibrium constants like K_I. Ensure that the system has reached a steady state of inactivation rate.
-
Data Presentation
Table 1: Key Kinetic Parameters for Irreversible Inhibitors
| Parameter | Description | Units | Significance |
| K_I | Inhibitor Dissociation Constant | M | Represents the initial non-covalent binding affinity. |
| k_inact | Maximal Rate of Inactivation | s⁻¹ | The maximum rate of covalent bond formation. |
| k_inact/K_I | Covalent Efficiency Constant | M⁻¹s⁻¹ | The second-order rate constant that reflects overall inhibitor potency. |
Experimental Protocols
Protocol 1: Determination of k_inact and K_I using a Discontinuous Assay
-
Enzyme-Inhibitor Pre-incubation:
-
Prepare a series of dilutions of the irreversible inhibitor.
-
In a multi-well plate, mix a fixed concentration of the enzyme with each inhibitor concentration. Include a control with no inhibitor.
-
Incubate the plate at a constant temperature.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each well of the pre-incubation plate.
-
-
Activity Measurement:
-
Immediately add the aliquot to a second plate containing a saturating concentration of the substrate.
-
Measure the initial reaction velocity (rate of product formation or substrate consumption) for each sample.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line is the negative of the observed rate of inactivation (-k_obs).
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations.
-
Fit this data to the hyperbolic equation: k_obs = (k_inact * [I]) / (K_I + [I]) to determine k_inact and K_I.
-
Visualizations
Caption: Two-step irreversible binding mechanism.
Caption: Workflow for analyzing irreversible inhibition data.
Caption: Troubleshooting guide for model selection.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovering and Optimizing Irreversible Drug Inhibitors | Enzymlogic [enzymlogic.com]
Technical Support Center: Metaphit Synthesis and Purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metaphit (1-[1-(3-isothiocyanatophenyl)cyclohexyl]piperidine).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound is typically synthesized from 1-[1-(3-nitrophenyl)cyclohexyl]piperidine. The synthesis involves two main steps: the reduction of the nitro group to an amine, followed by the conversion of the amine to an isothiocyanate.
Q2: What are the critical quality control parameters to consider during this compound synthesis?
A2: The purity of the final product is paramount. Key quality control checkpoints include:
-
Confirmation of the intermediate product: Verifying the successful reduction of the nitro group to an amine.
-
Final product identity and purity: Ensuring the complete conversion of the amine to the isothiocyanate and the absence of significant impurities.
-
Residual solvent analysis: Quantifying any remaining solvents from the synthesis and purification steps.
Q3: Which analytical techniques are recommended for quality control of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended:
-
Thin-Layer Chromatography (TLC): For rapid reaction monitoring and qualitative assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis and impurity profiling.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and identification of impurities.[1][2]
-
Mass Spectrometry (MS): For molecular weight confirmation and fragmentation analysis to support structural elucidation.[3]
Troubleshooting Guides
Synthesis Troubleshooting
Problem: Incomplete reduction of the nitro-intermediate to the amino-intermediate.
-
Symptom: TLC analysis of the reaction mixture shows the presence of the starting material (nitro-intermediate). HPLC analysis shows a peak corresponding to the starting material.
-
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient reducing agent | Increase the molar excess of the reducing agent (e.g., SnCl2, H2/Pd-C). |
| Inadequate reaction time or temperature | Monitor the reaction by TLC and extend the reaction time or cautiously increase the temperature as needed. |
| Poor quality of reducing agent | Use a fresh or properly stored batch of the reducing agent. |
| Catalyst poisoning (for catalytic hydrogenation) | Ensure the starting material and solvent are free of catalyst poisons like sulfur compounds. |
Problem: Formation of side products during the conversion of the amine to the isothiocyanate.
-
Symptom: TLC or HPLC analysis shows multiple spots/peaks in the final product. NMR or MS analysis indicates the presence of unexpected molecular weights or structures.
-
Possible Causes & Solutions:
| Cause | Solution |
| Reaction with moisture | The isothiocyanate group is sensitive to water. Ensure all glassware is dry and use anhydrous solvents. |
| Formation of thiourea (B124793) derivatives | Excess amine can react with the newly formed isothiocyanate. Use a slight excess of the thiocarbonylating agent (e.g., thiophosgene). |
| Polymerization | Isothiocyanates can polymerize, especially at elevated temperatures. Perform the reaction at a low temperature and avoid prolonged heating. |
Analytical Troubleshooting
Problem: Streaking or broad spots on the TLC plate.
-
Symptom: The spots on the developed TLC plate are not well-defined and appear as streaks.
-
Possible Causes & Solutions:
| Cause | Solution |
| Sample is too concentrated | Dilute the sample before spotting it on the TLC plate. |
| Inappropriate solvent system | The solvent system may be too polar. Try a less polar mobile phase to improve spot separation. |
| Sample contains acidic or basic impurities | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent to improve the spot shape. |
Problem: Poor peak shape or resolution in HPLC analysis.
-
Symptom: Peaks in the chromatogram are broad, tailing, or not well-separated.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate mobile phase | Optimize the mobile phase composition (e.g., ratio of organic solvent to water, pH). |
| Column degradation | Use a guard column and ensure the mobile phase is filtered. If necessary, replace the analytical column. |
| Sample overload | Inject a smaller volume of the sample or dilute the sample. |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 8:2 v/v). The polarity can be adjusted based on the separation.
-
Sample Preparation: Dissolve a small amount of the reaction mixture or product in a volatile solvent like dichloromethane (B109758) or ethyl acetate.
-
Procedure:
-
Spot the dissolved sample onto the baseline of the TLC plate.
-
Place the plate in a developing chamber saturated with the mobile phase.
-
Allow the solvent front to move up the plate.
-
Remove the plate and visualize the spots under UV light (254 nm).
-
-
Expected Results: The starting material, intermediate, and final product should have different Rf values, allowing for the monitoring of reaction progress. This compound, being more polar than the amine intermediate, is expected to have a lower Rf value.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is a good starting point. For example:
-
0-20 min: 50% to 90% acetonitrile
-
20-25 min: 90% acetonitrile
-
25-30 min: 90% to 50% acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.
-
Expected Results: A pure sample of this compound should show a single major peak. The retention time will depend on the exact conditions and HPLC system used.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
-
Solvent: Deuterated chloroform (B151607) (CDCl3).
-
Spectrometer: 300 MHz or higher.
-
Expected ¹H-NMR Signals (Predicted):
-
Aromatic protons: ~7.0-7.5 ppm.
-
Piperidine (B6355638) and cyclohexane (B81311) protons: A complex series of multiplets between ~1.0-3.0 ppm.
-
-
Expected ¹³C-NMR Signals (Predicted):
-
Isothiocyanate carbon (-N=C=S): ~130-140 ppm.
-
Aromatic carbons: ~120-150 ppm.
-
Cyclohexane and piperidine carbons: ~20-60 ppm.
-
Data Presentation
Table 1: Predicted Analytical Data for this compound Quality Control
| Parameter | Technique | Expected Value/Range |
| Purity | HPLC | > 95% |
| Molecular Weight | Mass Spectrometry | [M+H]⁺ ≈ 301.17 m/z |
| ¹H-NMR Chemical Shifts (ppm, CDCl₃) | NMR | Aromatic: 7.0-7.5Aliphatic: 1.0-3.0 |
| ¹³C-NMR Chemical Shifts (ppm, CDCl₃) | NMR | -N=C=S: 130-140Aromatic: 120-150Aliphatic: 20-60 |
| TLC Rf Value | TLC (Hexane:EtOAc 8:2) | ~0.4 - 0.6 (This is an estimate and should be determined experimentally) |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for this compound quality control.
References
Validation & Comparative
Validating Metaphit Binding Specificity in Brain Tissue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metaphit, a derivative of phencyclidine (PCP), is a powerful research tool due to its characteristic irreversible binding to the PCP site within the N-methyl-D-aspartate (NMDA) receptor complex. This covalent modification allows for the study of the long-term consequences of NMDA receptor blockade. However, a thorough understanding of its binding profile, including potential off-target effects, is crucial for the accurate interpretation of experimental results. This guide provides a comparative analysis of this compound's binding specificity in brain tissue against two other well-characterized NMDA receptor antagonists, MK-801 and Ketamine, with a focus on their interactions with the dopamine (B1211576) transporter (DAT) and sigma receptors, two known off-target sites for phencyclidine-like compounds.
Comparative Binding Affinities
The following tables summarize the binding affinities (Ki or IC50 values) of this compound, MK-801, and Ketamine for the NMDA receptor, dopamine transporter, and sigma receptors in brain tissue. It is important to note that this compound acts as an irreversible inhibitor at the NMDA receptor, meaning it forms a covalent bond with the receptor. Therefore, its potency is often described in terms of the rate of inactivation rather than a simple equilibrium dissociation constant (Ki).
| Compound | Receptor/Site | Radioligand | Brain Region | Binding Affinity (nM) | Reference |
| This compound | NMDA Receptor (PCP Site) | Irreversible | Rat Brain | Irreversible Acylating Agent | [1] |
| MK-801 | NMDA Receptor (PCP Site) | [3H]MK-801 | Rat Cortex | K_d = 4.59 | [2] |
| [3H]MK-801 | Rat Striatum | K_d (high) = 1.43, K_d (low) = 12.15 | [2] | ||
| [3H]MK-801 | Rat Brain | IC50 = 7.1 | |||
| Ketamine | NMDA Receptor (PCP Site) | [3H]MK-801 | Rat Brain | IC50 = 300 | |
| [3H]MK-801 | Rat Striatal Homogenate | K_i ≈ 500-1000 | [3] | ||
| (S)-Ketamine K_i = 800 ± 200; (R)-Ketamine K_i = 5000 ± 2000 | [4] |
Table 1: Comparative Binding Affinities at the NMDA Receptor. K_d: Dissociation Constant; IC50: Half-maximal Inhibitory Concentration; K_i: Inhibition Constant. Lower values indicate higher affinity.
| Compound | Receptor/Site | Radioligand | Brain Region | Binding Affinity (nM) | Reference |
| This compound | Dopamine Transporter (DAT) | [3H]Methylphenidate | Rat Striatum | Irreversibly Inhibits Uptake | [1] |
| PCP (this compound Parent Compound) | Dopamine Transporter (DAT) | Human | K_i > 10,000 | [5] | |
| MK-801 | Dopamine Transporter (DAT) | Limited data available, generally considered to have low affinity. | |||
| Ketamine | Dopamine Transporter (DAT) | K_i = 66,800 ± 25,900 | [6] |
Table 2: Comparative Binding Affinities at the Dopamine Transporter.
| Compound | Receptor/Site | Radioligand | Brain Region | Binding Affinity (nM) | Reference |
| This compound | Sigma Receptors | Acylates Sigma Receptors | [7] | ||
| PCP (this compound Parent Compound) | Sigma-2 Receptor | PC12 Cells | K_i = 136 | [5] | |
| Sigma-1 Receptor | K_i > 10,000 | [5] | |||
| MK-801 | Sigma Receptors | Generally considered to have low affinity. | |||
| Ketamine | Sigma-1 Receptor | Rat Brain | (R)-Ketamine K_i = 27,000 ± 3,000; (S)-Ketamine K_i = 131,000 ± 15,000 | [4] | |
| Sigma-2 Receptor | Rat Brain | (R)-Ketamine K_i = 500,000 ± 100,000; (S)-Ketamine K_i = 2,800,000 ± 700,000 | [4] |
Table 3: Comparative Binding Affinities at Sigma Receptors.
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor ([³H]MK-801)
This protocol is a standard method for determining the binding affinity of compounds to the PCP site of the NMDA receptor in rat brain tissue.
1. Brain Tissue Preparation:
-
Whole rat brains (excluding cerebellum) are homogenized in ice-cold 5 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
The resulting supernatant is then centrifuged at 40,000 x g for 20 minutes to pellet the crude membrane fraction.
-
The pellet is washed multiple times by resuspension in fresh buffer and centrifugation to remove endogenous ligands.
-
The final pellet is resuspended in the assay buffer.
2. Binding Assay:
-
Aliquots of the prepared brain membranes (typically 100-200 µg of protein) are incubated in a final volume of 1 mL of 5 mM Tris-HCl buffer (pH 7.4).
-
The incubation mixture contains a fixed concentration of the radioligand [³H]MK-801 (e.g., 1-5 nM).
-
For competition assays, varying concentrations of the unlabeled test compound (this compound, MK-801, or Ketamine) are added.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled MK-801 (e.g., 10 µM).
-
The mixture is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For competition assays, the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: this compound's primary and off-target binding sites and their functional consequences.
Caption: Workflow for a competitive radioligand binding assay in brain tissue.
References
- 1. This compound inhibits dopamine transport and binding of [3H]methylphenidate, a proposed marker for the dopamine transport complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological and behavioral divergence of ketamine enantiomers: implications for abuse liability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phencyclidine - Wikipedia [en.wikipedia.org]
- 6. The effects of ketamine on dopaminergic function: meta-analysis and review of the implications for neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Effects of Metaphit and Ketamine
In the landscape of neuropharmacological research, both Metaphit and ketamine have garnered significant attention for their distinct interactions with the central nervous system. While both compounds are known to modulate glutamatergic neurotransmission, their mechanisms of action, and consequently their in vivo effects, exhibit crucial differences. This guide provides a comprehensive comparison of this compound and ketamine, presenting key experimental data, detailed methodologies, and visual representations of their molecular pathways and experimental workflows to aid researchers, scientists, and drug development professionals in understanding their unique profiles.
At a Glance: Key Differences in In Vivo Effects
| Feature | This compound | Ketamine |
| Primary Mechanism | Irreversible acylation of phencyclidine (PCP) receptors on the NMDA receptor complex.[1] | Non-competitive antagonism of the NMDA receptor.[2][3][4] |
| Receptor Interaction | Covalent, long-lasting modification.[1] | Reversible, transient blockade.[3] |
| Behavioral Effects | At high doses, produces PCP-like stereotyped behavior and ataxia. At lower doses, it can antagonize the behavioral effects of PCP.[1] In some models, it potentiates the effects of PCP-like drugs.[5] | Induces dissociative anesthesia, analgesia, and at sub-anesthetic doses, rapid antidepressant effects.[3][6][7] Can also cause psychotomimetic effects.[8] |
| Neurochemical Effects | Decreases the maximum binding of PCP analogs to their receptors.[1] | Increases glutamate (B1630785) and dopamine (B1211576) release in the prefrontal cortex.[9][10][11] Modulates GABAergic neurotransmission.[12][13] |
| Signaling Pathways | Primarily disrupts the function of PCP receptors.[1] | Activates mTOR and BDNF signaling pathways, leading to synaptogenesis.[6][7][14] |
| Toxicology | Can enhance the lethal effects of psychostimulants.[15] | Can be neurotoxic at high doses, particularly during neurodevelopment.[14] Chronic use is associated with ulcerative cystitis and potential for abuse.[16] |
Delving into the Mechanisms: A Tale of Two NMDA Receptor Modulators
While both this compound and ketamine target the NMDA receptor, their modes of interaction are fundamentally different, leading to divergent downstream consequences.
This compound: The Irreversible Antagonist
This compound acts as a site-directed acylating agent, forming a covalent bond with the phencyclidine (PCP) binding site within the NMDA receptor channel.[1] This irreversible binding leads to a long-lasting inactivation of the receptor, effectively antagonizing the effects of PCP and other PCP-like compounds.[1] However, at higher doses, this compound itself can elicit PCP-like behavioral effects, such as stereotypy and ataxia, suggesting a complex agonist/antagonist profile.[1] Some studies also indicate that this compound can potentiate the cataleptic effects of PCP-like drugs, suggesting it may act as a less potent, long-acting agonist in certain contexts.[5]
Ketamine: The Reversible Channel Blocker
In contrast, ketamine is a non-competitive antagonist that reversibly binds to the PCP site within the NMDA receptor channel.[2][3][4] This binding physically blocks the channel, preventing the influx of calcium and subsequent neuronal excitation. The antidepressant effects of ketamine are thought to be mediated by a subsequent surge in glutamate neurotransmission, which leads to the activation of AMPA receptors and the stimulation of downstream signaling cascades involving brain-derived neurotrophic factor (BDNF) and the mammalian target of rapamycin (B549165) (mTOR).[6][7][14] This ultimately results in increased synaptogenesis and neuronal plasticity, particularly in the prefrontal cortex.[6][7]
Visualizing the Pathways and Processes
To better understand the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action of this compound.
Caption: Ketamine's Antidepressant Signaling Pathway.
Caption: General Experimental Workflow for Behavioral Studies.
Experimental Protocols
In Vivo Administration of this compound in Rodents
Objective: To assess the in vivo effects of this compound on PCP-like behaviors.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Animal Preparation: Acclimatize rats to the housing facility for at least one week prior to surgery. House them individually with ad libitum access to food and water.
-
Stereotaxic Surgery: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane). Mount the animal in a stereotaxic apparatus.
-
Cannula Implantation: Drill a small hole in the skull over the lateral ventricle. Implant a guide cannula into the lateral ventricle and secure it with dental cement. Allow the animal to recover for at least one week.
-
Drug Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentration (e.g., 1-2 µmol/µl).
-
Intracerebroventricular (i.c.v.) Injection: Gently restrain the rat and inject the this compound solution through the implanted cannula into the lateral ventricle over a period of one minute.
-
Behavioral Observation: Immediately after injection, place the rat in an open-field arena and observe for PCP-like stereotyped behaviors (e.g., head weaving, turning) and ataxia for a predetermined period.
Assessment of Ketamine's Antidepressant-like Effects using the Forced Swim Test in Mice
Objective: To evaluate the antidepressant-like properties of sub-anesthetic doses of ketamine.
Materials:
-
Ketamine hydrochloride
-
Sterile saline (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Cylindrical glass beaker (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm
-
Video recording equipment
Procedure:
-
Animal Acclimation: Acclimatize mice to the housing facility for at least one week prior to the experiment.
-
Drug Administration: Administer ketamine (e.g., 10 mg/kg) or saline via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Forced Swim Test:
-
Pre-swim session (Day 1): Place each mouse individually into the beaker of water for 15 minutes. This session is for habituation. After 15 minutes, remove the mouse, dry it, and return it to its home cage.
-
Test session (Day 2): 24 hours after the pre-swim session, place the mouse back into the beaker for a 6-minute test session.
-
-
Data Recording and Analysis: Video record the entire 6-minute test session. An observer, blind to the treatment conditions, should score the last 4 minutes of the session for the total duration of immobility (defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep its head above water).
-
Statistical Analysis: Compare the immobility time between the ketamine-treated and saline-treated groups using an appropriate statistical test (e.g., t-test). A significant reduction in immobility time in the ketamine group is indicative of an antidepressant-like effect.
Conclusion
This compound and ketamine, while both interacting with the NMDA receptor, present distinct pharmacological profiles with significant implications for their in vivo effects. This compound's irreversible binding to the PCP receptor offers a tool for studying the long-term consequences of PCP receptor inactivation, though its complex agonist/antagonist properties require careful consideration. Ketamine's reversible antagonism and subsequent activation of neuroplasticity pathways have paved the way for its use as a rapid-acting antidepressant. A thorough understanding of their contrasting mechanisms, as outlined in this guide, is crucial for researchers designing experiments to probe the intricacies of glutamatergic neurotransmission and for clinicians exploring novel therapeutic strategies.
References
- 1. This compound, an acylating ligand for phencyclidine receptors: characterization of in vivo actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects, Recent Findings) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Ketamine - Wikipedia [en.wikipedia.org]
- 5. Effects of this compound, a proposed phencyclidine receptor acylator, on catalepsy in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ketamine’s Mechanism of Action: A Path to Rapid-Acting Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Psychological effects of ketamine in healthy volunteers: Phenomenological study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo and ex vivo evidence for ketamine-induced hyperglutamatergic activity in the cerebral cortex of the rat: Potential relevance to schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of ketamine on prefrontal glutamate neurotransmission in healthy and depressed subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news.columbia.edu [news.columbia.edu]
- 12. Frontiers | Effect of Ketamine on Limbic GABA and Glutamate: A Human In Vivo Multivoxel Magnetic Resonance Spectroscopy Study [frontiersin.org]
- 13. Effect of Ketamine on Limbic GABA and Glutamate: A Human In Vivo Multivoxel Magnetic Resonance Spectroscopy Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Ketamine: Neuroprotective or Neurotoxic? [frontiersin.org]
- 15. Behavioral effects of ketamine and toxic interactions with psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ketamine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Metaphit vs. MK-801: A Comparative Analysis of Two Potent NMDA Receptor Modulators in Rodent Models
A comprehensive examination of the distinct pharmacological profiles of Metaphit and MK-801, two influential compounds in neuropharmacological research, reveals significant differences in their mechanism of action, behavioral effects, and neurotoxic potential. This guide synthesizes experimental data from rodent studies to provide a clear comparison for researchers in neuroscience and drug development.
This compound, a derivative of phencyclidine (PCP), acts as an irreversible acylating agent at the PCP receptor site within the N-methyl-D-aspartate (NMDA) receptor complex.[1][2] In contrast, MK-801 (dizocilpine) is a potent and highly selective non-competitive antagonist that binds to a site within the ion channel of the NMDA receptor, effectively blocking ion flow.[3][4][5][6] This fundamental difference in their interaction with the NMDA receptor—irreversible covalent binding versus reversible channel blockade—underpins their distinct in vivo effects.
Comparative Data on Behavioral and Neurochemical Effects
The following tables summarize key quantitative data from various studies in rats, highlighting the differential impacts of this compound and MK-801 on locomotor activity and other behavioral and neurochemical parameters.
| Parameter | This compound | MK-801 | References |
| Effect on Locomotor Activity | Dose-dependent effects; can induce PCP-like stereotyped behavior and ataxia at higher doses (2 µmol/rat, i.c.v.).[1] At lower doses, it can antagonize PCP-induced hyperactivity when injected directly into the nucleus accumbens.[2] | Robust, dose-dependent increase in locomotor activity (typically in the range of 0.1 to 0.5 mg/kg, i.p.).[3][7][8][9] | [1][2][3][7][8][9] |
| Antagonism of PCP-induced Behaviors | Antagonizes PCP-induced stereotyped behavior and ataxia for several days following a single administration (1 µmol/rat, i.c.v.).[1] | Not applicable, as it induces PCP-like effects. | [1] |
| Receptor Binding | Irreversibly acylates PCP receptors, leading to a significant decrease in the maximum binding (Bmax) of PCP analogs without altering the dissociation constant (Kd).[1] | Binds with high affinity to a site within the NMDA receptor ion channel (KD of 6.3 nM in rat cerebral cortical membranes).[5] | [1][5] |
| Neurochemical Effects | Depletes dopamine (B1211576) content in the nucleus accumbens when injected directly.[2] | Increases dopamine and serotonin (B10506) metabolism in several brain regions, including the frontal cortex, nucleus accumbens, and striatum.[10][11] | [2][10][11] |
| Neurotoxicity | Data on specific neurotoxicity compared to MK-801 is limited in the provided search results. | Induces dose-dependent neuronal vacuolization, known as "Olney's lesions," particularly in the retrosplenial and posterior cingulate cortices.[12] | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative experimental protocols for studying the effects of this compound and MK-801 in rats.
Locomotor Activity Assessment
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.[3]
-
Habituation: Rats are habituated to the testing environment (e.g., open-field arena) for a set period (e.g., 30-60 minutes) on one or more days prior to the experiment to reduce novelty-induced hyperactivity.[3]
-
Drug Administration:
-
This compound: Administered via intracerebroventricular (i.c.v.) injection at doses ranging from 1 to 2 µmol/rat.[1] Intravenous (i.v.) and intracerebral injections have also been used.[2]
-
MK-801: Typically administered via intraperitoneal (i.p.) injection at doses ranging from 0.1 to 0.5 mg/kg, dissolved in saline.[3]
-
-
Data Acquisition: Locomotor activity is quantified using automated activity monitoring systems that track parameters such as distance traveled, rearing frequency, and stereotyped behaviors for a specified duration (e.g., 120 minutes) following drug administration.[13][14]
Receptor Binding Assay
-
Tissue Preparation: Rat brain tissue, particularly the cerebral cortex or hippocampus, is dissected and homogenized.[1][5]
-
Incubation: Brain membranes are incubated with a radiolabeled ligand (e.g., [3H]MK-801 or a [3H]-PCP analog) in the presence or absence of the test compound (this compound or unlabeled MK-801).[1][5]
-
Analysis: The amount of bound radioactivity is measured to determine the binding affinity (Kd) and receptor density (Bmax). For irreversible binders like this compound, a decrease in Bmax is expected.[1]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and MK-801 at the NMDA receptor lead to different downstream signaling consequences.
Figure 1. Mechanisms of action for this compound and MK-801 at the NMDA receptor.
MK-801's action is use-dependent, meaning it can only access its binding site when the channel is opened by the binding of glutamate and a co-agonist like glycine or D-serine.[15] This leads to a temporary but potent blockade of glutamatergic neurotransmission. This compound, on the other hand, forms a covalent bond with the PCP receptor, resulting in a long-lasting and essentially permanent inactivation of that specific receptor population.[1][2]
Experimental Workflow for Comparative Behavioral Analysis
A typical workflow for comparing the behavioral effects of this compound and MK-801 in rats is outlined below.
Figure 2. A standard experimental workflow for comparing the behavioral effects of this compound and MK-801 in rats.
References
- 1. This compound, an acylating ligand for phencyclidine receptors: characterization of in vivo actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a proposed phencyclidine (PCP) antagonist, prevents PCP-induced locomotor behavior through mechanisms unrelated to specific blockade of PCP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The interaction between MK-801 and receptors for N-methyl-D-aspartate: functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of NMDA receptor channel block by MK-801 and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MK801-induced locomotor activity in preweanling and adolescent male and female rats: role of the dopamine and serotonin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of dopamine D1 and D2 receptor blockade on MK-801-induced hyperlocomotion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The N-methyl-D-aspartate receptor antagonist MK-801 induces increases in dopamine and serotonin metabolism in several brain regions of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the behavioral and biochemical effects of the NMDA receptor antagonists, MK-801 and phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparison of the pharmacokinetics and NMDAR antagonism-associated neurotoxicity of ketamine, (2R,6R)-hydroxynorketamine and MK-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combined effects of ethanol and MK 801 on locomotor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of locomotor activity in the rat: parallelism index, a new measure of locomotor exploratory pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recovery of NMDA receptor currents from MK-801 blockade is accelerated by Mg2+ and memantine under conditions of agonist exposure - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Metaphit's Electrophysiological Effects on NMDA Receptor Function
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of Metaphit, a derivative of the N-methyl-D-aspartate (NMDA) receptor antagonist phencyclidine (PCP). It focuses on the electrophysiological data that cross-validates its mechanism of action as an irreversible antagonist at the PCP binding site within the NMDA receptor complex. The following sections detail the experimental findings, methodologies, and the underlying signaling pathways, offering a comprehensive overview for researchers in neuropharmacology and drug development.
Data Presentation: this compound's Electrophysiological Profile
| Parameter | Phencyclidine (PCP) Effect | This compound Effect | Evidence of Irreversible Antagonism by this compound | Neuronal System Studied |
| Spontaneous Firing Rate | Depresses neuronal discharge | Initially depresses neuronal discharge (transient, 5-20 min) | Following this compound application and washout, subsequent applications of PCP fail to depress firing for over an hour.[1] | Rat Cerebellar Purkinje Neurons |
| Response to PCP | N/A | Irreversibly inhibits PCP-induced depression of neuronal firing. | Pre-treatment with this compound blocks the typical depressive effect of PCP on neuronal activity.[2] | Rat Caudate Neurons |
| Specificity | N/A | Does not antagonize the inhibitory effects of norepinephrine (B1679862) or gamma-aminobutyric acid (GABA). | The antagonistic effect is specific to the PCP-mediated pathway.[1] | Rat Cerebellar Purkinje Neurons |
Experimental Protocols
The following methodologies are based on seminal studies investigating the electrophysiological properties of this compound.
In Vivo Electrophysiology in Rat Cerebellum
This protocol was employed to study the effects of this compound on Purkinje neuron firing in living rats.
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia: Halothane anesthesia followed by chloral (B1216628) hydrate (B1144303) for surgical procedures and recordings.
-
Surgical Procedure: A small hole was drilled in the skull over the cerebellum to allow for the insertion of a recording micropipette.
-
Recording: Extracellular single-unit recordings from Purkinje neurons were performed using five-barreled glass micropipettes. The central barrel, filled with 3M NaCl, was used for recording, while the outer barrels contained solutions of PCP, this compound, norepinephrine, and GABA for local application via micropressure ejection.
-
Data Acquisition: Neuronal firing rates were monitored and recorded to observe the effects of the applied substances.
-
Experimental Design: Baseline firing rates were established before the application of drugs. PCP was applied to confirm its inhibitory effect. Subsequently, this compound was applied, and after its initial effects subsided, PCP was reapplied to test for antagonism.
In Vivo Electrophysiology in Rat Caudate Nucleus
This methodology was used to assess this compound's impact on caudate neuron activity.
-
Animal Model: Male rats.
-
Drug Administration: this compound was administered intracerebroventricularly (i.c.v.).
-
Recording: Electrophysiological recordings were taken from caudate neurons to measure their firing activity.
-
Experimental Design: Similar to the cerebellar studies, the initial effects of this compound were observed, followed by challenges with PCP to determine if this compound pretreatment blocked PCP's effects. These electrophysiological findings were often correlated with behavioral outcomes, such as PCP-induced stereotyped behavior and ataxia.[2]
Visualizing the Experimental Workflow and Signaling Pathways
To better understand the experimental logic and the proposed mechanism of action of this compound, the following diagrams were generated using the Graphviz DOT language.
Concluding Remarks
The electrophysiological evidence strongly supports the characterization of this compound as a specific and irreversible antagonist of PCP's effects at the NMDA receptor. By covalently binding to the PCP site, this compound induces a long-lasting blockade, a feature that has been validated through direct neuronal recordings. While more recent and detailed quantitative data would be beneficial for a deeper understanding of its pharmacokinetic and pharmacodynamic relationship, the foundational studies provide a robust framework for its mechanism of action. This makes this compound a valuable tool for research into the function and pharmacology of the NMDA receptor complex and a reference compound in the development of novel therapeutics targeting this system.
References
Unveiling the Irreversible Nature of Metaphit Binding: A Comparative In Vitro Analysis
For researchers, scientists, and professionals in drug development, understanding the binding kinetics of a compound is paramount. This guide provides a comparative analysis of Metaphit, a potent N-methyl-D-aspartate (NMDA) receptor ligand, focusing on the in vitro experimental evidence that confirms its irreversible binding nature. By contrasting this compound with other well-characterized reversible binders of the phencyclidine (PCP) site on the NMDA receptor, this document aims to provide a clear and objective overview supported by experimental data and detailed protocols.
This compound, or 1-[1-(3-isothiocyanatophenyl)cyclohexyl]piperidine, distinguishes itself from other NMDA receptor antagonists through its unique mechanism of action. It acts as an acylating agent, forming a stable, covalent bond with the PCP binding site within the ion channel of the NMDA receptor complex.[1][2] This irreversible interaction leads to a long-lasting antagonism of the receptor, a characteristic that has significant implications for its use in research and potential therapeutic applications.
Comparative Analysis of Binding Affinities
To contextualize the irreversible nature of this compound, it is essential to compare its binding characteristics with those of reversible ligands that target the same PCP site on the NMDA receptor. The following table summarizes the binding affinities (Ki or Kd values) of this compound and several well-known reversible binders. A lower Ki or Kd value indicates a higher binding affinity.
| Compound | Binding Nature | Target Site | Binding Affinity (Ki/Kd) |
| This compound | Irreversible (Covalent) | PCP Site of NMDA Receptor | Not Applicable (forms covalent bond) |
| Phencyclidine (PCP) | Reversible | PCP Site of NMDA Receptor | 59 nM (Ki)[3] |
| Tenocyclidine (TCP) | Reversible | PCP Site of NMDA Receptor | ~10 nM (Kd)[4] |
| Ketamine | Reversible | PCP Site of NMDA Receptor | ~0.5 - 2 µM (Ki)[5][6] |
| Dizocilpine (MK-801) | Reversible | PCP Site of NMDA Receptor | 3 nM (Kd)[4] |
Experimental Confirmation of Irreversible Binding
The irreversible binding of this compound to the NMDA receptor can be unequivocally demonstrated in vitro using a washout experiment. This technique is designed to differentiate between compounds that readily dissociate from their target (reversible binders) and those that remain bound even after extensive washing (irreversible binders).
Experimental Protocol: In Vitro Washout Assay
This protocol outlines a generalized procedure for a washout experiment to confirm the irreversible binding of this compound to NMDA receptors in rat brain membrane preparations.
Materials:
-
Rat brain cortical membranes
-
[³H]-Tenocyclidine ([³H]-TCP) as the radioligand
-
This compound
-
Phencyclidine (PCP) as a reversible control
-
Binding buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Pre-incubation:
-
Incubate rat brain membranes with either this compound (experimental group) or PCP (control group) at a saturating concentration for a predetermined period (e.g., 30 minutes) at room temperature to allow for binding. A vehicle-only group should also be included.
-
-
Washout Phase:
-
Pellet the membranes by centrifugation.
-
Resuspend the pellets in a large volume of fresh, ice-cold binding buffer.
-
Repeat the centrifugation and resuspension steps multiple times (e.g., 3-5 times) to thoroughly wash away any unbound ligand.
-
-
Radioligand Binding:
-
After the final wash, resuspend the membrane pellets in binding buffer.
-
Incubate the washed membranes with a saturating concentration of [³H]-TCP for a sufficient time to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound [³H]-TCP using a liquid scintillation counter.
-
Expected Results:
-
PCP (Reversible Binder): After the washout procedure, the binding of [³H]-TCP to membranes pre-treated with PCP should be comparable to the vehicle-only control. This indicates that PCP has dissociated from the receptor, allowing the radioligand to bind.
-
This compound (Irreversible Binder): In contrast, membranes pre-treated with this compound will show significantly reduced [³H]-TCP binding compared to the control group. This demonstrates that this compound has formed a covalent bond with the PCP site, effectively blocking it and preventing the subsequent binding of the radioligand, even after extensive washing.
Visualizing the Experimental Workflow and NMDA Receptor Signaling
To further clarify the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflow for determining irreversible binding and the signaling pathway of the NMDA receptor.
Caption: Workflow of the in vitro washout assay to confirm irreversible binding.
Caption: Simplified signaling pathway of the NMDA receptor and the binding of this compound.
Conclusion
References
- 1. This compound, an acylating ligand for phencyclidine receptors: characterization of in vivo actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acylation of sigma receptors by this compound, an isothiocyanate derivative of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a proposed phencyclidine receptor acylator, on catalepsy in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversible Control of Native GluN2B-Containing NMDA Receptors with Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toward Atomistic Modeling of Irreversible Covalent Inhibitor Binding Kinetics | Semantic Scholar [semanticscholar.org]
- 6. In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Occupancy: Metaphit vs. Phencyclidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor occupancy profiles of Metaphit and Phencyclidine (PCP), two pharmacological tools used in neuroscience research to probe the function of the N-methyl-D-aspartate (NMDA) receptor. The following sections present quantitative data, experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.
Quantitative Comparison of Receptor Binding Properties
The binding characteristics of this compound and PCP at the NMDA receptor and other sites differ significantly, particularly in their mode of interaction and duration of action.
| Parameter | This compound | Phencyclidine (PCP) | References |
| Primary Target | Phencyclidine (PCP) binding site within the NMDA receptor ion channel; Sigma receptors | Phencyclidine (PCP) binding site within the NMDA receptor ion channel | [1][2] /[3][4] |
| Binding Nature | Irreversible (covalent modification/acylation) | Reversible (non-covalent) | [1][5] / |
| Binding Affinity (Ki) | ~10 µM (for inhibition of [3H]TCP binding to PCP receptors) | 59 nM (for the dizocilpine (B47880) (MK-801) site of the NMDA receptor) | [2] /[3] |
| Other Binding Sites | Sigma receptors (irreversible, competitive inhibition) | σ2 receptor (Ki = 136 nM), Serotonin transporter (Ki = 2,234 nM), PCP site 2 | [2] /[3][6][7] |
| Receptor Occupancy Duration | Long-lasting due to irreversible binding | Dependent on pharmacokinetics (elimination half-life of 7-46 hours) | [5] /[3] |
| Functional Effect | Complex; can act as a PCP antagonist or a long-acting PCP-like agonist depending on the context. Some in vivo antagonist effects may be unrelated to direct NMDA receptor blockade. | Non-competitive antagonist of the NMDA receptor. | [1][8] /[3] |
Experimental Protocols
The determination of receptor occupancy for compounds like this compound and PCP relies on a variety of established experimental techniques. Below are summaries of common methodologies.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for characterizing the interaction of a compound with its receptor.
-
Objective: To determine the affinity (Kd or Ki) and density (Bmax) of binding sites for a particular ligand.
-
General Protocol:
-
Tissue Preparation: Brain tissue (e.g., rat cortex or cerebellum) is homogenized to prepare crude membrane fractions containing the receptors of interest.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]MK-801 or [3H]TCP for the PCP site) at various concentrations.
-
Competition: To determine the binding affinity of an unlabeled compound (like PCP or this compound), a fixed concentration of the radioligand is incubated with varying concentrations of the unlabeled competitor.
-
Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: Saturation binding data is used to calculate Kd and Bmax, while competition binding data is used to calculate the Ki of the competitor.
-
In Vivo and Ex Vivo Receptor Occupancy Studies
These studies aim to determine the extent to which a drug occupies its target receptor in a living organism at therapeutic doses.[9][10]
-
Objective: To correlate drug dosage and plasma/brain concentration with the percentage of target receptor occupancy.[9]
-
General Protocol (Ex Vivo):
-
Dosing: Animals are administered the test compound (e.g., this compound or PCP) at various doses.
-
Tissue Harvesting: At a time point corresponding to peak drug levels, the animals are euthanized, and the brain is rapidly removed and frozen.
-
Autoradiography/Binding Assay: Brain sections are prepared and incubated with a radiolabeled ligand for the target receptor. The amount of radioligand binding is quantified.
-
Calculation of Occupancy: The reduction in radioligand binding in the drug-treated animals compared to vehicle-treated controls reflects the degree of receptor occupancy by the test drug.[9]
-
-
General Protocol (In Vivo):
-
Dosing: An animal is administered the test compound.
-
Radiotracer Administration: A radiolabeled tracer for the target receptor is administered intravenously.
-
Imaging (e.g., PET): Positron Emission Tomography (PET) imaging can be used to visualize and quantify the binding of the radiotracer in the brain in real-time. The displacement of the radiotracer by the test compound indicates receptor occupancy.
-
Visualizing Molecular Pathways and Experimental Designs
NMDA Receptor Signaling Pathway and PCP Blockade
The following diagram illustrates the signaling cascade initiated by NMDA receptor activation and its inhibition by PCP.
Caption: NMDA receptor activation and non-competitive antagonism by PCP.
General Workflow for an Ex Vivo Receptor Occupancy Study
This diagram outlines the key steps involved in a typical ex vivo receptor occupancy experiment.
Caption: Workflow of an ex vivo receptor occupancy experiment.
References
- 1. This compound, a proposed phencyclidine (PCP) antagonist, prevents PCP-induced locomotor behavior through mechanisms unrelated to specific blockade of PCP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acylation of sigma receptors by this compound, an isothiocyanate derivative of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phencyclidine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an acylating ligand for phencyclidine receptors: characterization of in vivo actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PCP site 2 - Wikipedia [en.wikipedia.org]
- 7. PCP site 2: a high affinity MK-801-insensitive phencyclidine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound fails to antagonize PCP-induced passive avoidance deficit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Understanding Exposure-Receptor Occupancy Relationships for Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators across a Range of Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Metaphit: A Reference Standard for Novel NMDA Antagonists - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Metaphit with other N-methyl-D-aspartate (NMDA) receptor antagonists, establishing its utility as a reference standard in the development of novel therapeutics targeting the NMDA receptor.
Introduction to this compound and NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1][2] Its dysregulation is implicated in a range of neurological and psychiatric disorders, making it a significant therapeutic target.[2][3] NMDA receptor antagonists are a class of drugs that inhibit the action of the NMDA receptor.[4] They are broadly classified based on their mechanism of action and binding site.
This compound (1-(1-(3-isothiocyanatophenyl)cyclohexyl)piperidine) is a derivative of phencyclidine (PCP) and is characterized as an irreversible antagonist of the NMDA receptor.[3] It exerts its effect by covalently binding to the PCP site within the ion channel of the NMDA receptor complex.[3] This irreversible nature distinguishes it from many other NMDA antagonists and makes it a valuable tool for specific research applications.
This guide will compare this compound to two well-characterized non-competitive NMDA receptor antagonists:
-
Ketamine: A dissociative anesthetic with rapid-acting antidepressant effects.[5][6]
-
MK-801 (Dizocilpine): A potent and selective non-competitive NMDA receptor antagonist widely used in preclinical research.[5][6]
Comparative Analysis of Performance
While direct comparative studies quantifying the binding affinity and potency of this compound alongside ketamine and MK-801 in the same experimental setup are limited, we can infer their relative properties from available data.
| Compound | Mechanism of Action | Binding Site | Reversibility | Potency (IC50/Ki) | Key Characteristics |
| This compound | Non-competitive antagonist | Phencyclidine (PCP) site | Irreversible (covalent bonding) | Data not readily available in direct comparative studies | Long-acting, potentially useful for studies requiring sustained receptor blockade.[7] |
| Ketamine | Non-competitive antagonist | Phencyclidine (PCP) site | Reversible | IC50 values vary depending on the assay, typically in the low micromolar range.[1] | Rapid onset and offset of action, known for its dissociative and antidepressant effects.[5][8] |
| MK-801 | Non-competitive antagonist | Phencyclidine (PCP) site | Reversible (slow dissociation) | High potency, with Ki values in the nanomolar range. | Potent and long-lasting effects due to slow unbinding kinetics.[9] |
Mechanism of Action and Signaling Pathways
The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation. Upon activation, the channel opens, allowing the influx of Ca2+ into the neuron. This calcium influx triggers a cascade of intracellular signaling pathways crucial for synaptic plasticity.
This compound, ketamine, and MK-801 all act as non-competitive antagonists by binding to the PCP site located within the ion channel pore. This binding physically obstructs the flow of ions, thereby inhibiting NMDA receptor function. The irreversibility of this compound's binding, due to the formation of a covalent bond, leads to a prolonged and essentially permanent blockade of the receptor it has bound to.
Experimental Protocols
Radioligand Binding Assay for PCP Site Antagonists
This protocol is designed to determine the binding affinity (Ki) of a test compound for the PCP binding site on the NMDA receptor.
Materials:
-
Rat brain cortical membranes
-
[³H]MK-801 (radioligand)
-
Test compounds (this compound, ketamine, etc.)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation.
-
Binding Reaction: In triplicate, incubate the brain membranes with a fixed concentration of [³H]MK-801 and varying concentrations of the test compound.
-
Total binding: Membranes + [³H]MK-801
-
Non-specific binding: Membranes + [³H]MK-801 + a high concentration of a known non-labeled PCP site ligand (e.g., unlabeled MK-801).
-
Specific binding: Total binding - Non-specific binding.
-
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific [³H]MK-801 binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation.
For Irreversible Antagonists like this compound: A modified protocol is necessary. Pre-incubation of the membranes with this compound, followed by washing to remove unbound compound, is required before the addition of the radioligand. The decrease in the total number of available binding sites (Bmax) can then be quantified.
Electrophysiological Recording of NMDA Receptor Currents
This protocol allows for the functional characterization of NMDA receptor antagonists by measuring their effect on NMDA receptor-mediated currents in neurons.
Materials:
-
Cultured neurons or brain slices
-
Patch-clamp electrophysiology setup
-
External and internal recording solutions
-
NMDA receptor agonists (NMDA and glycine)
-
Test compounds (this compound, ketamine, MK-801)
Procedure:
-
Cell Preparation: Prepare cultured neurons or acute brain slices for patch-clamp recording.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from a neuron.
-
Elicit NMDA Currents: Apply NMDA and glycine to the neuron to evoke an inward current mediated by NMDA receptors.
-
Antagonist Application: Apply the test compound at various concentrations to the bath solution and measure the resulting inhibition of the NMDA-evoked current.
-
Data Analysis: Plot the percentage of current inhibition against the log concentration of the antagonist to determine the IC50 value. The voltage dependency and the kinetics of the block (onset and offset rates) can also be analyzed.
For Irreversible Antagonists like this compound: The lack of washout of the inhibitory effect after removal of this compound from the perfusion solution would confirm its irreversible mode of action.
Conclusion
This compound serves as a unique and valuable reference standard for the study of NMDA receptor antagonists due to its irreversible binding to the PCP site. While direct quantitative comparisons with reversible antagonists like ketamine and MK-801 are not always straightforward, its distinct mechanism provides a crucial tool for researchers. By employing the experimental protocols outlined in this guide, scientists can effectively characterize the binding and functional properties of novel NMDA receptor antagonists in relation to this important reference compound. The use of this compound allows for the elucidation of long-term consequences of NMDA receptor blockade and can aid in the design of new therapeutic agents with desired kinetic profiles.
References
- 1. Actions of ketamine, phencyclidine and MK-801 on NMDA receptor currents in cultured mouse hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on phencyclidine and serotonin2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. Metaplastic Effects of Ketamine and MK-801 on Glutamate Receptors Expression in Rat Medial Prefrontal Cortex and Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of brain metabolic activity patterns induced by ketamine, MK-801 and amphetamine in rats: support for NMDA receptor involvement in responses to subanesthetic dose of ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound, a proposed phencyclidine receptor acylator, on catalepsy in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ketamine, but not MK-801, produces antidepressant-like effects in rats responding on a differential-reinforcement-of-low-rate operant schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of pharmacodynamic effects of the non-competitive NMDA receptor antagonists MK-801 and ketamine in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Behavioral Phenotypes Induced by Metaphit: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral phenotypes induced by Metaphit, a phencyclidine (PCP) derivative, with other established N-methyl-D-aspartate (NMDA) receptor antagonists. Experimental data from rodent models are presented to facilitate a comprehensive understanding of this compound's complex pharmacological profile.
Introduction to this compound
This compound, or 1-[1-(3-isothiocyanatophenyl)cyclohexyl]piperidine, is a research chemical that acts as an acylating agent, irreversibly binding to the PCP site on the NMDA receptor complex.[1] It also shows activity at sigma and dopamine (B1211576) transporter (DAT) binding sites.[1] While initially proposed as a specific PCP antagonist, subsequent research has revealed a more complex profile, with studies reporting a mix of antagonist, agonist, and potentiating effects on PCP-induced behaviors. This guide aims to clarify these conflicting findings by comparing them to the well-characterized behavioral effects of PCP and ketamine.
Comparative Behavioral Phenotypes
The behavioral effects of this compound are best understood in the context of the phenotypes induced by prototypical NMDA receptor antagonists like PCP and ketamine. These drugs are widely used to model symptoms of schizophrenia in rodents, including positive, negative, and cognitive symptoms.[2][3][4]
Table 1: Comparison of Behavioral Phenotypes Induced by this compound, PCP, and Ketamine
| Behavioral Domain | This compound | Phencyclidine (PCP) | Ketamine |
| Locomotor Activity | Prevents PCP-induced hyperactivity.[5] | Dose-dependently induces hyperactivity.[2][6] | Induces hyperlocomotion, with sensitization upon repeated administration.[7][8] |
| Stereotyped Behavior | Antagonizes PCP-induced stereotypy.[9] At high doses, can induce PCP-like stereotypy in a small percentage of rats.[9] | Induces stereotyped behaviors such as sniffing, weaving, and turning.[2][10] | Can induce stereotypy at higher doses.[8] |
| Motor Coordination (Ataxia) | Antagonizes PCP-induced ataxia.[9] On its own, disrupts motor performance.[11] | Dose-dependently induces ataxia.[10] | Induces ataxia.[8] |
| Catalepsy | Potentiates PCP-induced catalepsy in pigeons.[12] | Induces catalepsy.[12] | Can induce catalepsy. |
| Cognitive Function | Fails to antagonize PCP-induced passive avoidance deficits. | Impairs learning and memory.[13][14] | Can impair cognitive function.[15][16] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating research findings. Below are summaries of key experimental protocols used to assess the behavioral effects of this compound and other NMDA receptor antagonists.
Drug Administration
-
This compound: Often administered via intracerebroventricular (i.c.v.) injection due to its mechanism of irreversible binding within the central nervous system.[9] Intravenous (i.v.) administration has also been used.[9]
-
Phencyclidine (PCP): Typically administered intraperitoneally (i.p.) or subcutaneously (s.c.). Dosing regimens can be acute or sub-chronic to model different aspects of schizophrenia-like symptoms. A common sub-chronic regimen involves twice-daily injections for seven days, followed by a washout period.[17][18][19]
-
Ketamine: Usually administered i.p. or s.c. Both acute and repeated administration protocols are used to study its antidepressant-like and psychotomimetic effects.[7][20][21]
Behavioral Assays
-
Open Field Test: This test assesses locomotor activity and anxiety-like behavior in an open arena.[1][5][9][11][12] Rodents are placed in the center of the box, and their movement is tracked automatically. Key parameters include distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Stereotypy Rating: Stereotyped behaviors are repetitive, invariant actions.[22][23][24] These are typically scored by a trained observer using a rating scale. For example, the Creese and Iversen scale ranges from 0 (asleep or stationary) to 6 (continuous licking and biting of the cage).[22]
-
Rotarod Test: This apparatus measures motor coordination and balance.[25][26][27][28][29] The animal is placed on a rotating rod that accelerates, and the latency to fall is recorded.
-
Catalepsy Test (Bar Test): This test measures the failure to correct an imposed posture, indicative of muscular rigidity.[30][31][32][33][34] The animal's forepaws are placed on a horizontal bar, and the time it remains in this position is measured.
Signaling Pathways and Experimental Workflows
Proposed Mechanisms of this compound Action
The exact mechanism of this compound's behavioral effects is still under investigation. The diagrams below illustrate the proposed signaling pathways.
Experimental Workflow for Behavioral Phenotyping
The following diagram outlines a typical workflow for assessing the behavioral effects of this compound in comparison to a standard NMDA receptor antagonist like PCP.
Conclusion
This compound presents a unique and complex pharmacological profile. While its irreversible binding to the PCP site of the NMDA receptor suggests a potential role as a long-acting antagonist, the experimental evidence is conflicting. The data summarized in this guide highlight that this compound can antagonize some PCP-induced behaviors like hyperactivity and stereotypy, yet it can also potentiate others like catalepsy and exhibits its own disruptive effects on motor function. This suggests that its mechanism of action may not be solely through the blockade of the PCP receptor and could involve other neurotransmitter systems, such as dopamine.
For researchers and drug development professionals, these findings underscore the importance of comprehensive behavioral phenotyping when evaluating novel compounds targeting the NMDA receptor. The contradictory effects of this compound serve as a critical reminder that in vitro binding affinity does not always predict in vivo functional outcomes. Further research is necessary to fully elucidate the signaling pathways modulated by this compound to understand its paradoxical behavioral effects. This guide provides a framework for designing and interpreting such studies, ultimately contributing to a more nuanced understanding of NMDA receptor pharmacology and the development of novel therapeutics for neuropsychiatric disorders.
References
- 1. behaviorcloud.com [behaviorcloud.com]
- 2. Phencyclidine-induced stereotyped behaviour and social isolation in rats: a possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the study of phencyclidine-induced schizophrenia-like animal models and the underlying neural mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketamine-induced changes in rat behaviour: A possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Open field test for mice [protocols.io]
- 6. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Lasting Effects of Repeated Ketamine Administration in Adult and Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavioral sensitization and tolerance induced by repeated treatment with ketamine enantiomers in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral effects of chronic phencyclidine administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. anilocus.com [anilocus.com]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Phencyclidine dose optimisation for induction of spatial learning and memory deficits related to schizophrenia in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rodent Phencyclidine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Rats tested after a washout period from sub-chronic PCP administration exhibited impaired performance in the 5-choice continuous performance test (5C-CPT) when the attentional load was increased - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Effects of subchronic phencyclidine (PCP) treatment on social behaviors, and operant discrimination and reversal learning in C57BL/6J mice [frontiersin.org]
- 19. Disruption of social cognition in the sub-chronic PCP rat model of schizophrenia: possible involvement of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antidepressant effects of ketamine on depression-related phenotypes and dopamine dysfunction in rodent models of stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. maze.conductscience.com [maze.conductscience.com]
- 23. Measurement of rodent stereotyped behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 26. Rotarod test in rats [protocols.io]
- 27. Rotarod-Test for Mice [protocols.io]
- 28. mmpc.org [mmpc.org]
- 29. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 30. researchgate.net [researchgate.net]
- 31. The catalepsy test: its ups and downs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 34. maze.conductscience.com [maze.conductscience.com]
A Comparative Analysis of the Neurotoxic Effects of Metaphit and Other PCP Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurotoxic effects of Metaphit and other phencyclidine (PCP) analogs. The information presented herein is intended for an audience with a background in neuroscience, pharmacology, and toxicology. We will delve into the quantitative data on the toxicity of these compounds, detail the experimental methodologies used to obtain this data, and visualize the key signaling pathways involved in their neurotoxic mechanisms.
Introduction to Phencyclidine (PCP) and its Analogs
Phencyclidine, commonly known as PCP, is a dissociative anesthetic that acts primarily as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Its use has been associated with a range of neurotoxic effects. A variety of PCP analogs have been synthesized, some of which have been explored for their therapeutic potential, while others have emerged as drugs of abuse. This compound, a derivative of PCP, has been investigated for its unique interactions with the PCP binding site on the NMDA receptor. Understanding the comparative neurotoxicity of these compounds is crucial for both basic research and drug development.
Quantitative Comparison of Neurotoxicity
The following tables summarize the available quantitative data on the in vivo and in vitro neurotoxicity of this compound and other selected PCP analogs. It is important to note that direct comparative studies are limited, and data has been compiled from various sources. Experimental conditions, such as animal models, cell lines, and exposure times, can vary between studies and should be considered when interpreting these values.
Table 1: In Vivo Lethal Dose (LD50) Values of PCP and Analogs
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Phencyclidine (PCP) | Mouse | Intravenous | 57 µmol/kg | |
| 3-HO-PCP | Mouse | Not Specified | Lethal effects observed at 30 mg/kg | [2] |
| 3-MeO-PCP | Mouse | Not Specified | Lethal effects observed at 56 mg/kg | [2] |
| Eticyclidine (PCE) | Mouse | Not Specified | Biphasic locomotor effects, lethal at higher doses | [2][3] |
| This compound | Data Not Available | - | - |
LD50 is the dose required to cause death in 50% of the test population. A lower LD50 value indicates higher toxicity.[4][5] Data for this compound's LD50 was not found in the reviewed literature.
Table 2: In Vitro Neurotoxicity (EC50) of PCP and Analogs in Neuronal Cells
| Compound | Cell Line | Assay | Exposure Time | EC50 | Reference |
| Phencyclidine (PCP) | Forebrain Neuronal Cultures | MTT Assay | 48 hours | 654.25 nM | |
| This compound | Data Not Available | - | - | - | |
| Tenocyclidine (TCP) | Data Not Available | - | - | - | |
| Eticyclidine (PCE) | Data Not Available | - | - | - | |
| Rolicyclidine (PCPy) | Data Not Available | - | - | - |
EC50 is the concentration of a compound that induces a response halfway between the baseline and maximum after a specified exposure time; in this context, it represents the concentration causing 50% of the maximal toxic effect.[6][7] Data for the in vitro neurotoxicity of this compound and other PCP analogs listed was not available in the reviewed literature.
Mechanisms of Neurotoxicity
The primary mechanism of neurotoxicity for PCP and its analogs is their antagonist activity at the NMDA receptor.[1] Blockade of NMDA receptors disrupts normal glutamatergic neurotransmission, which is crucial for synaptic plasticity, learning, and memory.[3] This disruption can lead to a cascade of downstream effects, ultimately resulting in neuronal cell death.
Signaling Pathways in NMDA Receptor Antagonist-Induced Neurotoxicity
The following diagram illustrates the general signaling pathway believed to be involved in the neurotoxic effects of NMDA receptor antagonists.
Caption: Signaling pathway of NMDA receptor antagonist-induced neurotoxicity.
Experimental Protocols
The assessment of neurotoxicity for compounds like this compound and PCP analogs involves a variety of in vivo and in vitro experimental techniques. Below are detailed methodologies for key assays.
In Vivo Neurotoxicity Assessment
1. Lethal Dose (LD50) Determination
-
Objective: To determine the single dose of a substance that is lethal to 50% of a test animal population.[4][5]
-
Animal Model: Typically mice or rats.
-
Procedure:
-
Animals are divided into several groups, with each group receiving a different dose of the test compound.
-
The compound is administered via a specific route (e.g., intravenous, intraperitoneal, oral).
-
Animals are observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.
-
The number of deceased animals in each group is recorded.
-
Statistical methods (e.g., probit analysis) are used to calculate the LD50 value.
-
In Vitro Neurotoxicity Assessment
1. Cell Culture
-
Cell Lines: Primary neuronal cultures or immortalized neuronal cell lines (e.g., SH-SY5Y, PC12) are commonly used.[8][9]
-
Culture Conditions: Cells are maintained in a controlled environment (37°C, 5% CO2) in appropriate culture media supplemented with serum and antibiotics.
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
3. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
-
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. This assay measures the amount of LDH in the medium as an indicator of cytotoxicity.
-
Procedure:
-
Plate and treat cells as described for the MTT assay.
-
Collect the culture supernatant from each well.
-
Add the LDH reaction mixture to the supernatant.
-
Incubate at room temperature, protected from light.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm).
-
Cytotoxicity is calculated based on the amount of LDH released compared to a maximum LDH release control.
-
4. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
-
Principle: This assay detects DNA fragmentation, a hallmark of apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs.
-
Procedure:
-
Culture and treat cells on coverslips or in chamber slides.
-
Fix and permeabilize the cells.
-
Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs.
-
Wash the cells to remove unincorporated nucleotides.
-
Visualize the labeled cells using fluorescence microscopy. Apoptotic cells will show nuclear fluorescence.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for assessing the in vitro neurotoxicity of a compound.
Caption: General workflow for in vitro neurotoxicity assessment.
Conclusion
The available data suggests that PCP and its analogs can induce significant neurotoxic effects, primarily through their action as NMDA receptor antagonists. While quantitative in vivo toxicity data is available for PCP and some analogs, there is a notable lack of such data for this compound. Similarly, in vitro neurotoxicity data, which can provide valuable mechanistic insights, is sparse for this compound and many other PCP analogs.
Further research employing standardized in vitro neurotoxicity assays is crucial to establish a comprehensive and directly comparable toxicological profile for this compound and a wider range of PCP analogs. This will not only enhance our understanding of their structure-activity relationships concerning neurotoxicity but also aid in the risk assessment of these compounds and guide the development of safer therapeutic agents targeting the NMDA receptor.
References
- 1. Phencyclidine - Wikipedia [en.wikipedia.org]
- 2. Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Median lethal dose - Wikipedia [en.wikipedia.org]
- 5. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 6. EC50 - Wikipedia [en.wikipedia.org]
- 7. Summarizing EC50 estimates from multiple dose-response experiments: a comparison of a meta-analysis strategy to a mixed-effects model approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
assessing the specificity of Metaphit for PCP binding sites over other receptors
For Immediate Release
This guide provides a comprehensive analysis of the binding specificity of Metaphit, a derivative of phencyclidine (PCP), for the PCP binding site within the N-methyl-D-aspartate (NMDA) receptor complex over other potential off-target receptors. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer a clear comparison of this compound's activity at its primary target versus other significant receptors, including sigma receptors and monoamine transporters.
Executive Summary
This compound is known to act as an irreversible ligand for the PCP binding site of the NMDA receptor. Understanding its specificity is crucial for its use as a pharmacological tool and for the development of related compounds. This guide presents quantitative binding data, detailed experimental methodologies, and visual representations of relevant signaling pathways to provide a thorough assessment of this compound's binding profile. The data indicates that while this compound has a notable affinity for the PCP site, it also interacts with sigma receptors and monoamine transporters, highlighting the importance of considering these off-target effects in experimental design and data interpretation.
Comparative Binding Affinity of this compound
The following table summarizes the inhibitory concentrations (IC50) of this compound at the PCP binding site of the NMDA receptor and various off-target sites, as determined by competitive radioligand binding assays. Lower IC50 values indicate a higher potency of the compound in inhibiting the binding of a specific radioligand to its receptor.
| Target Receptor | Radioligand | Tissue Source | This compound IC50 (µM) | Reference |
| PCP Site (NMDA Receptor) | [³H]TCP | Guinea Pig Brain Membranes | 10 | [1] |
| Sigma Receptors | [³H]DTG | Guinea Pig Brain Membranes | 2 | [1] |
| --INVALID-LINK---3-PPP | Guinea Pig Brain Membranes | 10 | [1] | |
| --INVALID-LINK---SKF 10,047 | Guinea Pig Brain Membranes | 50 | [1] | |
| Dopamine (B1211576) Transporter (DAT) | [³H]Methylphenidate | Rat Striatal Tissue | Irreversibly inhibits binding | [2] |
| Opioid Receptors (general) | [³H]Etorphine | Rat Brain | Not significantly altered | [3] |
| Dopamine D2-like/Serotonin 5-HT2A Receptors | [³H]Spiroperidol | Rat Brain | Not significantly altered | [3] |
Note: One study indicated that this compound acts as an irreversible, non-competitive inhibitor at PCP receptors, while it produces irreversible, competitive inhibition at sigma receptors[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key binding assays cited in this guide.
Protocol 1: Competitive Radioligand Binding Assay for the PCP Site of the NMDA Receptor
This protocol is adapted from standard procedures for assessing compound affinity at the PCP binding site.
1. Materials:
- Membrane Preparation: Rat cortical membranes, prepared and stored at -80°C.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Radioligand: [³H]1-(1-(2-thienyl)cyclohexyl)piperidine ([³H]TCP) at a concentration near its Kd value (typically 1-5 nM).
- Non-specific Binding Control: 10 µM Phencyclidine (PCP).
- Test Compound: this compound, serially diluted.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Filter Mats: Glass fiber filter mats (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine (PEI).
- Scintillation Cocktail and Counter.
2. Procedure:
- Thaw rat cortical membranes on ice and dilute in assay buffer to a final protein concentration of 0.2-0.5 mg/mL.
- In a 96-well plate, add in triplicate:
- 25 µL of assay buffer for total binding.
- 25 µL of 10 µM PCP for non-specific binding.
- 25 µL of each this compound dilution for competitive binding.
- Add 25 µL of [³H]TCP to all wells.
- Add 100 µL of the diluted membrane preparation to each well.
- Incubate the plate for 60 minutes at 25°C with gentle agitation.
- Terminate the incubation by rapid filtration through the pre-soaked glass fiber filter mat using a cell harvester.
- Wash the filters three times with ice-cold wash buffer.
- Dry the filter mat and add scintillation cocktail.
- Quantify the bound radioactivity using a liquid scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the this compound concentration.
- Determine the IC50 value using non-linear regression analysis.
Protocol 2: Competitive Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors
This protocol outlines the procedure for determining the binding affinity of this compound for sigma-1 and sigma-2 receptors.
1. Materials:
- Membrane Preparation: Guinea pig brain membranes.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Sigma-1 Radioligand: --INVALID-LINK---pentazocine.
- Non-selective Sigma Radioligand: [³H]1,3-di(2-tolyl)guanidine ([³H]DTG).
- Sigma-1 Masking Ligand (for Sigma-2 assay): Unlabeled (+)-pentazocine.
- Non-specific Binding Control: 10 µM Haloperidol.
- Test Compound: this compound, serially diluted.
- Other materials are as described in Protocol 1.
2. Procedure for Sigma-1 Receptor Binding:
- Follow steps 1-9 as in Protocol 1, using --INVALID-LINK---pentazocine as the radioligand and 10 µM Haloperidol for non-specific binding.
3. Procedure for Sigma-2 Receptor Binding:
- To selectively label sigma-2 receptors, the assay is performed in the presence of a concentration of unlabeled (+)-pentazocine sufficient to saturate sigma-1 sites (e.g., 200 nM).
- Follow steps 1-9 as in Protocol 1, using [³H]DTG as the radioligand, 10 µM Haloperidol for non-specific binding, and including the sigma-1 masking ligand in all wells.
4. Data Analysis:
- Data analysis is performed as described in Protocol 1 to determine the IC50 values for this compound at both sigma-1 and sigma-2 receptors.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental designs, the following diagrams are provided.
Conclusion
The available data demonstrates that this compound, while a potent tool for studying the PCP site of the NMDA receptor, is not entirely specific. It exhibits comparable, and in some cases higher, potency for sigma receptors. Furthermore, its irreversible inhibition of the dopamine transporter indicates a significant interaction with the monoamine reuptake system. In contrast, its affinity for the tested opioid and D2-like/5-HT2A receptors appears to be low.
Researchers utilizing this compound should be aware of these off-target activities and incorporate appropriate controls to ensure that the observed effects can be confidently attributed to the modulation of the PCP site on the NMDA receptor. Further studies, including broader receptor screening panels and functional assays, are warranted to fully elucidate the complete pharmacological profile of this compound. This will enable a more precise application of this compound in neuroscience research and drug development.
References
- 1. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Modeling of the Norepinephrine Transporter [mdpi.com]
- 3. This compound, an acylating ligand for phencyclidine receptors: characterization of in vivo actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Metaphit
For researchers and scientists engaged in drug development and neurological studies, the proper handling and disposal of potent research chemicals like Metaphit are paramount to ensuring a safe laboratory environment and preventing environmental contamination. This compound, a derivative of phencyclidine (PCP), is a neurotoxic compound that requires stringent disposal protocols. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Immediate Safety and Hazard Information
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (double-gloving is recommended)
-
Safety goggles and a face shield
-
A laboratory coat
-
A respirator with a filter appropriate for organic vapors and toxic dusts
All handling and preparation for disposal of this compound and its waste must be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.
Quantitative Hazard Data for a Representative Isothiocyanate
To provide a quantitative perspective on the potential hazards, the table below summarizes key safety information for a representative isothiocyanate compound, acetyl isothiocyanate. This data should be considered as a general guideline for handling this compound with appropriate caution.
| Hazard Classification | Description |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.
1. Waste Segregation and Collection:
-
Original Containers: Whenever feasible, this compound waste should be kept in its original, clearly labeled container.[1]
-
Designated Waste Container: If the original container is not available or suitable, use a designated, leak-proof, and chemically compatible container. This container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., skull and crossbones, health hazard).
-
No Mixing: Do not mix this compound waste with other chemical waste streams to prevent potentially dangerous reactions.[1]
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, pipette tips, absorbent paper, and empty vials, must be considered hazardous waste and collected in the same designated container.
2. Decontamination of Laboratory Equipment:
-
Initial Rinse: Glassware and other reusable equipment that have been in contact with this compound should be rinsed with a suitable solvent (e.g., methanol (B129727) or ethanol) under a chemical fume hood. This rinseate must be collected as hazardous waste.
-
Washing: Following the initial rinse, wash the equipment thoroughly with a laboratory-grade detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Surface Decontamination: Work surfaces where this compound was handled should be decontaminated. A 10% bleach solution can be effective for decontaminating surfaces that have come into contact with neurotoxins.[2] After the required contact time, the surface should be wiped with water to remove bleach residue.
3. Storage of Hazardous Waste:
-
Secure Storage: The designated this compound hazardous waste container must be kept securely closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in the event of a leak.[1]
4. Final Disposal:
-
Licensed Waste Contractor: The ultimate disposal of this compound waste must be carried out by a licensed and certified hazardous waste disposal company.[1]
-
Institutional Procedures: Follow your institution's specific procedures for arranging the pickup of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, from handling to final disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Metaphit
For researchers, scientists, and drug development professionals, the safe handling of potent and reactive compounds like Metaphit is of paramount importance. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
This compound, or 1-[1-(3-Isothiocyanato)phenyl]cyclohexylpiperidine, is a research chemical that functions as an acylating agent for NMDA, sigma, and dopamine (B1211576) transporter (DAT) binding sites in the central nervous system.[1] It is an m-isothiocyanate derivative of phencyclidine (PCP) and is known to bind irreversibly to the PCP binding site on the NMDA receptor complex.[1] Due to its reactive nature as an isothiocyanate and its pharmacological activity, stringent safety protocols must be followed.
Essential Personal Protective Equipment (PPE)
Given the hazards associated with isothiocyanates, which can be toxic and cause burns, a comprehensive PPE plan is critical. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar reactive isothiocyanates.[2][3][4]
| Body Part | Recommended Protection | Specification |
| Eyes/Face | Safety Goggles & Face Shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3][4] |
| Skin | Chemical Resistant Gloves & Protective Clothing | Wear appropriate protective gloves (e.g., polyethylene) and a lab coat or apron to prevent skin exposure.[3] |
| Respiratory | Respirator with appropriate filter | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[3][4] The filter should be appropriate for organic vapors and acid gases. |
Operational Plan: Step-by-Step Handling Procedures
A meticulous, step-by-step approach to handling this compound will minimize the risk of exposure and accidents.
1. Preparation:
-
Ensure a certified chemical fume hood is operational and available for all work with this compound.[4]
-
Assemble all necessary PPE and inspect for any damage.
-
Have a spill kit readily accessible, containing an inert absorbent material like vermiculite (B1170534) or sand.[2]
-
An eyewash station and safety shower must be in close proximity and unobstructed.[3][4]
2. Handling:
-
All manipulations of this compound, including weighing and dilutions, must be performed within the chemical fume hood.
-
Use non-sparking tools and ground and bond containers when transferring material to prevent static discharge.[2][4]
-
Keep the container tightly closed when not in use.[3]
-
Avoid inhalation of any vapors or dust.[3]
-
Prevent contact with skin and eyes.[3]
3. Post-Handling:
-
Thoroughly wash hands and any potentially exposed skin with soap and water after handling.[3]
-
Carefully remove and decontaminate or dispose of PPE as described in the disposal plan.
-
Clean the work area within the fume hood.
Emergency Spill Response
In the event of a this compound spill, immediate and decisive action is required.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and any other items that have come into contact with this compound should be collected in a clearly labeled, sealed container for hazardous waste.
-
Unused this compound: Unused or waste this compound should not be disposed of down the drain. It must be collected in a designated, labeled hazardous waste container.
-
Waste Disposal: All this compound waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.
By adhering to these stringent safety protocols, researchers can confidently work with this compound while minimizing risks and ensuring a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
